molecular formula I3La B8795739 Lanthanum(III)iodide

Lanthanum(III)iodide

Cat. No.: B8795739
M. Wt: 519.6189 g/mol
InChI Key: KYKBXWMMXCGRBA-UHFFFAOYSA-K
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Description

Lanthanum(III)iodide is a useful research compound. Its molecular formula is I3La and its molecular weight is 519.6189 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

I3La

Molecular Weight

519.6189 g/mol

IUPAC Name

lanthanum(3+);triiodide

InChI

InChI=1S/3HI.La/h3*1H;/q;;;+3/p-3

InChI Key

KYKBXWMMXCGRBA-UHFFFAOYSA-K

Canonical SMILES

[I-].[I-].[I-].[La+3]

Origin of Product

United States

Foundational & Exploratory

Lanthanum(III) iodide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Lanthanum(III) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthesis methods for Lanthanum(III) iodide (LaI₃), a key precursor in various fields of chemical research. The document details experimental protocols, presents comparative data, and illustrates the synthesis pathways for producing high-purity anhydrous LaI₃.

Introduction

Lanthanum(III) iodide (LaI₃) is an inorganic compound that serves as a vital starting material in the synthesis of other lanthanide compounds, catalysts, and advanced materials with applications in lighting and scintillators.[1][2] Due to its hygroscopic nature, the synthesis of pure, anhydrous LaI₃ requires specific techniques that meticulously exclude water to prevent the formation of oxyiodides or hydrated species.[2] This guide focuses on the most effective and commonly employed methods for its preparation: direct reaction of the elements, reaction of lanthanum oxide with an ammonium (B1175870) salt, and mechanochemical synthesis.

Core Synthesis Methodologies

Three primary methods for the synthesis of anhydrous Lanthanum(III) iodide are detailed below. Each method offers distinct advantages regarding purity, reaction time, and scalability.

Method 1: Direct Synthesis from Elements

This is a classical and highly effective method for producing high-purity, anhydrous LaI₃. It involves the direct combination of lanthanum metal and elemental iodine at high temperatures.

  • Reactant Preparation : High-purity lanthanum metal pieces (99.99%) and iodine powder (99.8%) are used as starting materials. All manipulations must be performed under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

  • Stoichiometry : The reactants are measured in a stoichiometric ratio of 2 moles of Lanthanum to 3 moles of Iodine (2 La : 3 I₂).

  • Reaction Setup : The accurately weighed reactants are placed inside a silica (B1680970) tube. The tube is then evacuated to a high vacuum and sealed.

  • Reaction Conditions : The sealed silica tube is placed in a tube furnace and heated to 900 °C. The reaction proceeds to completion at this temperature.

  • Purification : After the initial reaction, the crude LaI₃ product is purified by two subsequent sublimations at 930 °C under high vacuum (10⁻⁴ Torr). The purified, crystalline LaI₃ is collected in a cooler part of the apparatus.

Direct_Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_purification Purification La Lanthanum Metal (La) Mix Combine in Silica Tube La->Mix I2 Iodine (I₂) I2->Mix Seal Evacuate & Seal Mix->Seal Heat Heat to 900°C Seal->Heat Sublime Sublimation (930°C, Vacuum) Heat->Sublime Product Pure LaI₃ Crystals Sublime->Product

Workflow for the direct synthesis of LaI₃.
Method 2: Ammonium Iodide Route from Lanthanum Oxide

This method is advantageous as it utilizes the more common and less reactive lanthanum oxide (La₂O₃) as a starting material. The use of ammonium iodide (NH₄I) is crucial as it acts as both an iodinating agent and prevents the formation of lanthanum oxyiodide by creating a non-aqueous, acidic environment at high temperatures.

  • Reactant Preparation : Lanthanum oxide (La₂O₃) is dried to remove any adsorbed moisture. Ammonium iodide (NH₄I) is used in significant excess. All materials should be handled in a dry environment.

  • Stoichiometry : A molar ratio of at least 10:1 of NH₄I to La₂O₃ is required for complete conversion.

  • Reaction Setup : The powdered reactants are intimately mixed and placed in a crucible within a tube furnace equipped with a gas inlet and outlet.

  • Reaction Conditions : The mixture is heated under a flow of inert gas. The temperature is gradually increased to 250-300 °C to initiate the reaction, forming intermediate ammonium lanthanide halide complexes.

  • Decomposition and Purification : The temperature is then raised to 350-400 °C under vacuum. At this stage, the intermediate complexes decompose, and the excess ammonium iodide sublimes away, leaving behind pure, anhydrous LaI₃.

Ammonium_Iodide_Route cluster_prep Preparation cluster_reaction Two-Stage Heating cluster_product Product Formation La2O3 Lanthanum Oxide (La₂O₃) Mix Mix Powders (1:10 molar ratio) La2O3->Mix NH4I Ammonium Iodide (NH₄I) NH4I->Mix Heat1 Heat to 300°C (Inert Gas) Mix->Heat1 Intermediate Intermediate Formation: (NH₄)ₓLaᵧIₙ Heat1->Intermediate Heat2 Heat to 400°C (Vacuum) Product Pure Anhydrous LaI₃ Heat2->Product Intermediate->Heat2

Workflow for the ammonium iodide synthesis route.
Method 3: Mechanochemical Synthesis

Mechanochemistry offers a rapid, solvent-free, and highly efficient route to anhydrous LaI₃. This method uses mechanical energy from ball milling to induce the solid-state reaction between the elements.

  • Reactant Preparation : Lanthanum metal powder or small shavings are loaded into a hardened steel milling vial along with elemental iodine. An inert atmosphere is maintained throughout by loading the vial inside a glovebox.

  • Stoichiometry : A stoichiometric amount or a slight excess of iodine is used (2 La : 3 I₂).

  • Reaction Setup : The sealed milling vial, containing the reactants and grinding media (e.g., steel balls), is placed in an oscillating ball mill or planetary mill.

  • Reaction Conditions : The mixture is milled at high frequency for a short duration, typically less than 90 minutes. The mechanical impact and shear forces initiate and drive the reaction to completion.

  • Purification : After milling, the vial is opened in a glovebox. The resulting fine powder is transferred to a flask and gently heated to approximately 120 °C under vacuum to sublime away any unreacted iodine.

Mechanochemical_Synthesis Start Load La Metal and I₂ into Milling Vial (Inert Atmosphere) Mill High-Energy Ball Milling (< 90 minutes) Start->Mill Transfer Transfer Product to Flask (Inert Atmosphere) Mill->Transfer Purify Heat (120°C) under Vacuum to Remove Excess I₂ Transfer->Purify Final Anhydrous LaI₃ Powder Purify->Final

Experimental workflow for mechanochemical synthesis.

Comparison of Synthesis Methods

The choice of synthesis method depends on the desired purity, available equipment, and safety considerations, particularly regarding the handling of toxic materials like mercury, which is used in an alternative but less common method (2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg).[1][3]

ParameterDirect Synthesis from ElementsAmmonium Iodide RouteMechanochemical Synthesis
Starting Materials La Metal, I₂La₂O₃, NH₄ILa Metal, I₂
Typical Yield High (not specified)High (not specified)Near-Quantitative
Purity Very High (with sublimation)High (99.95% for EuI₂)[4]High
Reaction Time Long (several hours +)Moderate (several hours)Very Short (< 90 min)
Temperature Very High (900-930°C)Moderate (up to 400°C)Room Temperature (milling)
Key Advantage Highest Purity ProductUses common oxide starting materialFast, solvent-free, efficient
Key Disadvantage High energy cost, requires vacuumRequires large excess of NH₄IRequires specialized milling equipment

Conclusion

The synthesis of high-purity, anhydrous Lanthanum(III) iodide can be successfully achieved through several distinct methodologies. The direct synthesis from elements, though energy-intensive, remains a benchmark for producing material of the highest purity via sublimation. The ammonium iodide route provides a practical alternative that avoids the direct handling of lanthanum metal by starting from the more stable lanthanum oxide.[5] For rapid production and green chemistry considerations, mechanochemical synthesis is an excellent modern alternative, offering a solvent-free process with near-quantitative yields in a fraction of the time required by traditional thermal methods. The selection of the most appropriate method will be guided by the specific requirements of the research or application, balancing factors of purity, scale, efficiency, and available resources.

References

An In-depth Technical Guide to the Crystal Structure of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Lanthanum(III) iodide (LaI₃), a key inorganic compound with applications in various scientific fields. This document details its crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of its structural determination workflow.

Introduction

Lanthanum(III) iodide is a hygroscopic, water-soluble solid that plays a role as a precursor in the synthesis of more complex lanthanide-containing materials. A thorough understanding of its crystal structure is fundamental for predicting its properties and reactivity. This guide summarizes the key structural features of LaI₃ and provides detailed methodologies for its study.

Crystal Structure of Lanthanum(III) Iodide

Lanthanum(III) iodide adopts an orthorhombic crystal structure, specifically the Plutonium(III) bromide (PuBr₃) type. This crystal system is characterized by three unequal crystallographic axes at 90° angles to each other. The PuBr₃-type structure is common for the triiodides of the lighter lanthanides.

Crystallographic Data

The crystallographic data for Lanthanum(III) iodide has been determined through single-crystal X-ray diffraction studies. The key parameters are summarized in the table below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupCmcm (No. 63)
Lattice Parametersa = 4.35 Åb = 13.95 Åc = 10.02 Å
Unit Cell Volume608.5 ų
Formula Units per Cell (Z)4
Calculated Density5.67 g/cm³
Atomic Coordinates

The positions of the lanthanum and iodine atoms within the unit cell are crucial for defining the crystal structure. The asymmetric unit of the LaI₃ structure contains one lanthanum atom and two crystallographically independent iodine atoms.

Atom Wyckoff Position x y z
La4c00.250.25
I(1)8g00.080.58
I(2)4c00.830.25

Experimental Protocols

Synthesis of Anhydrous Lanthanum(III) Iodide

The synthesis of high-purity, anhydrous Lanthanum(III) iodide is critical for accurate crystallographic analysis. The following protocol describes a common method for its preparation.

Materials:

  • Lanthanum metal turnings (99.9% purity)

  • Iodine (99.99% purity)

  • Quartz ampoule

  • Tube furnace

  • Inert atmosphere glovebox

Procedure:

  • Inside an inert atmosphere glovebox, place a stoichiometric amount of lanthanum metal and iodine (1:3 molar ratio) into a clean, dry quartz ampoule.

  • Evacuate the ampoule to a high vacuum (<10⁻⁵ torr) and seal it using a torch.

  • Place the sealed ampoule in a horizontal tube furnace.

  • Slowly heat the furnace to 200 °C over 4 hours to initiate the reaction between lanthanum and iodine vapor.

  • Gradually increase the temperature to 600 °C over 12 hours and hold for 24 hours to ensure the reaction goes to completion.

  • After the reaction period, slowly cool the furnace to room temperature over 12 hours.

  • The resulting product is a white crystalline powder of Lanthanum(III) iodide. Handle the product exclusively under an inert atmosphere due to its hygroscopic nature.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of Lanthanum(III) iodide is performed using single-crystal X-ray diffraction.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD detector

  • Mo Kα radiation (λ = 0.71073 Å)

  • Cryostream cooling system

Procedure:

  • Under a microscope in an inert atmosphere, select a suitable single crystal of LaI₃ and mount it on a cryoloop.

  • Transfer the mounted crystal to the goniometer head of the diffractometer, under a cold stream of nitrogen gas (e.g., 100 K) to protect the crystal and reduce thermal vibrations.

  • Perform a preliminary unit cell determination and data collection strategy using the diffractometer's software.

  • Collect a full sphere of diffraction data using a series of ω and φ scans.

  • Process the collected data, including integration of the reflection intensities, and apply corrections for Lorentz factor, polarization, and absorption.

  • Solve the crystal structure using direct methods or Patterson methods to locate the heavy atoms (La and I).

  • Refine the structural model against the experimental data using full-matrix least-squares methods. Refine atomic positions, and anisotropic displacement parameters.

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow from the synthesis of Lanthanum(III) iodide to the final determination of its crystal structure.

Crystal_Structure_Workflow cluster_synthesis Synthesis cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (La, I₂) react Solid-State Reaction start->react product LaI₃ Powder react->product growth Vapor Transport / Annealing product->growth crystal Single Crystal of LaI₃ growth->crystal mount Crystal Mounting crystal->mount data_collection Data Collection mount->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for the determination of the crystal structure of LaI₃.

Crystal Structure of Lanthanum(III) Iodide

The following diagram provides a schematic representation of the orthorhombic unit cell of Lanthanum(III) iodide, highlighting the coordination environment of the lanthanum ions.

LaI3_Crystal_Structure Unit Cell of Lanthanum(III) Iodide (PuBr₃-type) cluster_atoms Unit Cell of Lanthanum(III) Iodide (PuBr₃-type) La La³⁺ I1 I⁻ La->I1 I2 I⁻ La->I2 I3 La->I3 I4 La->I4 I5 La->I5 I6 La->I6 I7 La->I7 I8 La->I8 c000 c100 c000->c100 c001 c000->c001 c110 c100->c110 c101 c100->c101 c010 c010->c000 c011 c010->c011 c001->c101 c110->c010 c111 c110->c111 c101->c111 c011->c001 c111->c011 a a b b

Caption: Schematic of the LaI₃ unit cell showing La³⁺ coordination.

physical properties of Lanthanum(III) iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Lanthanum(III) Iodide

Introduction

Lanthanum(III) iodide (LaI₃) is an inorganic compound composed of lanthanum and iodine.[1] It is a significant material in various scientific fields, particularly in the manufacturing of scintillation detectors used in high-energy physics and nuclear medicine.[2] As a rare earth metal halide, its physical properties are of considerable interest to researchers and professionals in materials science and drug development. This guide provides a comprehensive overview of the core physical characteristics of LaI₃, detailed experimental protocols for their determination, and a logical visualization of the interplay between these properties.

Core Physical Properties

Lanthanum(III) iodide is a solid compound under standard conditions.[1] It is recognized for being highly soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1][3][4][5][6][7] Its appearance is generally described as off-white or gray-white crystalline beads or powder.[4][7][8]

Quantitative Data Summary

The key are summarized in the table below for ease of reference and comparison. All data is provided for materials in their standard state (at 25 °C and 100 kPa) unless otherwise specified.[1][3]

PropertyValueUnitsNotesCitations
Molecular Formula LaI₃--[1][2][3][4][5][6][7][9][10][11][12][13][14]
Molar Mass 519.62 g/mol -[1][2][3][6][10][11][12][13][14]
Appearance Off-white/gray-white crystalline solid-Can appear as beads or powder.[4][5][7][8]
Density 5.63g/cm³at 25 °C[1][3][4][5][6][8]
Melting Point 772°C1045 K; 1422 °F[1][2][3][4][5][6][8]
Boiling Point Not available°C--
Solubility in Water Very soluble-Also described as deliquescent.[1][3][4][5][6][7]
Solubility in other solvents Soluble in acetone--[4][5]
Crystal Structure Orthorhombic-Plutonium(III) bromide type structure.[1][3]

Experimental Protocols

The determination of the requires precise experimental techniques. Due to its hygroscopic nature, all protocols should be conducted in a controlled, low-moisture environment (e.g., a glovebox) to ensure accurate measurements.

Density Determination (Solid)

The density of a solid like LaI₃ is typically determined using the liquid displacement method, based on Archimedes' principle.

Objective: To measure the density (mass per unit volume) of a solid sample of LaI₃.

Apparatus:

  • Analytical balance (precision of at least 0.001 g)

  • Graduated cylinder or pycnometer

  • A liquid in which LaI₃ is insoluble and does not react (e.g., a non-polar solvent like hexane, pre-dried)

  • Spatula and weighing boat

  • Controlled atmosphere glovebox

Methodology:

  • Mass Measurement: Carefully weigh a dry sample of LaI₃ beads or powder using the analytical balance inside a glovebox. Record this mass as m.

  • Initial Volume Measurement: Add a known volume of the inert liquid to a graduated cylinder. Record this initial volume as V₁.

  • Volume Displacement: Gently immerse the weighed LaI₃ sample into the liquid in the graduated cylinder, ensuring no splashing occurs and the solid is fully submerged.

  • Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder as V₂.

  • Calculation: The volume of the solid sample (Vs) is the difference between the final and initial liquid volumes: Vs = V₂ - V₁.

  • The density (ρ) of LaI₃ is then calculated using the formula: ρ = m / Vs.[15][16]

  • The procedure should be repeated multiple times to ensure reproducibility, and the average value should be reported.

Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[17]

Objective: To determine the temperature range over which LaI₃ transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if starting with larger crystals)

  • Spatula

  • Controlled atmosphere glovebox

Methodology:

  • Sample Preparation: Inside a glovebox, finely grind a small amount of LaI₃ using a mortar and pestle if it is not already a powder.

  • Loading the Capillary Tube: Pack the dry, powdered LaI₃ into the open end of a capillary tube to a height of 2-3 mm.[18] This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.[18]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • If the approximate melting point is known (772 °C), heat the sample rapidly to about 20 °C below this temperature.

    • Then, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[19]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.

    • Record the temperature at which the entire sample has completely turned into a liquid. This marks the end of the melting range.[19]

  • A pure crystalline solid should exhibit a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.[19]

Visualization of Property Relationships

The physical properties of a compound are intrinsically linked. The following diagram illustrates the logical flow from the fundamental composition of Lanthanum(III) iodide to its macroscopic physical characteristics.

G Logical Flow of LaI₃ Physical Properties cluster_0 Fundamental Composition cluster_1 Molecular & Crystal Properties cluster_2 Macroscopic Physical Properties A Atomic Components (La, I) C Molecular Formula (LaI₃) A->C Defines B Stoichiometry (La: 1, I: 3) B->C Defines D Molar Mass (519.62 g/mol) C->D Determines E Crystal Structure (Orthorhombic) C->E Forms F Density (5.63 g/cm³) D->F Relates to E->F Influences G Appearance (White Crystalline Solid) E->G Determines H Melting Point (772 °C) E->H Influences I Solubility (Very soluble in H₂O) E->I Influences

Logical relationship of LaI₃ properties.

References

An In-depth Technical Guide on the Chemical Properties of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum(III) iodide (LaI₃) is an inorganic, rare-earth metal halide characterized by its high solubility in water and significant hygroscopic nature. This document provides a comprehensive overview of the core chemical and physical properties of LaI₃, including its synthesis, crystal structure, and reactivity. Detailed experimental protocols for its preparation are outlined. Furthermore, this guide explores the biological relevance of the lanthanum ion (La³⁺), particularly its role as a calcium channel antagonist, a mechanism of action pertinent to drug development professionals. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and handling.

Core Chemical and Physical Properties

Lanthanum(III) iodide is a gray-white or off-white solid that is highly sensitive to moisture. Its fundamental properties are critical for its application in both research and industrial settings, such as its use in scintillation detectors. A summary of its key quantitative data is presented below.

Table 1: Quantitative Properties of Lanthanum(III) Iodide

PropertyValueSource(s)
Chemical Formula LaI₃
Molar Mass 519.62 g/mol
Appearance Gray-white or off-white orthorhombic crystals, beads, or powder
Density 5.63 g/mL at 25 °C
Melting Point 772 °C (1045 K)
Water Solubility Very soluble, deliquescent
Crystal Structure Orthorhombic (PuBr₃ type)
CAS Number 13813-22-4

Synthesis and Handling

The synthesis of anhydrous Lanthanum(III) iodide requires careful control of conditions to prevent the formation of hydrated or hydrolyzed species. Direct synthesis from the elements or reaction with a mercury salt are common laboratory-scale methods.

Experimental Protocol: Synthesis from Elements

This protocol describes the direct reaction of lanthanum metal with elemental iodine to produce anhydrous Lanthanum(III) iodide.

Materials:

  • Lanthanum metal (powder or filings)

  • Iodine (solid, sublimed)

  • High-vacuum Schlenk line

  • Quartz reaction tube

  • Tube furnace

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), place a stoichiometric amount of lanthanum metal into a quartz reaction tube.

  • Add a threefold molar excess of elemental iodine to the same tube.

  • Evacuate the tube using a high-vacuum line and seal it.

  • Place the sealed tube in a tube furnace and slowly heat to approximately 200-300 °C to initiate the reaction between the metal and iodine vapor.

  • After the initial reaction subsides (disappearance of the purple iodine vapor), gradually increase the temperature to 600-800 °C.

  • Maintain this temperature for several hours to ensure the reaction goes to completion and to sublime any excess iodine to a cooler part of the tube.

  • After cooling to room temperature, the off-white product, LaI₃, can be collected in an inert atmosphere.

Safety Precautions: This procedure involves high temperatures and vacuum conditions. Elemental iodine is corrosive and volatile. All manipulations, especially the handling of the hygroscopic LaI₃ product, should be performed under strictly anhydrous and anaerobic conditions.

Caption: Experimental workflow for the synthesis of Lanthanum(III) iodide.

Crystal Structure and Reactivity

Crystal Structure

Lanthanum(III) iodide crystallizes in an orthorhombic structure, specifically the plutonium(III) bromide (PuBr₃) type. This structure is characteristic of the triiodides of the lighter lanthanide elements. In this arrangement, the lanthanum metal centers are 8-coordinate and are organized in layers.

Reactivity and Aqueous Behavior

LaI₃ is highly soluble in water and is deliquescent, meaning it readily absorbs moisture from the atmosphere to form a solution. When dissolved in water, it dissociates into the lanthanum(III) ion and iodide ions.

Reaction in Water: LaI₃(s) + H₂O → La³⁺(aq) + 3I⁻(aq)

It is important to note that attempting to prepare LaI₃ by dissolving lanthanum oxide in hydroiodic acid will lead to hydrolysis and the formation of polymeric hydroxy species, making it unsuitable for obtaining the anhydrous salt.

In organic solvents, anhydrous LaI₃ can form complexes. For instance, it reacts with tetrahydrofuran (B95107) (THF) to create a photoluminescent complex, LaI₃(THF)₄. This complex serves as a valuable starting material for synthesizing other organometallic lanthanum compounds, such as amide and cyclopentadienyl (B1206354) complexes.

Caption: Dissociation of Lanthanum(III) iodide in an aqueous solution.

Biological Relevance for Drug Development

While Lanthanum(III) iodide itself is not a therapeutic agent, the chemical properties of the lanthanum(III) ion (La³⁺) are of significant interest in pharmacology and drug development. Trivalent lanthanide ions are hard acceptors, forming stable complexes with ligands containing oxygen donor atoms.

Mechanism of Action: Calcium Channel Antagonism

The ionic radius of La³⁺ is similar to that of Ca²⁺. However, La³⁺ possesses a higher charge density. This similarity allows La³⁺ to act as an antagonist at calcium channel binding sites. It can effectively block these channels, thereby interfering with physiological processes that depend on calcium ion transport across cell membranes. This property makes lanthanum ions valuable probes for studying calcium-dependent biological reactions and a point of interest for therapeutic intervention.

For example, lanthanum carbonate is an approved medication used as a phosphate (B84403) binder to treat hyperphosphatemia in patients with end-stage renal disease. Its mechanism relies on the high affinity of La³⁺ for phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate which is then excreted. This prevents the absorption of dietary phosphate into the bloodstream.

Caption: Logical diagram of La³⁺ acting as a Ca²⁺ channel antagonist.

A Technical Guide to the Solubility of Lanthanum(III) Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lanthanum(III) Iodide (LaI₃) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative information. It also outlines a general experimental protocol for determining the solubility of inorganic salts in organic media and presents logical workflows relevant to solubility studies.

Introduction to Lanthanum(III) Iodide

Lanthanum(III) iodide is an inorganic compound with the chemical formula LaI₃. It typically appears as a gray-white orthorhombic crystalline solid.[1][2] A key characteristic of LaI₃ is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This property necessitates careful handling and storage in a dry, inert atmosphere to prevent hydrolysis. LaI₃ is a versatile precursor in inorganic and organometallic synthesis, including the formation of lanthanum-containing complexes.[3]

Solubility of Lanthanum(III) Iodide in Organic Solvents

The solubility of lanthanide halides, including LaI₃, in organic solvents is often limited.[4] However, LaI₃ exhibits solubility in some common organic solvents, particularly those with coordinating ability. The available data is primarily qualitative.

Table 1: Qualitative and Semi-Quantitative Solubility of Lanthanum(III) Iodide in Various Solvents

SolventChemical FormulaQualitative/Semi-Quantitative SolubilityNotes
Acetone (B3395972)C₃H₆OVery Soluble[2]-
Acetonitrile (B52724)C₂H₃NSoluble (as an adduct)LaI₃-acetonitrile adducts are fully soluble.[4]
Tetrahydrofuran (THF)C₄H₈OReacts to form a soluble complexForms a photoluminescent complex, LaI₃(THF)₄.[3]
TolueneC₇H₈InsolubleLaI₃-acetonitrile adducts are insoluble in toluene.[4]
Diethyl EtherC₄H₁₀OInsolubleLaI₃-acetonitrile adducts are insoluble in diethyl ether.[4]
HexanesC₆H₁₄InsolubleLaI₃-acetonitrile adducts are insoluble in hexanes.[4]
WaterH₂OSoluble[1][2][3]For reference. LaI₃ is deliquescent in water.[3]

Factors Influencing Solubility

The dissolution of an ionic compound like Lanthanum(III) Iodide in an organic solvent is a complex process governed by several factors. A simplified logical relationship of these factors is illustrated in the diagram below.

Solubility Solubility of LaI3 SolventProps Solvent Properties SolventProps->Solubility Polarity Polarity / Dipole Moment SolventProps->Polarity Hbonding Hydrogen Bonding Capability SolventProps->Hbonding Donor Donor Number (Lewis Basicity) SolventProps->Donor SoluteProps Solute (LaI3) Properties SoluteProps->Solubility Lattice Lattice Energy SoluteProps->Lattice IonSize Ionic Radii (La3+, I-) SoluteProps->IonSize SystemParams System Parameters SystemParams->Solubility Temp Temperature SystemParams->Temp Pressure Pressure SystemParams->Pressure

Caption: Factors influencing the solubility of LaI₃.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a compound in a specific solvent is the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Objective: To determine the solubility of Lanthanum(III) Iodide in a given organic solvent at a specified temperature.

Materials:

  • Anhydrous Lanthanum(III) Iodide

  • Anhydrous organic solvent of interest

  • Temperature-controlled shaker or incubator

  • Inert atmosphere glovebox or Schlenk line

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., ICP-MS for lanthanum concentration)

Procedure:

  • Preparation (Inert Atmosphere): Due to the hygroscopic nature of LaI₃, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Sample Preparation: Add an excess amount of anhydrous LaI₃ to a known volume of the anhydrous organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Constant agitation is necessary.

  • Phase Separation: After equilibration, allow the solid to settle. To ensure a clear supernatant free of solid particles, centrifuge the sample at the same constant temperature.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant from the saturated solution.

  • Dilution: Dilute the extracted sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical technique.

  • Quantification: Determine the concentration of Lanthanum in the diluted sample using a suitable analytical method such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

  • Calculation: Calculate the solubility of LaI₃ in the solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

start Start prep Prepare LaI3/Solvent Mixture (Inert Atmosphere) start->prep equilibrate Equilibrate at Constant Temp (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate extract Extract Aliquot of Supernatant separate->extract quantify Quantify La Concentration (e.g., ICP-MS) extract->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

The Thermal Stability of Lanthanum(III) Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Lanthanum(III) iodide (LaI₃), a compound of interest in various chemical and materials science applications. This document synthesizes available data on its thermal properties, outlines potential experimental methodologies for its analysis, and presents logical pathways for its thermal behavior.

Introduction

Lanthanum(III) iodide is an inorganic compound with the chemical formula LaI₃. It is a white to off-white solid that is highly soluble in water and is known for its hygroscopic nature, readily absorbing moisture from the atmosphere to form hydrates.[1][2] This hygroscopicity is a critical consideration in its handling and analysis, particularly in the context of determining its intrinsic thermal properties. The anhydrous form is essential for accurate thermal stability assessment.

Thermal Properties of Lanthanum(III) Iodide

The thermal behavior of LaI₃ is characterized by its melting point and its behavior at higher temperatures, which can include vaporization and decomposition.

Melting Point

Lanthanum(III) iodide has a well-defined melting point. Multiple sources confirm that LaI₃ melts at approximately 772 °C (1045 K) .[3][4][5]

Vaporization and Boiling Point

At elevated temperatures, particularly under reduced pressure, Lanthanum(III) iodide exhibits significant volatility. Studies using the torsion method have been employed to measure the vapor pressure of both solid and liquid LaI₃. The temperature dependence of the vapor pressure for liquid LaI₃ can be expressed by the following equation in the temperature range of 1055 K to 1123 K (782 °C to 850 °C):

log(p/kPa) = (8.39 ± 0.15) − (11306 ± 200 K)/T [6]

This equation suggests that the boiling point of Lanthanum(III) iodide at a given pressure can be estimated. For instance, the normal boiling point (at 101.325 kPa) would be the temperature at which the vapor pressure equals this value.

Investigations using Knudsen effusion mass spectrometry have revealed that the vapor phase above heated Lanthanum(III) iodide is complex, consisting of monomeric (LaI₃), dimeric (La₂I₆), and trimeric (La₃I₉) molecules.[3][7] The presence of these oligomers is a common feature of metal halide vaporization.

Thermal Decomposition

Lanthanum(III) iodide can be reduced to lower iodides in the presence of a reducing agent at high temperatures. For example, it reacts with metallic lanthanum at 800-900 °C to form Lanthanum diiodide (LaI₂).[4] This indicates that the triiodide is less stable than the diiodide at these temperatures under reducing conditions.

By analogy with other heavy metal triiodides, such as Uranium(III) iodide (UI₃), a possible high-temperature decomposition pathway for LaI₃ could involve the formation of the metallic element and iodine gas. For UI₃, this decomposition is reported to occur at approximately 2100 °C.[8][9] A potential, though likely very high temperature, decomposition reaction for LaI₃ could be:

2 LaI₃(s, l) → 2 La(s, l) + 3 I₂(g)

It is crucial to note that this is a postulated pathway based on analogy and requires experimental verification for LaI₃. Without a reducing agent, LaI₃ appears to favor vaporization over decomposition at temperatures up to at least 850 °C, especially under vacuum.

Quantitative Thermal Data Summary

The following table summarizes the known quantitative thermal data for Lanthanum(III) iodide.

PropertyValueNotes
Melting Point772 °C (1045 K)[3][4][5]
Boiling BehaviorVaporizes in the range of 782-850 °C under vacuum.[6]The vapor consists of LaI₃, La₂I₆, and La₃I₉ molecules.[3][7]
Decomposition TemperatureNot definitively established for direct thermal decomposition.Decomposition to lower iodides occurs in the presence of reducing agents at high temperatures.[4]
Sublimation Enthalpy (Monomer)304 ± 7 kJ mol⁻¹ (at 298.15 K)[3]
Sublimation Enthalpy (Dimer)428 ± 25 kJ mol⁻¹ (at 298.15 K)[3]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of anhydrous Lanthanum(III) iodide are not explicitly detailed in the literature. However, based on the known properties of LaI₃ and standard analytical techniques, the following methodologies can be proposed.

Sample Preparation for Thermal Analysis

Due to the highly hygroscopic nature of Lanthanum(III) iodide, all sample handling and preparation must be performed in an inert atmosphere, such as a glovebox with low moisture and oxygen levels.

  • Anhydrous Sample Procurement: Start with a commercially available anhydrous LaI₃ sample of high purity.

  • Dehydration of Hydrated LaI₃ (if necessary): If only a hydrated form is available, it must be dehydrated. A common method for preparing anhydrous rare earth halides involves heating the hydrate (B1144303) in a stream of the corresponding hydrogen halide gas, followed by heating under high vacuum. Alternatively, azeotropic distillation with an aromatic hydrocarbon like xylene can be employed to remove water.[10]

  • Sample Loading: Inside an inert atmosphere glovebox, a small, accurately weighed sample (typically 5-15 mg for TGA and 2-10 mg for DSC) is placed into an appropriate crucible (e.g., alumina, platinum, or graphite (B72142), depending on the temperature range and potential reactivity). For DSC, the crucible should be hermetically sealed to prevent any interaction with the furnace atmosphere and to contain the vapor pressure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Instrument: A thermogravimetric analyzer capable of operating up to at least 1200 °C.

  • Crucible: Platinum or alumina.

  • Sample Mass: 5-15 mg.

  • Atmosphere: High-purity inert gas (e.g., argon or nitrogen) with a constant flow rate (e.g., 50-100 mL/min) to remove any evolved gases.

  • Heating Rate: A linear heating rate, typically 10 °C/min. Slower or faster rates can be used to investigate the kinetics of decomposition.

  • Temperature Program: Heat from ambient temperature to a final temperature above the expected decomposition range (e.g., 1200 °C or higher).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) would indicate the onset temperature of any mass loss due to decomposition or vaporization. Coupling the TGA to a mass spectrometer (TGA-MS) would allow for the identification of the evolved gaseous species.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

  • Instrument: A differential scanning calorimeter with a suitable temperature range.

  • Crucible: Hermetically sealed aluminum or gold crucibles for lower temperatures, or platinum or graphite for high-temperature measurements.

  • Sample Mass: 2-10 mg.

  • Atmosphere: Inert gas flow (e.g., argon or nitrogen).

  • Reference: An empty, hermetically sealed crucible.

  • Heating Rate: A controlled linear heating rate, typically 10 °C/min.

  • Temperature Program:

    • Heat from ambient to a temperature above the melting point (e.g., 800 °C) to observe the melting endotherm.

    • Cool the sample and reheat to observe any phase transitions.

    • For decomposition studies, heat to a higher temperature until an exothermic or endothermic event corresponding to decomposition is observed.

  • Data Analysis: The DSC thermogram will show endothermic peaks for melting and boiling/vaporization and potentially exothermic or endothermic peaks for decomposition. The peak area can be used to calculate the enthalpy of the transition.

Visualizations

Logical Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_results Data Interpretation start Start with Anhydrous LaI₃ weigh Weigh Sample (5-15 mg) start->weigh load Load into Crucible weigh->load seal Hermetically Seal Crucible (for DSC) load->seal tga Thermogravimetric Analysis (TGA) load->tga dsc Differential Scanning Calorimetry (DSC) seal->dsc tga_data Mass Loss vs. Temperature tga->tga_data ms_data Evolved Gas Analysis (TGA-MS) tga->ms_data Optional dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Determine Thermal Stability & Decomposition Pathway tga_data->stability dsc_data->stability ms_data->stability

Caption: Workflow for the thermal analysis of Lanthanum(III) iodide.

Postulated High-Temperature Behavior of LaI₃

LaI3_Thermal_Behavior LaI3_solid LaI₃ (solid) LaI3_liquid LaI₃ (liquid) LaI3_solid->LaI3_liquid Melting (772 °C) LaI3_vapor LaI₃, La₂I₆, La₃I₉ (gas) LaI3_liquid->LaI3_vapor Vaporization (>782 °C, reduced pressure) Decomposition_products La (liquid) + I₂ (gas) LaI3_liquid->Decomposition_products Postulated Decomposition (High Temperature, e.g., >1200 °C?)

Caption: Postulated thermal behavior of Lanthanum(III) iodide at high temperatures.

References

In-Depth Technical Guide to the Molecular Geometry of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthanum(III) iodide (LaI₃) is an inorganic compound of significant interest in various chemical applications. A thorough understanding of its three-dimensional structure, both in the solid state and as an isolated molecule, is crucial for predicting its reactivity, designing novel synthetic routes, and developing new materials. This technical guide provides a comprehensive overview of the molecular geometry of Lanthanum(III) iodide, detailing its solid-state crystal structure as determined by experimental methods and its predicted gas-phase molecular geometry based on theoretical models. This document includes a summary of quantitative structural data, detailed experimental protocols for synthesis and characterization, and visualizations to illustrate key structural aspects.

Introduction

Lanthanum, a member of the lanthanide series, typically exists in a +3 oxidation state in its compounds. Lanthanum(III) iodide is a hygroscopic, water-soluble solid that serves as a precursor in the synthesis of other lanthanum-containing compounds. Its structural characteristics are fundamental to its chemical behavior. This guide will separately address the experimentally determined solid-state structure and the theoretically predicted gas-phase molecular geometry.

Solid-State Molecular Geometry

In the solid state, Lanthanum(III) iodide adopts a well-defined crystal structure.

Crystal Structure

Experimental evidence from X-ray diffraction studies has established that Lanthanum(III) iodide crystallizes in an orthorhombic system.[1][2] It adopts the same crystal structure as plutonium(III) bromide (PuBr₃).[1] In this arrangement, the lanthanum centers are 8-coordinate, meaning each lanthanum ion is surrounded by eight iodide ions. These coordinated metal centers are arranged in layers. This orthorhombic structure is a common motif for the triiodides of the lighter lanthanides.[1]

Quantitative Crystallographic Data

The following table summarizes the known crystallographic data for Lanthanum(III) iodide.

ParameterValue
Chemical FormulaLaI₃
Molar Mass519.62 g/mol
Crystal SystemOrthorhombic
Space GroupInformation not available
Coordination Number (La)8
Density5.63 g/mL at 25 °C
Melting Point772 °C

Gas-Phase Molecular Geometry

The geometry of an isolated Lanthanum(III) iodide molecule, as would be found in the gas phase at high temperatures, can be predicted using theoretical models.

VSEPR Theory Prediction

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a powerful model for predicting the geometry of individual molecules. The prediction for LaI₃ is as follows:

  • Valence Electrons: Lanthanum (La) is in Group 3 of the periodic table and has 3 valence electrons.[3] Iodine (I) is in Group 17 and has 7 valence electrons.

  • Lewis Structure: The central lanthanum atom forms single bonds with three iodine atoms.

  • Electron Domains: There are three bonding pairs of electrons around the central lanthanum atom and no lone pairs.

  • Predicted Geometry: With three electron domains and no lone pairs, VSEPR theory predicts a trigonal planar geometry for the LaI₃ molecule.

  • Predicted Bond Angles: In an ideal trigonal planar geometry, the I-La-I bond angles are 120° .

Computational Studies

Computational chemistry provides further insights into the gas-phase geometry of lanthanide trihalides. Ab initio calculations performed on lanthanide trichlorides, including Lanthanum trichloride (B1173362) (LaCl₃), have indicated a planar D₃h symmetry, which is consistent with a trigonal planar geometry.[3] By extension, it is highly probable that LaI₃ also exhibits a trigonal planar structure in the gas phase.

Quantitative Gas-Phase Data (Theoretical)
ParameterPredicted Value
Molecular ShapeTrigonal Planar
I-La-I Bond Angle120°
La-I Bond LengthNot available

Experimental Protocols

Synthesis of Lanthanum(III) Iodide for Structural Analysis

High-purity Lanthanum(III) iodide suitable for crystallographic analysis can be synthesized via several methods.

Method 1: Direct Reaction of Elements [1]

  • Materials: Lanthanum metal powder, solid iodine.

  • Procedure:

    • Stoichiometric amounts of lanthanum metal and iodine are sealed in an evacuated quartz ampoule.

    • The ampoule is slowly heated to 900 °C and held at this temperature for 48 hours to ensure complete reaction.

    • The product is then purified by sublimation at 930 °C under high vacuum to yield crystalline LaI₃.

Method 2: Reaction with Mercury(II) Iodide [1]

  • Materials: Lanthanum metal, mercury(II) iodide.

  • Procedure:

    • A mixture of lanthanum metal and mercury(II) iodide in a 2:3 molar ratio is placed in a reaction vessel.

    • The reaction is initiated by heating, leading to the formation of LaI₃ and elemental mercury.

    • The more volatile mercury is removed by distillation, leaving the purified LaI₃.

X-ray Crystallography for Solid-State Structure Determination

The following is a general protocol for determining the crystal structure of LaI₃ using single-crystal X-ray diffraction.

  • Crystal Selection and Mounting:

    • A suitable single crystal of LaI₃ is selected under an inert atmosphere to prevent hydration.

    • The crystal is mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.

    • Monochromatic X-rays are directed at the crystal.

    • The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing and Structure Solution:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to determine the positions of the atoms within the unit cell.

    • The structural model is refined to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Visualizations

Predicted Gas-Phase Molecular Geometry of LaI₃

LaI3_Solid_State cluster_layer1 Layer 1 cluster_layer2 Layer 2 La11 La (8-coordinate) La21 La (8-coordinate) La11->La21 Iodide Bridges La22 La (8-coordinate) La11->La22 Iodide Bridges La12 La (8-coordinate) La12->La21 Iodide Bridges La12->La22 Iodide Bridges

References

An In-depth Technical Guide to the Electronic Structure of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum(III) iodide (LaI3) is an inorganic compound that has garnered interest for its potential applications, including in scintillators for gamma-ray detection. A thorough understanding of its electronic structure is paramount for optimizing its performance in these and other advanced materials applications. This guide provides a detailed overview of the core electronic and structural properties of LaI3, tailored for researchers, scientists, and professionals in drug development.

Crystal Structure

The electronic properties of a solid are intrinsically linked to its crystal structure. Lanthanum(III) iodide adopts an orthorhombic crystal structure, which is characteristic of triiodides of the lighter lanthanides.[1] This structure is of the Plutonium(III) bromide (PuBr3) type, featuring 8-coordinate lanthanum centers arranged in layers.[1][2] In contrast, heavier lanthanides tend to form a hexagonal BiI3-type structure.[1]

PropertyValue
Crystal SystemOrthorhombic
Structure TypePuBr3
Coordination Number (La)8

Note: Specific lattice parameters for LaI3 were not explicitly found in the provided search results, but the crystal system and structure type are well-established.

Electronic Structure

The electronic structure of Lanthanum(III) iodide is primarily determined by the valence electrons of its constituent elements, Lanthanum (La) and Iodine (I). In its +3 oxidation state, the electron configuration of Lanthanum is [Xe], having lost its 5d¹ and 6s² valence electrons. The iodide ion (I⁻) has a filled outer shell, with an electron configuration of [Kr] 4d¹⁰ 5s² 5p⁶.

The valence band of LaI3 is predominantly formed from the filled 5p orbitals of the iodide ions. The conduction band is mainly composed of the empty 5d and 6s orbitals of the Lanthanum(III) ions. The energy difference between the top of the valence band and the bottom of the conduction band defines the band gap, which is a critical parameter for its optical and electronic properties. While a specific experimental or calculated band gap for LaI3 was not found in the search results, related lanthanide compounds are known to be wide-band-gap insulators. For instance, computational studies on LaF3 have calculated a band gap of around 6.2 eV. It is expected that LaI3 would also be a wide-band-gap material.

PropertyDescription
Valence BandPrimarily composed of Iodine 5p orbitals.
Conduction BandPrimarily composed of Lanthanum 5d and 6s orbitals.
Band GapExpected to be a wide-band-gap material.

Experimental Protocols

Synthesis of Lanthanum(III) Iodide

Several methods are available for the synthesis of anhydrous lanthanide halides. Common approaches for LaI3 include:

  • Reaction with Mercury(II) Iodide : Lanthanum metal can be reacted with mercury(II) iodide.[1] The reaction is as follows: 2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg

  • Direct Reaction of Elements : Anhydrous LaI3 can also be prepared by the direct reaction of lanthanum metal with iodine.[1] 2 La + 3 I₂ → 2 LaI₃

  • From Lanthanum Oxide : While solutions can be generated by dissolving lanthanum oxide in hydroiodic acid, this method is not ideal for obtaining the anhydrous product as it can lead to the formation of polymeric hydroxy species upon hydrolysis.[1]

Characterization of Electronic Structure

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Principle : The sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

  • Application to LaI3 :

    • Core-Level Spectra : The binding energies of the La 3d, 4d, and I 3d, 4d core levels can be measured. These binding energies are sensitive to the chemical environment and oxidation state of the atoms. For La³⁺ in oxides, the La 3d₅/₂ peak is observed around 834.9 eV.[3][4] Shifts in these peaks can provide information about the bonding in LaI3.

    • Valence Band Spectra : The XPS spectrum in the low binding energy range (0-15 eV) corresponds to the valence band.[3] This allows for the direct probing of the density of states of the I 5p-derived valence band.

Computational Methods: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Methodology : DFT calculations are used to solve the many-electron Schrödinger equation, allowing for the prediction of the electronic band structure, density of states (DOS), and other electronic properties. Hybrid functionals, such as HSE06, are often employed to obtain more accurate band gap values.[5][6]

  • Application to LaI3 :

    • Band Structure Calculation : The energy of the electronic states as a function of their momentum in the Brillouin zone is calculated, revealing the nature and magnitude of the band gap (direct or indirect).

    • Density of States (DOS) : The DOS provides information about the number of available electronic states at each energy level. For LaI3, the DOS would show the contributions of I 5p orbitals to the valence band and La 5d/6s orbitals to the conduction band.

Visualizations

G Logical Flow for LaI3 Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Synthesis Synthesis of LaI3 (e.g., direct reaction) XRD X-ray Diffraction (XRD) Synthesis->XRD Structural Analysis XPS X-ray Photoelectron Spectroscopy (XPS) Synthesis->XPS Electronic Analysis CrystalStructure Crystal Structure (Orthorhombic) XRD->CrystalStructure ElectronicStructure Electronic Structure (Valence/Conduction Bands) XPS->ElectronicStructure DFT Density Functional Theory (DFT) DFT->ElectronicStructure BandGap Band Gap & DOS DFT->BandGap

Caption: Experimental and computational workflow for LaI3.

G Simplified Band Structure of LaI3 VB_top CB_bottom CB Conduction Band (Lanthanum 5d/6s states) VB Valence Band (Iodine 5p states) VB_top_label Ev (Valence Band Maximum) VB_top_label->VB_top CB_bottom_label Ec (Conduction Band Minimum) CB_bottom_label->CB_bottom

Caption: Conceptual electronic band structure of LaI3.

References

Lanthanum(III) Iodide (CAS: 13813-22-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) iodide, with the chemical formula LaI₃, is an inorganic compound that serves as a significant precursor in the synthesis of other lanthanide-containing materials.[1][2] It is a hygroscopic, white to yellowish or grayish-white solid crystalline compound.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis methodologies, structural information, and safety and handling guidelines for Lanthanum(III) iodide, CAS number 13813-22-4. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

Lanthanum(III) iodide is characterized by several key physical and chemical properties that are crucial for its application and handling. It is highly soluble in water and acetone.[3] The compound is also known for its hygroscopic nature, readily absorbing moisture from the air.[2]

Table 1: Physical and Chemical Properties of Lanthanum(III) Iodide

PropertyValueReference
CAS Number 13813-22-4[4]
Molecular Formula LaI₃[4]
Molar Mass 519.62 g/mol [4]
Appearance White to yellowish or grayish-white orthorhombic crystals or beads[2][3][4]
Melting Point 772 °C[3]
Density 5.63 g/cm³[3]
Solubility Highly soluble in water; soluble in acetone[3]
Sensitivity Hygroscopic[4]

Synthesis of Lanthanum(III) Iodide

Several synthetic routes have been established for the preparation of Lanthanum(III) iodide. The choice of method often depends on the desired purity, scale, and available starting materials.

Experimental Protocols

Protocol 1: Direct Reaction of Lanthanum Metal with Iodine

This method involves the direct combination of lanthanum metal and elemental iodine.

  • Reaction: 2 La + 3 I₂ → 2 LaI₃

  • Procedure:

    • Stoichiometric amounts of lanthanum metal and iodine are placed in a sealed, evacuated reaction vessel, typically a quartz ampoule.

    • The vessel is heated to initiate the reaction. Careful temperature control is necessary to manage the sublimation of iodine and ensure a complete reaction.

    • The product, anhydrous Lanthanum(III) iodide, is obtained after cooling. Purification can be achieved through sublimation.[1]

Protocol 2: Reaction of Lanthanum Metal with Mercury(II) Iodide

This route provides an alternative for the synthesis of anhydrous Lanthanum(III) iodide.

  • Reaction: 2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg

  • Procedure:

    • Lanthanum metal is reacted with mercury(II) iodide in an appropriate solvent or under controlled heating conditions.

    • The elemental mercury produced as a byproduct must be carefully handled and removed.

    • The resulting Lanthanum(III) iodide can be purified from the reaction mixture.

Protocol 3: Reaction of Lanthanum Oxide with Hydroiodic Acid

This method is suitable for producing aqueous solutions of Lanthanum(III) iodide. However, obtaining the anhydrous form from the hydrated product can be challenging due to hydrolysis.[1]

  • Reaction: La₂O₃ + 6 HI → 2 LaI₃ + 3 H₂O

  • Procedure:

    • Lanthanum oxide is dissolved in hydroiodic acid.

    • The reaction yields a solution of Lanthanum(III) iodide.

    • Evaporation of the water to obtain the anhydrous salt is difficult as it can lead to the formation of oxyiodides or hydroxides.[1] A specific method to produce anhydrous halides involves heating the hydrated lanthanide halide with an ammonium (B1175870) halide in a vacuum to expel water and the ammonium halide.[5]

Synthesis Workflow Diagrams

Synthesis_Workflows cluster_direct Direct Reaction with Iodine cluster_mercury Reaction with Mercury(II) Iodide cluster_oxide Reaction with Hydroiodic Acid La1 Lanthanum Metal (La) Reactor1 Sealed Vessel (Heated) La1->Reactor1 I2 Iodine (I₂) I2->Reactor1 LaI3_1 Lanthanum(III) Iodide (LaI₃) Reactor1->LaI3_1 La2 Lanthanum Metal (La) Reactor2 Reaction Vessel La2->Reactor2 HgI2 Mercury(II) Iodide (HgI₂) HgI2->Reactor2 LaI3_2 Lanthanum(III) Iodide (LaI₃) Reactor2->LaI3_2 Hg Mercury (Hg) Reactor2->Hg La2O3 Lanthanum Oxide (La₂O₃) Reactor3 Aqueous Solution La2O3->Reactor3 HI Hydroiodic Acid (HI) HI->Reactor3 LaI3_aq Aqueous LaI₃ Reactor3->LaI3_aq Dehydration Dehydration (Challenging) LaI3_aq->Dehydration LaI3_3 Anhydrous LaI₃ Dehydration->LaI3_3

Caption: Synthesis routes for Lanthanum(III) iodide.

Crystal Structure

Crystal_Structure_Concept LaI3 Lanthanum(III) Iodide (LaI₃) StructureType Crystal Structure LaI3->StructureType Orthorhombic Orthorhombic (PuBr₃ type) StructureType->Orthorhombic HeavierLn Contrasts with Heavier Lanthanides (Hexagonal, BiI₃ type) StructureType->HeavierLn LighterLn Typical for Lighter Lanthanides (La - Nd) Orthorhombic->LighterLn

Caption: Conceptual overview of Lanthanum(III) iodide's crystal structure.

Characterization

The characterization of Lanthanum(III) iodide and its complexes involves various analytical techniques to confirm the composition and structure. These methods include:

  • Elemental Analysis: To determine the stoichiometric ratio of lanthanum and iodine.[3]

  • X-ray Powder Diffraction (XRPD): To identify the crystalline phase and determine the crystal structure.[3]

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify functional groups and characterize the bonding in complexes of Lanthanum(III) iodide.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the structure of diamagnetic lanthanum complexes in solution.[3]

Applications

Lanthanum(III) iodide is a versatile compound with applications in various fields of chemistry and materials science:

  • Precursor for Synthesis: It serves as a starting material for the synthesis of other lanthanide compounds, including organometallic complexes.[1][2]

  • Catalysis: Lanthanum(III) iodide has been used as a catalyst in organic reactions, such as the transesterification of N-acyloxazolidinones.[4][7]

  • Luminescent Materials: Due to the luminescent properties of lanthanides, their compounds, including iodides, are investigated for use in phosphors for lighting and display technologies.[2]

  • Scintillator Materials: Pure Lanthanum(III) iodide, substantially free of lanthanum iodate, is a matrix material for scintillators, which are used in radiation detection.[3]

Safety and Handling

Lanthanum(III) iodide requires careful handling due to its chemical properties and potential hazards.

Table 2: GHS Hazard Information for Lanthanum(III) Iodide

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P271: Use only outdoors or in a well-ventilated area.
P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P312: Call a POISON CENTER or doctor if you feel unwell.
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Data sourced from various safety data sheets.

Due to its hygroscopic nature, Lanthanum(III) iodide should be stored in a tightly sealed container in a dry, well-ventilated area to prevent moisture absorption.[4] When handling the compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[4]

References

An In-depth Technical Guide to Lanthanum(III) Iodide: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Lanthanum(III) iodide (LaI₃), from its historical discovery to its synthesis and contemporary applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the properties and uses of this versatile inorganic compound.

History and Discovery

The story of Lanthanum(III) iodide is intrinsically linked to the discovery of its constituent element, Lanthanum. In 1839, Swedish chemist Carl Gustaf Mosander first identified Lanthanum as a new element while studying a sample of cerium nitrate.[1][2][3] He named it "lanthanum" from the Ancient Greek word lanthanein, meaning "to lie hidden," due to its presence as an impurity within cerium compounds.[2] The isolation of pure lanthanum metal was not achieved until 1923, a crucial step that paved the way for the synthesis of its various compounds, including the triiodide.[3]

While a specific date and discoverer for the initial synthesis of Lanthanum(III) iodide are not well-documented, its preparation follows established methods for creating anhydrous lanthanide halides that were developed over the subsequent decades. The direct reaction of the elements, a common method for producing such salts, likely represents one of the earliest successful syntheses of Lanthanum(III) iodide.[4][5]

Discovery_Timeline cluster_Lanthanum Discovery of Lanthanum cluster_LaI3 Synthesis of Lanthanum(III) Iodide 1751_Cerite 1751: Cronstedt discovers cerite mineral 1839_Mosander 1839: Mosander discovers Lanthanum in cerium nitrate 1751_Cerite->1839_Mosander leads to 1923_Metal 1923: Pure Lanthanum metal is isolated 1839_Mosander->1923_Metal enables Synthesis_Methods Development of synthesis methods for anhydrous rare-earth halides 1923_Metal->Synthesis_Methods enables Direct_Reaction Direct reaction of Lanthanum metal and Iodine Synthesis_Methods->Direct_Reaction

A timeline of the discovery of Lanthanum and the subsequent synthesis of Lanthanum(III) iodide.

Physicochemical Properties

Lanthanum(III) iodide is a white to yellowish, hygroscopic solid.[6] Its key physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula LaI₃
Molar Mass 519.62 g/mol
Appearance White to yellowish solid
Density 5.63 g/cm³ at 25 °C
Melting Point 772 °C (1422 °F)
Solubility in Water Soluble
Crystal Structure Orthorhombic

Synthesis of Lanthanum(III) Iodide

Several methods have been established for the synthesis of Lanthanum(III) iodide. The most common approaches aim to produce an anhydrous product, as the compound is susceptible to hydrolysis.

Common Synthetic Routes
  • Direct Reaction of Elements : This is a widely used method involving the direct combination of lanthanum metal with elemental iodine.[4] The reaction is typically carried out under an inert atmosphere to prevent the formation of oxides.

    2 La + 3 I₂ → 2 LaI₃

  • Reaction with Mercury(II) Iodide : Lanthanum metal can also react with mercury(II) iodide to produce Lanthanum(III) iodide and elemental mercury.[4]

    2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg

  • Reaction of Lanthanum Oxide with Ammonium (B1175870) Iodide : Lanthanum oxide can be heated with ammonium iodide to yield Lanthanum(III) iodide, ammonia, and water.

    La₂O₃ + 6 NH₄I → 2 LaI₃ + 6 NH₃ + 3 H₂O

Experimental Protocol: Direct Synthesis from Elements

This protocol details the direct synthesis of anhydrous Lanthanum(III) iodide from lanthanum metal and iodine.

Materials:

  • Lanthanum metal (turnings or powder)

  • Iodine, sublimed

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation : Under an inert atmosphere, add lanthanum metal to a dry three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Setup : Add anhydrous THF to the flask to cover the lanthanum metal.

  • Addition of Iodine : Slowly add a stoichiometric amount of iodine to the flask with vigorous stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction : After the addition of iodine is complete, heat the mixture to reflux and maintain for several hours until the purple color of the iodine has disappeared, indicating the completion of the reaction.

  • Isolation : Allow the reaction mixture to cool to room temperature. The product, LaI₃, may precipitate out of the solution. If a clear solution of the THF adduct is desired, it can be obtained by filtration or decanting.

  • Purification : To obtain the anhydrous solid, the solvent can be removed under vacuum. The resulting solid should be handled and stored under an inert atmosphere due to its hygroscopic nature.

Applications in Research and Drug Development

Lanthanum(III) iodide and its derivatives have several applications in research and are of growing interest in the field of drug development, primarily in medical imaging and as a precursor for other compounds.

Precursor in Organometallic Chemistry

Anhydrous Lanthanum(III) iodide is a valuable starting material for the synthesis of a variety of organometallic and coordination complexes of lanthanum.[4] These complexes are utilized in catalysis and materials science research.

Scintillator Materials for Medical Imaging

Cerium-doped Lanthanum(III) iodide (LaI₃:Ce) is a promising scintillator material for the detection of gamma rays and X-rays in medical imaging applications, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[7] Scintillators absorb high-energy radiation and re-emit it as visible light, which can then be detected and converted into an image. LaI₃:Ce offers good light yield and fast decay times, which are crucial properties for high-resolution and high-speed imaging detectors.[7]

Scintillator_Workflow cluster_Imaging Medical Imaging Workflow Gamma_Ray Gamma Ray Emission (from radiotracer in patient) Scintillator LaI₃:Ce Scintillator Crystal Gamma_Ray->Scintillator interacts with Light Visible Light Photon Scintillator->Light produces Detector Photodetector (e.g., PMT, SiPM) Light->Detector is detected by Signal Electronic Signal Detector->Signal converts to Image Medical Image Signal->Image is processed into

Workflow of a LaI₃:Ce scintillator in a radiation detector for medical imaging.
Radiopharmaceuticals and Theranostics

Radioactive isotopes of lanthanum, such as ¹³²La and ¹³⁵La, are being investigated for applications in nuclear medicine.[6] These isotopes can be chelated and attached to targeting molecules to create radiopharmaceuticals for both diagnostic imaging (theranostics) and therapy. ¹³²La is a positron emitter, making it suitable for PET imaging, while ¹³⁵La emits Auger electrons, which can be used for targeted radiotherapy.[6] While Lanthanum(III) iodide itself is not typically the direct radiopharmaceutical, the fundamental chemistry of lanthanum, for which LaI₃ is a key precursor, is central to the development of these advanced medical agents.

References

A Technical Guide to the Natural Abundance of Lanthanum for Iodide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the natural isotopic abundance of lanthanum and its direct implications for the synthesis of lanthanum iodide. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize lanthanide compounds in their work.

Natural Abundance of Lanthanum Isotopes

Naturally occurring lanthanum (57La) is composed of two isotopes: one stable (¹³⁹La) and one radioactive (¹³⁸La).[1] The vast majority of any natural lanthanum sample consists of ¹³⁹La, which accounts for over 99.9% of its composition.[1][2][3] The second isotope, ¹³⁸La, is a primordial long-lived radioisotope with a half-life of approximately 1.02 to 1.05 x 10¹¹ years.[3][4][5]

This isotopic distribution is critical for synthesis, as any lanthanum-containing compound, including lanthanum iodide, will inherently reflect this natural isotopic ratio unless isotopically enriched starting materials are used. For most applications, the properties of the synthesized compound are dominated by the stable ¹³⁹La isotope.

Caption: Relative natural abundance of Lanthanum-139 and Lanthanum-138.

The quantitative data for the naturally occurring isotopes of lanthanum are summarized in the tables below.

Table 1: Isotopic Abundance and Half-Life of Natural Lanthanum

Isotope Atomic Mass (Da) Natural Abundance (Mole Fraction %) Half-Life Decay Modes
¹³⁸La 137.907112 0.08881% - 0.089% 1.02 x 10¹¹ years β⁻, Electron Capture
¹³⁹La 138.9063533 99.911% - 99.91119% Stable Not Applicable

Data sourced from multiple references.[3][4][6][7][8][9]

Table 2: Nuclear Properties of Natural Lanthanum Isotopes

Isotope Nuclear Spin (I) Magnetic Moment (μ/μN) Quadrupole Moment (barns)
¹³⁸La 5+ +3.7084 +0.45
¹³⁹La 7/2+ +2.7791 +0.206

Data sourced from multiple references.[4][10][11]

The distinct nuclear properties, particularly the nuclear spin, make ¹³⁹La suitable for Nuclear Magnetic Resonance (NMR) spectroscopy studies, although its quadrupolar nature results in broad signals.[11]

Synthesis of Lanthanum(III) Iodide (LaI₃)

Given that natural lanthanum is overwhelmingly ¹³⁹La, the direct synthesis of lanthanum iodide results in a product that is almost entirely ¹³⁹LaI₃. The presence of the ¹³⁸La isotope is typically negligible and does not interfere with the chemical properties or reactivity of the resulting compound in most standard laboratory and industrial applications.

Several methods have been established for the synthesis of anhydrous lanthanum(III) iodide. The choice of method depends on the desired purity, scale, and available starting materials.

Table 3: Summary of Key Synthesis Routes for Lanthanum Iodides

Product Reactants General Method Reference
LaI₃ La (metal) + I₂ (iodine) Direct reaction of the elements at elevated temperatures. [12][13]
LaI₃ La (metal) + HgI₂ (mercury(II) iodide) Reaction between lanthanum metal and mercury(II) iodide. [12][13]
LaI₂ LaI₃ + La (metal) High-temperature reaction of lanthanum triiodide and lanthanum metal. [14]
LaI LaI₂ or LaI₃ + Na (sodium) Metallothermic reduction in an inert atmosphere at moderate temperatures. [14]

| LaI₃/EuI₂ | Ln (metal) + I₂ (iodine) | Solvent-free mechanochemical synthesis (ball milling). |[15] |

Experimental Protocols for Lanthanum Iodide Synthesis

Detailed methodologies are crucial for reproducible results. The following protocols are based on established literature. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as lanthanum and its iodides are sensitive to air and moisture.[14]

This is a common and straightforward method for producing lanthanum(III) iodide.[12][13]

  • Materials : Lanthanum metal (filings or pieces, 99.9%+) and solid iodine (99.8%+).[14]

  • Procedure : a. In an inert atmosphere, place a stoichiometric amount of lanthanum metal and iodine (1:1.5 molar ratio, or 2:3 for the balanced equation 2 La + 3 I₂ → 2 LaI₃) into a sealed silica (B1680970) tube. b. Evacuate the tube to high vacuum (e.g., 10⁻⁴ Torr). c. Heat the sealed tube gradually to 900 °C and maintain this temperature to allow the reaction to complete.[14] d. After the reaction, the product can be purified by sublimation at approximately 930 °C under high vacuum to yield crystalline LaI₃.[14]

This method avoids the use of elemental iodine at high vapor pressures.

  • Materials : Lanthanum metal and mercury(II) iodide (HgI₂).

  • Procedure : a. Combine lanthanum metal and mercury(II) iodide in a 2:3 molar ratio (2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg). b. The reaction is typically carried out in a sealed, evacuated tube with controlled heating. c. The resulting mercury metal byproduct must be carefully removed via distillation.

This modern, solvent-free approach is rapid and efficient.[15]

  • Materials : Lanthanum metal and iodine.

  • Apparatus : Oscillating ball mill.

  • Procedure : a. In an inert atmosphere, load the milling vessel with lanthanum metal and a stoichiometric amount of iodine. b. Mill the mixture at a set frequency for a duration typically less than 90 minutes. c. The reaction proceeds in the solid state, yielding the final product as a fine powder directly.

The workflow for the direct synthesis of LaI₃ is visualized below.

Caption: Workflow for the direct synthesis of Lanthanum(III) Iodide.

Conclusion

The natural isotopic composition of lanthanum is dominated by the stable ¹³⁹La isotope. This fundamental characteristic ensures that synthesized lanthanum iodide, when prepared from natural sources, is isotopically homogeneous and primarily composed of ¹³⁹LaI₃. The selection of a synthetic protocol—whether through direct reaction, a mercury-based route, or modern mechanochemistry—should be guided by the specific purity requirements, available equipment, and safety considerations of the intended application.

References

An In-depth Technical Guide on the Spectroscopic Properties of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Lanthanum(III) iodide (LaI₃). While anhydrous LaI₃ itself exhibits limited spectroscopic features due to the electronic configuration of the La³⁺ ion, its complexes, particularly with tetrahydrofuran (B95107) (THF), display significant and interesting photoluminescent properties. This guide will cover the synthesis, crystal structure, and the detailed spectroscopic characteristics of both anhydrous LaI₃ and its luminescent THF complex, along with relevant experimental protocols.

Introduction to Lanthanum(III) Iodide

Lanthanum(III) iodide is an inorganic compound with the chemical formula LaI₃. It is a white to off-white or reddish powder that is highly soluble in water and deliquescent.[1] The spectroscopic behavior of lanthanide compounds is of great interest for applications in bioanalytical imaging, catalysis, and materials science.[2] The La³⁺ ion has an empty 4f subshell ([Xe] electronic configuration), which means it does not exhibit the characteristic sharp f-f electronic transitions observed in many other lanthanide ions.[3][4] Consequently, pure LaI₃ is not expected to be luminescent in the same manner as other lanthanide compounds.[3] However, its ability to form highly luminescent complexes makes it a subject of significant research interest.[5]

Synthesis and Crystal Structure

Anhydrous LaI₃ can be synthesized through several methods. One common approach is the direct reaction of lanthanum metal with elemental iodine at elevated temperatures in an evacuated sealed silica (B1680970) tube. Another method involves the reaction of lanthanum metal with mercury(II) iodide.[5] It is crucial to handle the reactants and products under an inert atmosphere due to their air- and moisture-sensitive nature.[6]

Anhydrous Lanthanum(III) iodide adopts an orthorhombic crystal structure, similar to plutonium(III) bromide, with 8-coordinate metal centers arranged in layers.[5] This crystal structure is typical for the triiodides of the lighter lanthanides.[5] The arrangement of atoms within the crystal lattice is a key factor influencing its vibrational spectroscopic properties.

Spectroscopic Properties

As previously mentioned, the La³⁺ ion lacks 4f electrons, and therefore, no f-f absorption or emission bands are observed in the UV-Vis-NIR region for pure LaI₃.[7] While some lanthanide compounds exhibit luminescence at low temperatures, detailed studies on the low-temperature photoluminescence of pure LaI₃ are not widely available.

Vibrational Spectroscopy (Raman and IR):

A significant and well-studied aspect of LaI₃ spectroscopy is the formation of a highly photoluminescent complex with tetrahydrofuran, LaI₃(THF)₄.[5] Anhydrous LaI₃ reacts with THF to form this complex, which exhibits strong blue emission under UV irradiation.[3][5] This phenomenon is notable because neither LaI₃ nor THF are luminescent on their own at room temperature.[5]

Photoluminescence:

The luminescence of LaI₃(THF)₄ is attributed to a Metal-to-Ligand Charge Transfer (MLCT) mechanism.[3][5] In this process, a photon excites an electron from a metal-centered orbital to a ligand-centered orbital, and the subsequent relaxation of the electron back to the metal-centered orbital results in the emission of light.

Quantitative Spectroscopic Data for LaI₃(THF)₄:

ParameterExperimental ValueCalculated ValueReference
Excitation Wavelength (λ_ex)270 nm258 nm[3]
Emission Wavelength (λ_em)460 nm (strong blue)489 nm[3]
Absolute Emission Quantum Yield50.5%-[5]

Experimental Protocols

Materials: Lanthanum metal pieces (99.99%), iodine powder (99.8%), evacuated sealed silica tube. Procedure:

  • Stoichiometric amounts of lanthanum metal and iodine powder are placed in a silica tube.

  • The tube is evacuated and sealed.

  • The sealed tube is heated to 900 °C.

  • The product is purified by subsequent sublimations at 930 °C in a high vacuum.

  • All handling of the final product must be performed in an inert atmosphere (e.g., a glove box) to prevent hydration.[6]

Materials: Anhydrous LaI₃, Tetrahydrofuran (THF). Procedure:

  • Commercial anhydrous LaI₃ is immersed in THF.[5]

  • The complex LaI₃(THF)₄ forms readily.

  • Crystals can be obtained for further analysis.

General Considerations: Due to the hygroscopic nature of LaI₃, all spectroscopic measurements of the anhydrous form and its THF complex should be conducted using techniques that prevent exposure to air and moisture.[6]

UV-Vis Absorption Spectroscopy:

  • Prepare a solution of the sample in a suitable anhydrous, non-coordinating solvent inside a glove box.

  • Use a gas-tight quartz cuvette with a known path length.

  • Seal the cuvette inside the glove box before transferring it to the spectrophotometer.

  • Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).

  • A background spectrum of the solvent in the same cuvette should be recorded and subtracted from the sample spectrum.

Fluorescence Spectroscopy:

  • Prepare the sample in a fluorescence-grade, anhydrous solvent in a glove box.

  • Use a gas-tight quartz cuvette suitable for fluorescence measurements.

  • Seal the cuvette before removal from the glove box.

  • Place the cuvette in the sample holder of a fluorometer.

  • Record the emission spectrum by exciting the sample at the appropriate wavelength (e.g., 270 nm for LaI₃(THF)₄).

  • Record an excitation spectrum by monitoring the emission at the wavelength of maximum intensity.

Raman Spectroscopy:

  • Place a crystalline sample of LaI₃ or LaI₃(THF)₄ in a sealed capillary or on a microscope slide within a controlled atmosphere chamber.

  • Use a micro-Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Acquire the Raman spectrum over the desired spectral range (e.g., 50-1000 cm⁻¹ for lattice vibrations).

  • Polarization-dependent measurements can be performed on single crystals to probe the symmetry of the vibrational modes.

Visualizations

Synthesis_Workflow Synthesis of LaI₃ and LaI₃(THF)₄ La Lanthanum Metal Reaction1 Direct Reaction (900 °C, evacuated tube) La->Reaction1 I2 Iodine I2->Reaction1 LaI3 Anhydrous LaI₃ Reaction1->LaI3 Reaction2 Immersion LaI3->Reaction2 THF Tetrahydrofuran (THF) THF->Reaction2 LaI3_THF4 LaI₃(THF)₄ Complex Reaction2->LaI3_THF4

Caption: Synthesis pathway for anhydrous LaI₃ and its THF complex.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow for Air-Sensitive Samples Sample Air-Sensitive Sample (e.g., LaI₃) Glovebox Handling in Glove Box Sample->Glovebox UVVis UV-Vis Spectroscopy (Gas-tight cuvette) Glovebox->UVVis Fluorescence Fluorescence Spectroscopy (Gas-tight cuvette) Glovebox->Fluorescence Raman Raman Spectroscopy (Sealed capillary/chamber) Glovebox->Raman Data Spectroscopic Data UVVis->Data Fluorescence->Data Raman->Data

Caption: General workflow for spectroscopic analysis of air-sensitive compounds.

MLCT_Mechanism MLCT Mechanism in LaI₃(THF)₄ GS Ground State (La³⁺-L) ES Excited State (La²⁺-L⁻) GS->ES Excitation (hν_abs) ES->GS Emission (hν_em)

Caption: Simplified diagram of the Metal-to-Ligand Charge Transfer (MLCT) process.

Conclusion

The spectroscopic properties of Lanthanum(III) iodide are dominated by the behavior of its complexes rather than the anhydrous salt itself. Due to the absence of 4f electrons, pure LaI₃ is not luminescent and its spectroscopic characterization in the literature is limited. However, the formation of the LaI₃(THF)₄ complex reveals a strong blue photoluminescence with a high quantum yield, attributed to a metal-to-ligand charge transfer mechanism. This guide provides the essential information for researchers and scientists working with LaI₃, including synthesis, handling of this air-sensitive material, and a detailed look at the spectroscopic properties of its most significant luminescent complex. The provided experimental protocols and workflows offer a practical starting point for the spectroscopic investigation of LaI₃ and related compounds.

References

Lanthanum(III) Iodide Phase Transitions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of Lanthanum(III) iodide (LaI₃), a material of interest in various scientific and industrial fields. This document collates available data on its structural transformations under high pressure, details experimental protocols for its synthesis and analysis, and presents visualizations of key processes and relationships.

Introduction

Lanthanum(III) iodide is an inorganic compound that has garnered attention for its potential applications, including as a scintillator material. Understanding its phase behavior, particularly under varying pressure and temperature, is crucial for optimizing its synthesis, handling, and performance in various applications. This guide focuses on the solid-state phase transitions of anhydrous LaI₃.

Synthesis of Anhydrous Lanthanum(III) Iodide

The synthesis of high-purity, anhydrous Lanthanum(III) iodide is critical for accurate physical property measurements, as the compound is highly hygroscopic. Several methods have been reported, with the ammonium (B1175870) halide route being a common and effective approach for producing anhydrous lanthanide halides.

Experimental Protocol: Ammonium Halide Route

This method involves the dehydration of hydrated lanthanum iodide by heating with ammonium iodide. The ammonium iodide serves to suppress the formation of lanthanum oxyiodide during heating.

Materials:

  • Lanthanum(III) oxide (La₂O₃) (99.9%+)

  • Hydroiodic acid (HI) (57 wt. % in H₂O, stabilized)

  • Ammonium iodide (NH₄I) (99.5%+)

  • High-purity argon or nitrogen gas

  • Deionized water

Procedure:

  • Preparation of Hydrated Lanthanum Iodide:

    • Carefully dissolve Lanthanum(III) oxide in a stoichiometric amount of hydroiodic acid with gentle heating and stirring in a fume hood. The reaction is exothermic. La₂O₃ + 6HI → 2LaI₃ + 3H₂O

    • Once the oxide has completely dissolved, slowly evaporate the solution to obtain crystals of hydrated lanthanum iodide (LaI₃·xH₂O).

  • Dehydration:

    • Thoroughly mix the hydrated lanthanum iodide with an excess of ammonium iodide.

    • Place the mixture in a quartz or tantalum crucible within a tube furnace.

    • Heat the mixture gradually under a slow flow of high-purity inert gas.

    • Increase the temperature to a point where ammonium iodide sublimes, and hold until all NH₄I has been removed.

    • Slowly raise the temperature under vacuum to melt the anhydrous LaI₃ to ensure the removal of any residual volatile impurities.

    • Cool the furnace to room temperature under an inert atmosphere before handling the anhydrous LaI₃.

Handling and Storage: Anhydrous LaI₃ is extremely hygroscopic and must be handled and stored in a dry, inert atmosphere (e.g., a glovebox).

Alternative Synthesis Routes
  • Direct Reaction: Anhydrous LaI₃ can also be synthesized by the direct reaction of lanthanum metal with elemental iodine in a sealed tantalum or quartz ampoule at elevated temperatures.[1] 2La + 3I₂ → 2LaI₃

  • Reaction with Mercury(II) Iodide: Another route involves the reaction of lanthanum metal with mercury(II) iodide.[1] 2La + 3HgI₂ → 2LaI₃ + 3Hg

Phase Transitions of Lanthanum(III) Iodide

Lanthanum(III) iodide is known to undergo at least one significant solid-state phase transition under high pressure at room temperature.

Pressure-Induced Isostructural Phase Transition

At ambient conditions, LaI₃ crystallizes in the orthorhombic PuBr₃-type structure.[1] High-pressure studies have revealed an isostructural phase transition at approximately 11 GPa. This transition is characterized by a change in the electronic and vibrational properties of the material without a change in the crystal symmetry.

Key Characteristics:

  • Transition Pressure: ~11 GPa

  • Nature of Transition: Isostructural (orthorhombic to orthorhombic)

  • Observed Changes: An anomalous change in the ratio of the a to b lattice parameters. This is supported by Raman spectroscopy and electrical transport measurements.

Quantitative Data:

Table 1: Crystallographic Data for LaI₃ at Ambient and High Pressure

ParameterAmbient Pressure Phase (orthorhombic, Cmcm)High-Pressure Phase (~11 GPa, orthorhombic, Cmcm)
Crystal System OrthorhombicOrthorhombic
Space Group CmcmCmcm
Lattice Parameters (Å) a ≈ 4.37, b ≈ 13.95, c ≈ 9.98a and b show an anomalous change in ratio
Coordination Number (La) 88

Note: Precise lattice parameters for the high-pressure phase at the transition point require further detailed crystallographic studies.

Table 2: Thermodynamic Data for LaI₃

PropertyValue
Melting Point 1045 K (772 °C)
Enthalpy of High-Pressure Phase Transition Data not available in the literature.
Temperature-Induced Phase Transitions

Below its melting point of 1045 K, there is currently no definitive evidence in the reviewed literature for solid-solid phase transitions in anhydrous LaI₃ at ambient pressure. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) would be required to investigate this possibility thoroughly.

Experimental Methodologies for Phase Transition Analysis

High-Pressure X-ray Diffraction (XRD) and Raman Spectroscopy

Objective: To investigate the crystal structure of LaI₃ as a function of pressure to identify phase transitions and determine the equation of state.

Experimental Protocol:

  • Sample Preparation: A small, finely ground powder sample of anhydrous LaI₃ is loaded into a diamond anvil cell (DAC) within an inert atmosphere glovebox. A ruby chip is typically included as a pressure marker.

  • Pressure Application: The pressure is incrementally increased by tightening the screws of the DAC. The pressure is measured at each step using the ruby fluorescence method.

  • Data Collection:

    • XRD: At each pressure point, a synchrotron X-ray source is used to collect diffraction patterns. The 2D diffraction images are then integrated to produce 1D diffraction patterns (intensity vs. 2θ).

    • Raman Spectroscopy: A laser is focused on the sample within the DAC, and the scattered light is collected and analyzed to obtain the Raman spectrum. Changes in the number, position, and width of Raman modes indicate structural changes.

  • Data Analysis:

    • XRD: The diffraction patterns are indexed to determine the crystal structure and lattice parameters at each pressure. The pressure-volume data is fitted to an equation of state (e.g., Birch-Murnaghan) to determine the bulk modulus.

    • Raman: The evolution of Raman peaks with pressure is analyzed to identify phase transitions.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify temperature-induced phase transitions and measure their associated enthalpy changes.

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed sample of anhydrous LaI₃ is hermetically sealed in an aluminum or other inert crucible inside a glovebox. An empty, sealed crucible is used as a reference.

  • Measurement: The sample and reference crucibles are placed in the DSC/DTA instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic or exothermic events, such as melting or solid-solid phase transitions, appear as peaks in the DSC/DTA curve. The area under a peak is proportional to the enthalpy change of the transition.

Visualizations

Synthesis_Workflow cluster_0 Preparation of Hydrated LaI₃ cluster_1 Dehydration La2O3 La₂O₃ Dissolution Dissolution & Evaporation La2O3->Dissolution HI Hydroiodic Acid (HI) HI->Dissolution Hydrated_LaI3 Hydrated LaI₃·xH₂O Dissolution->Hydrated_LaI3 Mixture Mixing Hydrated_LaI3->Mixture NH4I Ammonium Iodide (NH₄I) NH4I->Mixture Furnace Tube Furnace Heating (Inert Gas, then Vacuum) Mixture->Furnace Anhydrous_LaI3 Anhydrous LaI₃ Furnace->Anhydrous_LaI3 High_Pressure_Phase_Transition Ambient Ambient Pressure Phase (Orthorhombic, Cmcm) High_Pressure High-Pressure Phase (Isostructural, Orthorhombic, Cmcm) Ambient->High_Pressure  ~11 GPa (Compression) High_Pressure->Ambient  Pressure Release Experimental_Workflow_High_Pressure start Anhydrous LaI₃ Powder load_dac Load into Diamond Anvil Cell (with ruby pressure marker) start->load_dac compress Incremental Compression load_dac->compress measure XRD / Raman Measurement compress->measure at each pressure step measure->compress next pressure step analyze Data Analysis (Structure, Lattice Parameters, Raman Modes) measure->analyze eos Equation of State analyze->eos

References

An In-depth Technical Guide to the Magnetic Properties of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of Lanthanum(III) iodide (LaI₃). Due to the electronic configuration of the Lanthanum(III) ion, this compound exhibits diamagnetic behavior, a fundamental property that is explored in detail. This document outlines the theoretical basis for its diamagnetism, presents key magnetic parameters in a structured format, and provides detailed experimental protocols for the characterization of its magnetic susceptibility. Furthermore, a logical workflow for the magnetic analysis of such materials is presented visually to guide researchers in the field.

Introduction

Lanthanum(III) iodide is an inorganic compound with the chemical formula LaI₃. It is a white solid that is soluble in water. The magnetic properties of materials are of critical importance in a wide range of scientific and technological applications, including in the development of new therapeutic and diagnostic agents. Understanding the magnetic nature of compounds like Lanthanum(III) iodide is essential for its potential applications in areas such as contrast agents in magnetic resonance imaging (MRI) or as a component in more complex molecular structures.

The magnetic behavior of a substance is determined by the presence and arrangement of electrons in its constituent atoms and molecules. Materials can be broadly classified as diamagnetic, paramagnetic, ferromagnetic, or antiferromagnetic based on their response to an applied magnetic field.

Theoretical Basis of Diamagnetism in Lanthanum(III) Iodide

The magnetic properties of Lanthanum(III) iodide are primarily dictated by the electronic structure of the Lanthanum(III) ion (La³⁺). The Lanthanum atom has an electron configuration of [Xe] 5d¹6s². To form the La³⁺ ion, it loses its three valence electrons, resulting in an electron configuration identical to that of the noble gas Xenon ([Xe]).

This [Xe] configuration signifies that all electron shells are completely filled, and consequently, there are no unpaired electrons. The absence of unpaired electrons is the defining characteristic of diamagnetic substances. In the presence of an external magnetic field, the orbital motion of the paired electrons induces a weak magnetic field in opposition to the applied field. This results in a negative magnetic susceptibility and a slight repulsion from the magnetic field. The iodide ion (I⁻) also has a closed-shell configuration and contributes to the overall diamagnetism of the compound.

Quantitative Magnetic Data

The estimated molar diamagnetic susceptibility for LaI₃ is calculated as follows:

  • Contribution from La³⁺: -20.0 x 10⁻⁶ cm³/mol[3]

  • Contribution from 3 x I⁻: 3 x (-50.6 x 10⁻⁶ cm³/mol) = -151.8 x 10⁻⁶ cm³/mol[5]

  • Estimated Molar Diamagnetic Susceptibility (χₘ) of LaI₃: -171.8 x 10⁻⁶ cm³/mol

The following table summarizes the key magnetic properties of Lanthanum(III) iodide based on its theoretical diamagnetic nature and estimated susceptibility.

Magnetic PropertySymbolValueUnits
Magnetic Classification-Diamagnetic-
Molar Magnetic Susceptibility (estimated)χₘ-171.8 x 10⁻⁶cm³/mol
Mass Magnetic Susceptibility (estimated)χₘ-0.33 x 10⁻⁶cm³/g
Magnetic Momentµ0Bohr Magneton (µB)

Note: The mass magnetic susceptibility is calculated by dividing the molar magnetic susceptibility by the molar mass of LaI₃ (519.62 g/mol ).

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of a solid diamagnetic compound like Lanthanum(III) iodide can be experimentally determined using several techniques. The most common and historically significant method is the Gouy balance. Modern alternatives include the Evans balance and SQUID magnetometers.

Gouy Balance Method

The Gouy balance measures the apparent change in the mass of a sample when it is placed in a magnetic field.

Experimental Protocol:

  • Sample Preparation: The solid Lanthanum(III) iodide sample is finely ground and packed uniformly into a long, cylindrical tube (Gouy tube).

  • Initial Measurement: The Gouy tube containing the sample is suspended from one arm of a sensitive balance, and its weight is measured in the absence of a magnetic field.

  • Magnetic Field Application: The bottom of the tube is positioned between the poles of a strong electromagnet, while the top of the tube remains outside the field. The electromagnet is then turned on to a known field strength.

  • Final Measurement: The apparent weight of the sample in the presence of the magnetic field is recorded. For a diamagnetic substance like LaI₃, the sample will be repelled by the field, leading to an apparent increase in weight.

  • Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample.

Evans Balance Method

The Evans balance is a more modern and convenient instrument for measuring magnetic susceptibility. It operates by measuring the force exerted on a permanent magnet by the sample.

Experimental Protocol:

  • Calibration: The instrument is first calibrated using a substance with a known magnetic susceptibility.

  • Sample Loading: A precisely weighed sample of Lanthanum(III) iodide is placed in a sample tube.

  • Measurement: The sample tube is inserted into the instrument. The interaction between the sample and a pair of permanent magnets on a balance beam causes a deflection. An electric current is used to restore the balance to its original position.

  • Data Acquisition: The magnitude of the restoring current is proportional to the magnetic susceptibility of the sample, which is then displayed by the instrument.

Logical Workflow for Magnetic Property Characterization

The following diagram illustrates a logical workflow for the characterization of the magnetic properties of a compound like Lanthanum(III) iodide.

G Workflow for Magnetic Property Characterization cluster_0 Initial Assessment cluster_1 Experimental Verification cluster_2 Data Analysis and Reporting A Determine Electron Configuration of Constituent Ions B Predict Magnetic Behavior (Diamagnetic vs. Paramagnetic) A->B C Synthesize and Purify Lanthanum(III) Iodide B->C D Select Appropriate Method (e.g., Gouy/Evans Balance) C->D E Measure Magnetic Susceptibility D->E F Calculate Molar and Mass Magnetic Susceptibility E->F G Compare Experimental Data with Theoretical Prediction F->G H Prepare Technical Report with Data and Protocols G->H

Caption: A logical workflow for the characterization of magnetic properties.

Signaling Pathways and Experimental Workflows

For a simple inorganic compound like Lanthanum(III) iodide, the concept of "signaling pathways" as understood in a biological context is not applicable. However, the logical progression of experimental steps and data analysis can be visualized as a workflow.

The following diagram illustrates the experimental workflow for determining the magnetic susceptibility of Lanthanum(III) iodide using a Gouy balance.

G Experimental Workflow: Gouy Balance Method start Start prep Prepare LaI₃ Sample (Grind and Pack into Gouy Tube) start->prep weigh_no_field Weigh Sample (No Magnetic Field) prep->weigh_no_field apply_field Position Sample in Magnetic Field and Apply Field weigh_no_field->apply_field weigh_with_field Weigh Sample (With Magnetic Field) apply_field->weigh_with_field calculate Calculate Change in Weight and Determine Magnetic Susceptibility weigh_with_field->calculate end End calculate->end

Caption: Experimental workflow for the Gouy balance method.

Conclusion

Lanthanum(III) iodide is a diamagnetic material due to the f⁰ electronic configuration of the La³⁺ ion, which results in the absence of unpaired electrons. Its magnetic properties can be reliably predicted based on its electronic structure and can be experimentally verified and quantified using established techniques such as the Gouy or Evans balance methods. This technical guide provides the foundational knowledge, quantitative data (estimated), and detailed experimental protocols necessary for researchers and scientists to understand and characterize the magnetic properties of Lanthanum(III) iodide.

References

Methodological & Application

Application Notes and Protocols: Lanthanum(III) Iodide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lanthanum(III) iodide (LaI₃) as a catalyst in organic synthesis. While specific documented applications of Lanthanum(III) iodide are not as widespread as other lanthanum salts like triflates or chlorides, its properties as a Lewis acid make it a promising catalyst for a variety of organic transformations. These notes are compiled based on the established catalytic activity of lanthanide compounds and aim to provide a foundational understanding and practical guidance for researchers.

Introduction to Lanthanum(III) Iodide as a Catalyst

Lanthanum(III) iodide is a hygroscopic, water-soluble solid that functions as a Lewis acid catalyst. The catalytic activity stems from the ability of the La³⁺ ion to accept electron pairs, thereby activating substrates. In organic reactions, this Lewis acidity can facilitate bond formation and cleavage, leading to the synthesis of complex molecules. While other lanthanide salts have been more extensively studied, the principles of their catalytic activity can be largely extrapolated to Lanthanum(III) iodide.

Key Catalytic Applications:

  • Transesterification: Lanthanum(III) iodide is noted for its potential to catalyze the transesterification of N-acyloxazolidinones to produce corresponding esters.

  • Esterification and Amidation: By analogy with other lanthanum(III) salts, LaI₃ is expected to be an effective catalyst for the formation of esters and amides.[1][2]

  • Carbon-Carbon Bond Formation: Lanthanide catalysts are known to promote various C-C bond-forming reactions, such as Friedel-Crafts and Diels-Alder reactions.[3]

Application: Catalytic Transesterification

Application Note: Synthesis of Esters via Transesterification

Lanthanum(III) iodide can be employed as a catalyst for the transesterification of esters, a crucial reaction in the synthesis of various organic molecules, including pharmaceuticals and polymers. The Lewis acidic nature of La³⁺ activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol.

Experimental Protocol: General Procedure for Lanthanum(III) Iodide Catalyzed Transesterification

This protocol provides a general method for the transesterification of a model substrate. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • Lanthanum(III) iodide (anhydrous)

  • Substrate ester (e.g., methyl benzoate)

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substrate ester (1.0 mmol) and the alcohol (1.2 mmol).

  • Add anhydrous solvent (5 mL).

  • Add Lanthanum(III) iodide (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ester.

Quantitative Data

While specific quantitative data for Lanthanum(III) iodide catalyzed transesterification is limited in publicly available literature, the following table provides representative data for other lanthanum(III) catalysts in similar reactions to serve as a benchmark.

CatalystSubstrate 1Substrate 2ProductYield (%)Reference
La(OTf)₃Methyl BenzoateBenzyl AlcoholBenzyl Benzoate95[4]
La(Oi-Pr)₃Ethyl Acetate1-ButanolButyl Acetate>99[5]
La(NO₃)₃Dimethyl CarbonateEthanolDiethyl CarbonateHigh[6]

Note: The yields are highly dependent on the specific substrates, reaction conditions, and catalyst loading.

Proposed Reaction Mechanism and Visualization

The catalytic cycle of Lanthanum(III) iodide in transesterification is believed to proceed through the coordination of the lanthanum ion to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol.

DOT Language Diagram: Proposed Catalytic Cycle

Catalytic_Cycle cluster_0 Catalytic Cycle LaI3 LaI₃ Catalyst Intermediate [LaI₃(R-CO-OR')] Complex LaI3->Intermediate Coordination Ester R-CO-OR' Ester->Intermediate Alcohol R''-OH Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate->Tetrahedral Nucleophilic Attack Tetrahedral->LaI3 Catalyst Regeneration Product R-CO-OR'' Tetrahedral->Product Rearrangement Byproduct R'-OH Tetrahedral->Byproduct

Caption: Proposed catalytic cycle for LaI₃-catalyzed transesterification.

DOT Language Diagram: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Add Substrates & LaI₃ Catalyst setup->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

References

Lanthanum(III) Iodide: A Versatile Precursor in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Lanthanum(III) iodide (LaI₃) is emerging as a critical precursor material in the development of next-generation technologies, spanning high-performance radiation detection, renewable energy, and energy storage. Its unique properties, when incorporated into various material matrices, lead to significant enhancements in efficiency, stability, and overall performance. This document provides detailed application notes and experimental protocols for the use of LaI₃ in the synthesis of scintillators, perovskite solar cells, and solid-state electrolytes.

Application in Scintillator Materials

Lanthanum(III) iodide is a key component in the fabrication of high-performance scintillator crystals, which are crucial for radiation detection in medical imaging, security screening, and high-energy physics. When doped with an activator like cerium (Ce³⁺), LaI₃-based scintillators exhibit exceptional properties, including high light yield, excellent energy resolution, and fast decay times.

Quantitative Data: Scintillator Performance
Scintillator MaterialDopantLight Yield (photons/MeV)Energy Resolution (%) @ 662 keVDecay Time (ns)Synthesis Method
LaBr₃:Ce5 mol % Ce70,0002.616Bridgman-Stockbarger
LaCl₃:Ce10 mol % Ce~50,500~3.3~20Bridgman-Stockbarger
SrI₂(Eu)0.5% Euup to 115,000< 31200Bridgman
Commercial LaBr₃(Ce)Ce-~2.6-Commercial
Experimental Protocol: Synthesis of Cerium-Doped Lanthanum Halide Scintillators via the Bridgman-Stockbarger Method

This protocol describes the growth of cerium-doped lanthanum halide single crystals, a process applicable to lanthanum iodide, bromide, and chloride.

Materials:

  • High-purity Lanthanum(III) halide (LaI₃, LaBr₃, or LaCl₃) powder

  • High-purity Cerium(III) halide (CeI₃, CeBr₃, or CeCl₃) powder (dopant)

  • Quartz ampoule

  • Graphite (B72142) crucible

Equipment:

  • Two-zone Bridgman-Stockbarger furnace

  • Vacuum sealing system

  • Glovebox with an inert atmosphere (e.g., argon)

Procedure:

  • Precursor Preparation: Inside an inert atmosphere glovebox, thoroughly mix the high-purity lanthanum halide and cerium halide powders in the desired molar ratio (e.g., 95:5 for 5% doping).

  • Ampoule Loading: Load the mixed powder into a clean, dry graphite crucible and place the crucible inside a quartz ampoule.

  • Vacuum Sealing: Evacuate the ampoule to a high vacuum and seal it using a hydrogen-oxygen torch.

  • Furnace Setup: Place the sealed ampoule in the upper hot zone of the two-zone Bridgman-Stockbarger furnace.

  • Melting: Heat the upper zone to a temperature above the melting point of the lanthanum halide mixture (e.g., ~850 °C for LaBr₃). The lower zone should be maintained at a temperature below the melting point (e.g., ~680 °C for LaBr₃).

  • Crystal Growth: Slowly lower the ampoule from the hot zone to the cold zone at a controlled rate (e.g., 0.5 mm/h). This slow translation through the temperature gradient initiates directional solidification and single crystal growth.

  • Annealing and Cooling: Once the entire melt has solidified, anneal the crystal by slowly cooling the furnace to room temperature over several hours to reduce internal stresses.

  • Crystal Retrieval: Carefully remove the ampoule from the furnace and retrieve the grown single crystal in an inert atmosphere.

Scintillator_Synthesis cluster_glovebox Inert Atmosphere Glovebox cluster_furnace Bridgman-Stockbarger Furnace LaI3 LaI₃ Powder Mixing Mixing LaI3->Mixing CeI3 CeI₃ Powder CeI3->Mixing Crucible Loading into Graphite Crucible Mixing->Crucible Ampoule Sealed Quartz Ampoule Crucible->Ampoule Melting Melting (Hot Zone) Ampoule->Melting Growth Crystal Growth (Slow Lowering) Melting->Growth Annealing Annealing & Cooling Growth->Annealing Crystal Ce-doped LaI₃ Single Crystal Annealing->Crystal

Workflow for Ce-doped LaI₃ scintillator synthesis.

Application in Perovskite Solar Cells

Lanthanum(III) iodide is utilized as a precursor or dopant in the fabrication of perovskite solar cells (PSCs) to enhance their efficiency and stability. The incorporation of lanthanide ions like La³⁺ can lead to improved perovskite film quality with larger grain sizes and reduced defects.

Quantitative Data: Perovskite Solar Cell Performance
Perovskite CompositionDopant/AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
MAPbI₃Pristine18.50---
MAPbI₃Ce³⁺ doping21.67---
CsPbI₃-based-26.68---
FAPbI₃Iodine intercalation24.0---
Experimental Protocol: Fabrication of a Lanthanum-Doped Perovskite Solar Cell

This protocol outlines a common procedure for fabricating a perovskite solar cell, incorporating lanthanum as a dopant.

Materials:

  • FTO-coated glass substrates

  • Lanthanum(III) iodide (LaI₃)

  • Lead(II) iodide (PbI₂)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene

  • Spiro-OMeTAD (hole transport material)

  • Li-TFSI (dopant for HTM)

  • 4-tert-butylpyridine (TBP)

  • Electron transport layer material (e.g., SnO₂)

  • Gold or carbon for the back electrode

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere

  • UV-Ozone cleaner

  • Thermal evaporator

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with a UV-Ozone cleaner.

  • Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as SnO₂, onto the FTO substrate via spin coating or chemical bath deposition, followed by annealing.

  • Perovskite Precursor Solution Preparation (in a glovebox):

    • Prepare a stock solution of the main perovskite precursors (e.g., PbI₂ and MAI in a DMF:DMSO solvent mixture).

    • Prepare a separate stock solution of LaI₃ in a suitable solvent.

    • Add a specific volume of the LaI₃ solution to the main perovskite precursor solution to achieve the desired doping concentration. Stir the final solution at room temperature.

  • Perovskite Film Deposition (in a glovebox):

    • Transfer the substrates into the glovebox.

    • Spin-coat the lanthanum-doped perovskite precursor solution onto the ETL-coated substrate.

    • During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film on a hotplate to form the crystalline perovskite layer.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of Spiro-OMeTAD, doped with Li-TFSI and TBP, onto the perovskite layer.

  • Electrode Deposition: Thermally evaporate a metal electrode (e.g., gold) onto the HTL to complete the device.

Perovskite_Fabrication cluster_preparation Substrate Preparation cluster_glovebox Glovebox Environment FTO FTO Substrate Cleaning Cleaning FTO->Cleaning ETL ETL Deposition Cleaning->ETL Precursor La-doped Perovskite Precursor Solution ETL->Precursor SpinCoat Spin Coating Precursor->SpinCoat Annealing Annealing SpinCoat->Annealing HTL HTL Deposition Annealing->HTL Evaporation Metal Electrode Evaporation HTL->Evaporation Device Completed Solar Cell Evaporation->Device

Fabrication workflow for a La-doped perovskite solar cell.

Application in Solid-State Electrolytes

Lanthanum(III) iodide can be a precursor for the synthesis of lanthanum-based solid-state electrolytes, which are critical components for the development of safer and more energy-dense all-solid-state batteries. A prominent example is the lithium lanthanum zirconium oxide (LLZO) garnet-type electrolyte.

Quantitative Data: Ionic Conductivity of Solid-State Electrolytes
Electrolyte MaterialSynthesis MethodIonic Conductivity (S/cm) at Room Temperature
Li₇La₃Zr₂O₁₂ (LLZO)Solid-State Reaction~10⁻⁴
Al-doped LLZOSpray-Flame Synthesis-
Li₂S–SiS₂–xLa₂S₃Mechanochemical> 10⁻³
Experimental Protocol: Mechanochemical Synthesis of a Lanthanum-Containing Sulfide-Based Solid Electrolyte

This protocol describes a solvent-free, mechanochemical approach to synthesize a composite solid electrolyte.

Materials:

  • Lanthanum(III) iodide (LaI₃) or Lanthanum(III) sulfide (B99878) (La₂S₃)

  • Lithium sulfide (Li₂S)

  • Silicon disulfide (SiS₂) or Phosphorus pentasulfide (P₂S₅)

  • Zirconia or stainless steel milling balls and jar

Equipment:

  • High-energy ball mill

  • Glovebox with an inert atmosphere

Procedure:

  • Precursor Handling (in a glovebox): Weigh the appropriate molar ratios of the precursor powders (e.g., LaI₃, Li₂S, and SiS₂) inside an inert atmosphere glovebox to prevent moisture contamination.

  • Ball Milling:

    • Load the precursor powders and milling balls into the milling jar inside the glovebox.

    • Seal the jar tightly.

    • Mill the mixture at a high rotation speed for a specified duration (e.g., several hours). The mechanical energy induces a solid-state reaction, forming the composite electrolyte.

  • Product Retrieval: After milling, open the jar inside the glovebox and collect the resulting powder.

  • Pressing and Sintering (Optional):

    • The powder can be cold-pressed into a pellet.

    • The pellet can then be sintered at an elevated temperature to increase its density and ionic conductivity.

SolidState_Electrolyte_Synthesis cluster_glovebox Inert Atmosphere Glovebox LaI3 LaI₃ Milling High-Energy Ball Milling LaI3->Milling Li2S Li₂S Li2S->Milling SiS2 SiS₂ SiS2->Milling Product Composite Electrolyte Powder Milling->Product Pressing Cold Pressing Product->Pressing Sintering Sintering Pressing->Sintering FinalProduct Dense Electrolyte Pellet Sintering->FinalProduct

Mechanochemical synthesis of a La-containing solid electrolyte.

Application Notes and Protocols: Lanthanum(III) Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Lanthanum(III) iodide (LaI₃) in organic synthesis. While specific detailed protocols for LaI₃ are not abundantly available in the literature, this guide extrapolates from known applications of lanthanide iodides and other lanthanum salts to provide actionable experimental procedures and insights into its catalytic activity.

Overview of Lanthanum(III) Iodide in Organic Synthesis

Lanthanum(III) iodide is a Lewis acid catalyst that has shown utility in a variety of organic transformations. Its properties, such as high water solubility and the ability to form complexes with solvents like tetrahydrofuran (B95107) (THF), influence its catalytic behavior.[1] As a hard Lewis acid, LaI₃ preferentially activates hard bases, such as the oxygen atoms of carbonyl groups, facilitating a range of nucleophilic addition and substitution reactions.

Key Applications and Experimental Protocols

Tandem Mukaiyama-Michael Iminoaldol Reactions

Lanthanide iodides, including LaI₃, are effective catalysts for one-pot tandem reactions that sequentially form multiple carbon-carbon bonds.[2][3] One such example is the tandem Mukaiyama-Michael iminoaldol reaction, which combines a silyl (B83357) enol ether, an α,β-unsaturated ketone, and an imine to produce complex amino ketone derivatives.

General Experimental Protocol (Adapted from related lanthanide iodide catalysis): [2][3]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add Lanthanum(III) iodide (5-10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable aprotic solvent.

  • Reactant Addition: At the specified temperature (often -78 °C to room temperature), add the α,β-unsaturated ketone, followed by the silyl enol ether.

  • Reaction Monitoring: Stir the reaction mixture and monitor the progress of the Michael addition by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Second Addition: Once the Michael addition is complete, add the imine to the reaction mixture.

  • Quenching and Work-up: After the second reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Summary (Illustrative, based on related lanthanide catalysts):

EntrySilyl Enol Etherα,β-Unsaturated KetoneImineCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
11-Methoxy-1-trimethylsiloxy-propeneCyclohex-2-en-1-oneN-Benzylidenemethylamine10-78 to RT1275-85
21-Phenyl-1-trimethylsiloxy-etheneCyclopent-2-en-1-oneN-(4-Methoxybenzylidene)aniline50 to RT880-90

Experimental Workflow:

Tandem_Mukaiyama_Michael_Iminoaldol cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Flask under Inert Atmosphere B Add LaI₃ Catalyst A->B C Add Anhydrous Solvent B->C D Add α,β-Unsaturated Ketone C->D F Michael Addition D->F E Add Silyl Enol Ether E->F G Add Imine F->G H Iminoaldol Reaction G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Column Chromatography K->L M M L->M Final Product

Tandem Mukaiyama-Michael Iminoaldol Workflow
Transesterification of Carboxylic Esters

Lanthanum(III) complexes, including those derived from lanthanum isopropoxide, have been shown to be highly efficient catalysts for the transesterification of carboxylic esters.[4][5][6] While direct use of LaI₃ is not extensively documented for this reaction, its Lewis acidic nature suggests it could be a viable catalyst.

General Experimental Protocol (Adapted from other Lanthanum(III) catalysts): [4][5]

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve Lanthanum(III) iodide (1-5 mol%) in a suitable alcohol (e.g., methanol, ethanol).

  • Reactant Addition: Add the carboxylic ester to the catalyst solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The product can often be purified by distillation or column chromatography.

Quantitative Data Summary (Illustrative, based on La(OTf)₃): [7]

| Entry | Ester | Alcohol | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Methyl benzoate (B1203000) | Ethanol | 1 | 70 | 24 | 95 | | 2 | Ethyl acetate (B1210297) | Benzyl alcohol | 2 | 80 | 12 | 92 |

Aldol (B89426) Condensation

The aldol condensation, a fundamental C-C bond-forming reaction, can be catalyzed by Lewis acids. While specific protocols for LaI₃ are scarce, other lanthanide salts have been shown to be effective. The reaction typically involves the condensation of an enolizable ketone or aldehyde with another carbonyl compound.[8][9][10]

General Experimental Protocol (Adapted from Lewis acid catalysis): [8]

  • Preparation: To a solution of the carbonyl compounds (aldehyde and ketone) in a suitable solvent (e.g., ethanol, THF), add Lanthanum(III) iodide (5-10 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up: After completion, add water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative, based on general Lewis acid catalysis):

EntryKetoneAldehydeCatalystTemp (°C)Time (h)Yield (%)
1AcetoneBenzaldehydeLewis AcidRT1285-95
2Cyclohexanone4-ChlorobenzaldehydeLewis Acid50880-90

Reaction Mechanisms and Logical Relationships

Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. As a Lewis acid, Lanthanum(III) iodide activates the carbonyl group, making the β-carbon more electrophilic and susceptible to nucleophilic attack.[11]

Michael_Addition_Mechanism cluster_activation Activation cluster_addition Nucleophilic Attack cluster_protonation Protonation Enone α,β-Unsaturated Carbonyl ActivatedComplex [Enone-LaI₃] Complex Enone->ActivatedComplex Coordination LaI3 LaI₃ LaI3->ActivatedComplex Enolate Enolate Intermediate ActivatedComplex->Enolate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Enolate Product Michael Adduct Enolate->Product Protonation ProtonSource H⁺ Source ProtonSource->Product

Mechanism of LaI₃-catalyzed Michael Addition
Friedel-Crafts Alkylation

In Friedel-Crafts alkylation, a Lewis acid like LaI₃ is used to generate a carbocation or a polarized complex from an alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction.[12][13]

Friedel_Crafts_Alkylation cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AlkylHalide Alkyl Halide (R-X) Carbocation Carbocation (R⁺) or Polarized Complex AlkylHalide->Carbocation LaI3 LaI₃ LaI3->Carbocation SigmaComplex σ-Complex (Arenium Ion) Carbocation->SigmaComplex Arene Aromatic Ring Arene->SigmaComplex Product Alkylated Arene SigmaComplex->Product Deprotonation

Mechanism of LaI₃-catalyzed Friedel-Crafts Alkylation

Other Potential Applications

Based on the reactivity of other lanthanide catalysts, LaI₃ holds promise in a variety of other organic transformations, including:

  • Ring-Opening Polymerization: Lanthanide complexes are known to catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide.[14][15][16][17][18]

  • Glycosylation: Lanthanide salts can act as Lewis acids to promote glycosylation reactions.[19]

  • Synthesis of Heterocycles: Lanthanide-mediated reactions have been employed in the synthesis of nitrogen-containing heterocycles such as quinolines.[20][21][22][23]

  • Multi-component Reactions: The ability of Lewis acids to activate multiple substrates makes them suitable catalysts for multi-component reactions like the Passerini and Ugi reactions.[12][19][24]

Further research is warranted to explore the full potential of Lanthanum(III) iodide as a versatile and efficient catalyst in modern organic synthesis. The protocols and data presented here, while often extrapolated from related systems, provide a solid foundation for such investigations.

References

Lanthanum(III) Iodide for Scintillator Detector Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of scintillator detectors based on Lanthanum(III) iodide (LaI₃). The information compiled herein is intended to guide researchers, scientists, and professionals in the field of drug development through the process of utilizing LaI₃ for radiation detection applications.

Introduction to Lanthanum(III) Iodide Scintillators

Lanthanum(III) iodide (LaI₃), particularly when doped with cerium (Ce³⁺), is a high-performance inorganic scintillator material. Scintillators are materials that emit light upon absorption of ionizing radiation, and this light can be detected and converted into an electrical signal.[1][2] LaI₃-based detectors are gaining attention for their potential in various applications, including medical imaging, high-energy physics, and geological exploration, owing to their distinct scintillation properties.[3]

While pure LaI₃ shows poor scintillation at room temperature, its performance is significantly enhanced at temperatures below 100K.[4] However, for practical applications at ambient temperatures, mixed halide crystals, such as Lanthanum bromo-iodide (LaBr₃₋ₓIₓ), have been developed to leverage the beneficial properties of iodide while maintaining good performance at room temperature.[5] Cerium-doped lanthanum halides are particularly noted for their excellent light yield, energy resolution, and fast decay times.[5][6]

Performance Characteristics of Lanthanum Halide Scintillators

The performance of a scintillator is primarily evaluated based on its light yield, energy resolution, and decay time. The following tables summarize the quantitative data for various lanthanum halide scintillators, providing a comparative overview.

Table 1: Scintillation Properties of Cerium-Doped Lanthanum Halide Scintillators

Scintillator MaterialLight Yield (photons/MeV)Energy Resolution (@ 662 keV)Primary Decay Time (ns)Peak Emission Wavelength (nm)Density (g/cm³)
LaI₃:Ce (below 100K)~16,000[4]Not specifiedNot specified452, 502[4]5.6
LuI₃:2% Ce³⁺76,000[4]Not specifiedNon-exponential, ~50% within 50 ns[4]472, 535[4]5.6
LaBr₃:Ce60,000 - 70,000[5][6]2.6% - 3.5%[5][7][8]16 - 30[5][6][8]370 - 380[5][7]5.08[6]
LaCl₃:Ce~50,500[6]~3.3%[6]~20[6]350[9]Not specified
LaBr₁₅I₁₅:Ce>50,000[5]Not specified<35[5]>460[5]Not specified

Table 2: Comparison with Commonly Used Scintillators

Scintillator MaterialLight Yield (photons/MeV)Energy Resolution (@ 662 keV)Primary Decay Time (ns)
NaI(Tl)38,000 - 40,000[10]6% - 7%[11]230 - 250[8][12][13]
BGO8,200[14]~10-12%300[14][15]
LYSO(Ce)27,000[14]Not specified40[14]
CsI(Tl)52,000[14]Not specified679 (fast), 3340 (slow)[13]

Experimental Protocols

Synthesis of High-Purity Lanthanum(III) Iodide

A critical prerequisite for growing high-quality scintillator crystals is the synthesis of ultra-pure starting materials. The presence of impurities, particularly lanthanum oxyiodide (LaOI), can be detrimental to the scintillation properties.[16]

Protocol for LaI₃ Synthesis:

  • Reaction Setup: Combine a stoichiometric amount of ammonium (B1175870) iodide (NH₄I) with lanthanum oxide (La₂O₃) in a reaction vessel.

  • Initial Reaction: Heat the mixture at approximately 250°C. This reaction forms an ammonium salt of lanthanum iodide, (NH₄)₃[LaI₆], along with water and ammonia (B1221849) as byproducts.[16]

  • Byproduct Removal: Continuously remove the water and ammonia from the reaction vessel to drive the reaction to completion.

  • Decomposition: Heat the resulting ammonium salt in a vacuum at a temperature equal to or greater than 300°C. This step decomposes the salt into Lanthanum(III) iodide (LaI₃) and ammonium iodide (NH₄I).[16]

  • Purification: Isolate and purify the LaI₃. It is crucial to handle all materials in an inert atmosphere (e.g., a glove box) to prevent the formation of lanthanum oxyiodide.[16]

Crystal Growth by the Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a widely used method for growing large, high-quality single crystals from a melt.[17][18]

Protocol for LaI₃:Ce Crystal Growth:

  • Crucible Preparation: Place the synthesized high-purity LaI₃ and a specific molar percentage of cerium halide (e.g., CeBr₃ or CeI₃) as the dopant into a crucible, typically made of quartz or glassy carbon. The doping concentration can range from 0.05% to over 5%.[5]

  • Furnace Setup: Position the crucible in a vertical Bridgman furnace, which consists of two temperature zones: a hot zone for melting the material and a cold zone for crystallization.

  • Melting: Heat the furnace to a temperature above the melting point of the LaI₃:Ce mixture to ensure complete melting and homogenization.

  • Crystal Growth: Slowly lower the crucible from the hot zone to the cold zone at a controlled rate. Crystallization begins at the bottom of the crucible and progresses upwards, forming a single crystal.

  • Annealing: After the entire melt has solidified, anneal the crystal by slowly cooling it to room temperature over an extended period. This process helps to reduce internal stresses and defects within the crystal.[9]

Scintillator Detector Fabrication

Once a high-quality LaI₃:Ce single crystal is grown, it needs to be fabricated into a detector.

Protocol for Detector Assembly:

  • Crystal Cutting and Polishing: Cut the grown crystal into the desired dimensions using a diamond-impregnated wire saw. Polish all surfaces of the crystal to an optical finish to maximize light collection.

  • Encapsulation: Lanthanum halides are hygroscopic and must be hermetically sealed.[19] Encapsulate the polished crystal in a dry, inert atmosphere (e.g., nitrogen or argon) within a housing, typically made of aluminum, with a quartz or glass window for light output.

  • Photodetector Coupling: Optically couple the window of the encapsulated scintillator to a photodetector, such as a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM), using an optical grease or adhesive.[2]

  • Final Assembly: Connect the photodetector to the necessary signal processing electronics, including a preamplifier and a shaping amplifier, to form the complete scintillation detector.

Diagrams and Workflows

Lanthanum(III) Iodide Synthesis Workflow

G Workflow for High-Purity LaI3 Synthesis cluster_synthesis Synthesis Stage start Start: La2O3 and NH4I react Reaction at 250°C to form (NH4)3[LaI6] start->react Combine stoichiometric amounts remove Remove H2O and NH3 byproducts react->remove decompose Decomposition in vacuum at >= 300°C remove->decompose end End: High-Purity LaI3 decompose->end Isolate and purify

Caption: Workflow for High-Purity LaI3 Synthesis.

Bridgman-Stockbarger Crystal Growth Method

G Bridgman-Stockbarger Crystal Growth cluster_growth Crystal Growth Process start Prepare Crucible with LaI3 and Ce dopant melt Melt and homogenize in hot zone start->melt lower Slowly lower crucible to cold zone melt->lower crystallize Solidification and crystal growth lower->crystallize anneal Anneal by slow cooling crystallize->anneal end End: LaI3:Ce Single Crystal anneal->end

Caption: Bridgman-Stockbarger Crystal Growth.

Scintillator Detector Assembly Workflow

G Scintillator Detector Assembly cluster_assembly Detector Fabrication crystal LaI3:Ce Single Crystal cut_polish Cut and Polish Crystal crystal->cut_polish encapsulate Hermetically Encapsulate Crystal cut_polish->encapsulate couple Couple to Photodetector (PMT/SiPM) encapsulate->couple electronics Connect to Signal Processing Electronics couple->electronics detector Complete Scintillator Detector electronics->detector

Caption: Scintillator Detector Assembly.

Applications in Research and Drug Development

Scintillation detectors are indispensable tools in a variety of research and development applications.[1][20] Their ability to detect and measure ionizing radiation with high sensitivity and energy resolution makes them suitable for:

  • Medical Imaging: Techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) rely on high-performance scintillators for accurate imaging and diagnosis.[3] The superior energy resolution of lanthanum halide scintillators can lead to improved image quality.[11]

  • Radiopharmaceutical Development: In drug development, scintillation counters are used for the radiometric assay of radiolabeled compounds, enabling studies on drug metabolism, pharmacokinetics, and receptor binding.[1]

  • Environmental Monitoring: These detectors are used for monitoring radiation levels in the environment, ensuring safety and compliance with regulations.[3][20]

  • Nuclear and Particle Physics Research: Scintillation counters are fundamental tools in experimental physics for detecting a wide range of particles and radiation.[1]

The development and fabrication of advanced scintillator detectors using materials like Lanthanum(III) iodide and its derivatives hold the promise of enhancing the capabilities of these applications, leading to more precise measurements and improved outcomes in scientific research and healthcare.

References

Application Notes and Protocols for Lanthanum(III) Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving Lanthanum(III) iodide (LaI₃). The document covers its application in organic synthesis and discusses the potential, though currently underexplored, relevance of lanthanum compounds in drug development.

Organic Synthesis Applications: Catalysis of Biginelli and Transesterification Reactions

Lanthanum(III) iodide, a strong Lewis acid, is a potential catalyst for various organic transformations, including the synthesis of nitrogen-containing heterocycles and transesterification reactions. While specific detailed protocols for LaI₃ are not abundantly available in the literature, its reactivity is expected to be comparable to other lanthanum salts like Lanthanum(III) chloride (LaCl₃) and Lanthanum(III) triflate (La(OTf)₃), which are well-documented catalysts for these reactions.

Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic compounds with a wide range of pharmacological activities. Lanthanide compounds have been shown to be effective catalysts for this reaction.

Experimental Protocol (Adapted from protocols for other Lanthanum salts)

A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and a catalytic amount of Lanthanum(III) iodide (5-10 mol%) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) is heated under reflux for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and recrystallized to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Table 1: Representative Quantitative Data for Lanthanide-Catalyzed Biginelli Reaction (Adapted from literature on various lanthanide catalysts)

EntryAldehydeβ-KetoesterCatalystSolventTime (h)Yield (%)
1BenzaldehydeEthyl acetoacetateLaCl₃·7H₂OEthanol592
24-ChlorobenzaldehydeEthyl acetoacetateLaCl₃·7H₂OEthanol4.595
34-MethoxybenzaldehydeEthyl acetoacetateLaCl₃·7H₂OEthanol689
4BenzaldehydeMethyl acetoacetateYb(OTf)₃Solvent-free0.395

Workflow for Lanthanum(III) Iodide-Catalyzed Biginelli Reaction

Biginelli_Reaction_Workflow Reactants Aldehyde + β-Ketoester + Urea/Thiourea Reaction_Vessel Reaction Mixture in Solvent (e.g., Ethanol) Reactants->Reaction_Vessel Catalyst Lanthanum(III) Iodide (LaI₃) Catalyst->Reaction_Vessel Heating Reflux Reaction_Vessel->Heating TLC Reaction Monitoring (TLC) Heating->TLC Workup Cooling, Filtration, Washing, Recrystallization TLC->Workup Reaction Complete Product Pure 3,4-Dihydropyrimidin-2(1H)-one Workup->Product

Caption: Workflow for the synthesis of DHPMs using LaI₃ as a catalyst.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by acids or bases. Lewis acidic lanthanide compounds can also catalyze this transformation.

Experimental Protocol (General procedure)

An ester (1 equivalent) is dissolved in an excess of an alcohol, which acts as both the reactant and the solvent. A catalytic amount of Lanthanum(III) iodide (1-5 mol%) is added to the mixture. The reaction is stirred at a specified temperature (ranging from room temperature to reflux) for a period of time, with the progress monitored by TLC or gas chromatography (GC). After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then purified by column chromatography to yield the transesterified product.

Table 2: General Conditions for Lanthanide-Catalyzed Transesterification

Substrate (Ester)AlcoholCatalystTemperatureTimeYield
Methyl BenzoateEthanolLa(OTf)₃Reflux12 hHigh
Ethyl AcetatePropanolLa(Oi-Pr)₃80 °C6 hGood
Dimethyl CarbonateBenzyl alcoholLa(NO₃)₃100 °C24 hModerate

Workflow for Lanthanum(III) Iodide-Catalyzed Transesterification

Transesterification_Workflow Reactants Ester + Alcohol Reaction_Mixture Reaction in Excess Alcohol Reactants->Reaction_Mixture Catalyst Lanthanum(III) Iodide (LaI₃) Catalyst->Reaction_Mixture Heating Stirring at Defined Temperature Reaction_Mixture->Heating Monitoring Reaction Monitoring (TLC/GC) Heating->Monitoring Purification Solvent Evaporation & Column Chromatography Monitoring->Purification Reaction Complete Product Transesterified Product Purification->Product

Caption: General workflow for LaI₃-catalyzed transesterification.

Relevance to Drug Development and Biological Systems

The application of specific Lanthanum(III) iodide in drug development is not well-documented. However, research on lanthanum ions and their complexes has revealed several biological activities with therapeutic potential. Lanthanum compounds have been investigated for their anticancer properties and their ability to modulate cellular signaling pathways.

Anticancer Potential and Signaling Pathway Modulation

Studies have shown that lanthanum compounds can induce apoptosis (programmed cell death) and autophagy in cancer cells.[1] The underlying mechanisms often involve the modulation of key signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway. For instance, lanthanum ions (La³⁺) have been observed to induce the phosphorylation of ERK (Extracellular signal-Regulated Kinase), a critical component of the MAPK pathway.[2]

Proposed Signaling Pathway for Lanthanum-Induced Cellular Effects

The following diagram illustrates a plausible, generalized signaling pathway through which lanthanum compounds may exert their effects on cancer cells, leading to apoptosis. It is important to note that this is a simplified and hypothetical model based on findings for lanthanum ions and other lanthanide complexes, and not specifically for Lanthanum(III) iodide.

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell La_ion Lanthanum Compound Receptor Cell Surface Receptor (Hypothetical) La_ion->Receptor ROS Reactive Oxygen Species (ROS) Generation Receptor->ROS MAPK_pathway MAPK Pathway (ERK Phosphorylation) ROS->MAPK_pathway Mitochondria Mitochondrial Stress MAPK_pathway->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of lanthanum-induced apoptosis.

Lanthanum Oxyiodide in Drug Delivery

Recent research has highlighted the potential of lanthanum oxyiodide (LaOI) nanosheets as a platform for drug delivery. These nanosheets have demonstrated a high loading capacity for the anticancer drug doxorubicin (B1662922) (DOX) and have shown enhanced cancer cell-killing ability in vitro.[3] This suggests that while LaI₃ itself is not the delivery vehicle, its derivatives could play a significant role in developing novel cancer therapies.

Logical Relationship in LaOI-based Drug Delivery

Drug_Delivery_Logic LaOI Lanthanum Oxyiodide (LaOI) Nanosheets Loading High Drug Loading Capacity LaOI->Loading DOX Doxorubicin (DOX) (Anticancer Drug) DOX->Loading Delivery Targeted Delivery to Cancer Cells Loading->Delivery Release pH-Responsive Drug Release Delivery->Release Effect Enhanced Anticancer Effect Release->Effect

Caption: Logical flow of LaOI nanosheets in drug delivery.

Safety and Handling

Lanthanum(III) iodide is a hygroscopic and water-soluble compound.[4] It should be handled in a dry, inert atmosphere (e.g., in a glovebox) to prevent decomposition. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Conclusion

Lanthanum(III) iodide shows promise as a Lewis acid catalyst in organic synthesis, particularly for the construction of heterocyclic compounds and in transesterification reactions. While detailed protocols specifically utilizing LaI₃ are still emerging, its reactivity can be inferred from studies on other lanthanum salts. The broader field of lanthanide compounds demonstrates significant potential in drug development, with activities including the modulation of critical signaling pathways and the development of novel drug delivery systems. Further research is warranted to fully elucidate the specific applications and mechanisms of action of Lanthanum(III) iodide in both synthetic chemistry and pharmacology.

References

Application Notes and Protocols for Anhydrous Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and use of anhydrous Lanthanum(III) Iodide (LaI₃). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Product Information and Physical Properties

Anhydrous Lanthanum(III) Iodide is a white to off-white powder that is highly soluble in water and hygroscopic.[1][2] It is an important precursor in various chemical syntheses.

PropertyValueReferences
Chemical Formula LaI₃[3][4]
Molecular Weight 519.62 g/mol [3][4][5]
Appearance White to off-white powder/beads[3][6]
Melting Point 772 °C[3][5]
Density 5.63 g/mL at 25 °C[3][5]
CAS Number 13813-22-4[3][4][5]

Safety Precautions and Hazard Information

Anhydrous LaI₃ is classified as an irritant and requires careful handling to avoid exposure.

Hazard Statements:

  • Causes skin irritation.[1][6]

  • Causes serious eye irritation.[1][6]

  • May cause respiratory irritation.[1][6]

HazardDescriptionFirst Aid MeasuresReferences
Eye Contact Causes serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][6]
Skin Contact Causes skin irritation.Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[1][3][6]
Inhalation Causes respiratory tract irritation.Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3][6]
Ingestion May cause gastrointestinal irritation.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][3][6]

Personal Protective Equipment (PPE):

EquipmentSpecificationReferences
Eye Protection Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile rubber).[3][7]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dust is generated.[3]

Storage and Handling Protocols

Due to its hygroscopic and reactive nature, specific storage and handling procedures are mandatory.

Storage:

  • Store in a tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated area.[1][3]

  • Store under an inert gas such as argon.[1][8]

  • Store away from incompatible materials.[3]

Incompatible Materials:

  • Strong oxidizing agents[1][3]

  • Strong acids[1]

  • Halogens[1]

  • Moisture[8]

Handling:

  • Handle under an inert atmosphere (e.g., argon) to prevent reaction with air and moisture.[1][8]

  • Use in a well-ventilated area or in a fume hood.[3]

  • Minimize dust generation and accumulation.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Wash hands thoroughly after handling.[1][3]

Spill Management and Waste Disposal

Spill Cleanup:

  • Ensure adequate ventilation.[3]

  • Wear appropriate personal protective equipment as outlined in Section 2.[3]

  • Avoid generating dust.[3]

  • Carefully sweep or vacuum the spilled material.[1][3]

  • Place the collected material into a suitable, labeled container for disposal.[1][3]

Waste Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations.[6][9]

  • Do not mix with other waste.[9]

  • Handle uncleaned containers as you would the product itself.[9]

Experimental Protocol: Synthesis of a LaI₃(THF)₄ Complex

This protocol describes the synthesis of a photoluminescent Tetrahydrofuran (THF) complex of Lanthanum(III) Iodide, a common starting material for various organometallic lanthanum compounds.[2]

Materials:

  • Anhydrous Lanthanum(III) Iodide (LaI₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line

  • Inert gas (Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere of argon, place a known quantity of anhydrous LaI₃ into a dry Schlenk flask containing a magnetic stir bar.

  • Add anhydrous THF to the flask via a cannula or syringe.

  • Stir the mixture at room temperature. The LaI₃ will dissolve to form the LaI₃(THF)₄ complex.[2]

  • The resulting solution can be used directly for subsequent reactions or the complex can be isolated by removing the solvent under vacuum.

Diagrams

Anhydrous_LaI3_Handling_Workflow Anhydrous LaI₃ Handling Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Storage cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_workspace prep_inert Prepare Inert Atmosphere (Glovebox or Schlenk Line) prep_workspace->prep_inert handle_weigh Weigh LaI₃ Under Inert Atmosphere prep_inert->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Chemical Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate spill Spill Occurs handle_reaction->spill exposure Personnel Exposure handle_reaction->exposure cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste storage Store Unused LaI₃ in a Tightly Sealed Container Under Inert Gas cleanup_waste->storage spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid and Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of anhydrous Lanthanum(III) Iodide.

LaI3_Signaling_Pathway Logical Relationship of LaI₃ Hazards and Controls cluster_hazards Inherent Hazards cluster_controls Control Measures cluster_outcome Desired Outcome Hygroscopic Hygroscopic Nature Eng_Controls Engineering Controls (Fume Hood, Glovebox) Hygroscopic->Eng_Controls mitigated by Reactivity Reactivity with Air/Water Reactivity->Eng_Controls mitigated by Toxicity Irritant (Skin, Eyes, Respiratory) PPE Personal Protective Equipment (Goggles, Gloves, Respirator) Toxicity->PPE mitigated by Safe_Handling Safe Handling & Personnel Protection Eng_Controls->Safe_Handling Admin_Controls Administrative Controls (SOPs, Training) Admin_Controls->Safe_Handling PPE->Safe_Handling

Caption: Relationship between LaI₃ hazards and corresponding control measures.

References

Application Notes and Protocols for the Preparation of Lanthanum(III) Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of aqueous and organic solutions of Lanthanum(III) iodide (LaI₃). Due to the compound's hygroscopic and air-sensitive nature, careful handling is paramount to ensure the accuracy and reproducibility of experimental results.

Introduction

Lanthanum(III) iodide is a water-soluble inorganic compound that serves as a precursor in various chemical syntheses. Its solutions are utilized in catalysis, materials science, and pharmacological research. The preparation of stable and accurately concentrated LaI₃ solutions requires stringent adherence to protocols that account for its reactivity with atmospheric moisture and the potential for hydrolysis in aqueous media.

Safety and Handling Precautions

Lanthanum(III) iodide is irritating to the eyes, respiratory system, and skin. It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood or a glovebox. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Anhydrous LaI₃ should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Quantitative Data Summary

A summary of the key physical and chemical properties of Lanthanum(III) iodide is provided in the table below for easy reference.

PropertyValueCitation(s)
Chemical Formula LaI₃[1]
Molar Mass 519.62 g/mol [1]
Appearance White to yellowish or gray solid/powder
Melting Point 772-779 °C[2]
Density 5.63 g/cm³ at 25 °C[1]
Solubility in Water Very soluble[1]
Solubility in Acetone Very soluble[2]
Solubility in THF Reacts to form a soluble complex[1]

Experimental Protocols

Protocol for Preparing an Aqueous Lanthanum(III) Iodide Stock Solution (e.g., 0.1 M)

To minimize hydrolysis, which can lead to the formation of insoluble lanthanum hydroxide (B78521) or polymeric species, it is recommended to use slightly acidified water.[1]

Materials and Equipment:

  • Anhydrous Lanthanum(III) iodide (LaI₃) powder

  • High-purity, deionized water, degassed

  • Dilute hydroiodic acid (HI) or acetic acid

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • pH meter

  • Schlenk line or glovebox (recommended for handling anhydrous LaI₃)

Procedure:

  • Solvent Preparation: Prepare a sufficient volume of deionized water and degas it by sparging with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. To prevent hydrolysis, acidify the water to a pH between 5 and 6 by adding a few drops of dilute hydroiodic acid or acetic acid.

  • Weighing of LaI₃: Inside a glovebox or under a continuous stream of inert gas, accurately weigh the required amount of anhydrous LaI₃ powder. For example, to prepare 100 mL of a 0.1 M solution, weigh 5.196 g of LaI₃.

  • Dissolution: Transfer the weighed LaI₃ to a volumetric flask containing a magnetic stir bar and approximately 80% of the final volume of the acidified, degassed water.

  • Mixing: Immediately cap the flask and stir the mixture until the solid is completely dissolved.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add the acidified, degassed water to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a tightly sealed container, preferably under an inert atmosphere, to prevent contamination and degradation.

Protocol for Preparing a Lanthanum(III) Iodide Solution in Tetrahydrofuran (B95107) (THF) (e.g., 0.1 M)

The preparation of LaI₃ solutions in organic solvents must be performed under strictly anhydrous and anaerobic conditions, typically within a glovebox. Anhydrous LaI₃ reacts with THF to form a soluble complex, often the LaI₃(THF)₄ adduct.[1]

Materials and Equipment:

  • Anhydrous Lanthanum(III) iodide (LaI₃) powder

  • Anhydrous, oxygen-free tetrahydrofuran (THF)

  • Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)

  • Volumetric flask and pipette

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Glovebox Preparation: Ensure the glovebox is properly purged and the atmosphere is inert.

  • Material Transfer: Transfer all necessary glassware, a sealed container of anhydrous LaI₃, and anhydrous THF into the glovebox antechamber and cycle appropriately.

  • Weighing of LaI₃: Inside the glovebox, accurately weigh the required amount of anhydrous LaI₃ powder on an analytical balance. For 100 mL of a 0.1 M solution, this would be 5.196 g.

  • Dissolution: Place a magnetic stir bar in a volumetric flask. Carefully transfer the weighed LaI₃ into the flask.

  • Solvent Addition: Add a portion of the anhydrous THF to the flask and begin stirring. Anhydrous LaI₃ will react with THF to form a soluble complex.[1]

  • Complete Dissolution and Volume Adjustment: Continue adding THF while stirring until the solid is completely dissolved. Then, carefully add anhydrous THF up to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and stir the solution to ensure it is homogeneous.

  • Storage: Store the solution in a sealed container within the glovebox to maintain its integrity.

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing a Lanthanum(III) iodide solution in an organic solvent under an inert atmosphere.

G Workflow for Preparing Anhydrous LaI3 Solution in Organic Solvent cluster_0 Glovebox Preparation cluster_1 Solution Preparation cluster_2 Final Steps Purge Glovebox Purge Glovebox Transfer Materials Transfer Materials Purge Glovebox->Transfer Materials Weigh Anhydrous LaI3 Weigh Anhydrous LaI3 Transfer Materials->Weigh Anhydrous LaI3 Add Anhydrous Solvent Add Anhydrous Solvent Weigh Anhydrous LaI3->Add Anhydrous Solvent Stir to Dissolve Stir to Dissolve Add Anhydrous Solvent->Stir to Dissolve Adjust to Final Volume Adjust to Final Volume Stir to Dissolve->Adjust to Final Volume Homogenize Solution Homogenize Solution Adjust to Final Volume->Homogenize Solution Store Under Inert Atmosphere Store Under Inert Atmosphere Homogenize Solution->Store Under Inert Atmosphere

Caption: Workflow for preparing an anhydrous LaI₃ solution.

Solution Stability and Storage

Aqueous solutions of LaI₃ are prone to hydrolysis, especially at neutral or basic pH. Storing the solution in a slightly acidic medium (pH 5-6) can enhance stability. Both aqueous and organic solutions should be stored in tightly sealed containers, preferably under an inert atmosphere, to prevent contamination from atmospheric moisture and carbon dioxide. For long-term storage, refrigeration may be considered, but the solution should be allowed to return to room temperature before use to avoid condensation. Regular checks for precipitation or discoloration are recommended to ensure the integrity of the solution.

References

Application Notes and Protocols: Lanthanum(III) Iodide in Solid-State Lighting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) iodide (LaI₃) is a hygroscopic, water-soluble inorganic salt.[1][2] While lanthanide-based materials are paramount in solid-state lighting, serving as the core of phosphors and scintillators that enable the generation of high-quality white light from LED sources, the specific application of LaI₃ in this field is not extensively documented in current literature.[3] Lanthanide ions, with their unique 4f electron shell configurations, provide the characteristic sharp and efficient luminescence required for these applications.[4][5] This document provides a detailed overview of the potential use of LaI₃ in solid-state lighting, drawing parallels from analogous, well-researched lanthanide halides. The protocols outlined below are generalized from standard synthesis and characterization methods for halide phosphors and should be adapted and optimized for LaI₃-based systems.

Data Presentation: Comparative Performance of Lanthanide Halide Scintillators

Due to a lack of specific quantitative data for LaI₃-based phosphors in solid-state lighting, the following table presents data for analogous cerium-doped lanthanide halide scintillators to provide a comparative performance benchmark.

PropertyLaBr₃:CeLaCl₃:CeLuI₃:Ce
Light Yield (photons/MeV) ~60,000~46,000~76,000
Primary Decay Time (ns) <30<30~31 (major component)
Energy Resolution @ 662 keV (%) <3~3.3Not specified
Peak Emission Wavelength (nm) 356, 387330, 352472, 535
Density (g/cm³) 5.08Not specified5.6

Data compiled from various sources.[3][6][7][8]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of lanthanide-doped iodide phosphors. These methods are based on established procedures for similar halide phosphors and would require optimization for LaI₃.

Protocol 1: Solid-State Synthesis of Ce³⁺-doped LaI₃ Phosphor

This protocol describes a conventional high-temperature solid-state reaction method for synthesizing a cerium-doped lanthanum iodide phosphor.

Materials:

  • Lanthanum(III) iodide (LaI₃), high purity

  • Cerium(III) iodide (CeI₃), high purity

  • Alumina (B75360) or quartz crucibles

  • Tube furnace with controlled atmosphere capabilities

  • Inert gas (e.g., argon or nitrogen)

  • Mortar and pestle (agate or alumina)

Procedure:

  • Precursor Preparation: In an inert atmosphere glovebox, weigh stoichiometric amounts of LaI₃ and CeI₃ powders to achieve the desired doping concentration (e.g., 0.5 - 5 mol% Ce³⁺).

  • Mixing: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.

  • Calcination:

    • Transfer the mixed powder into an alumina or quartz crucible.

    • Place the crucible in a tube furnace.

    • Purge the furnace with a high-purity inert gas (e.g., argon) for at least one hour to remove all oxygen and moisture.

    • Heat the furnace to a temperature range of 500-800°C (optimization required) at a ramp rate of 5°C/minute.

    • Hold at the peak temperature for 4-8 hours to allow for complete reaction and crystallization.

    • Cool the furnace slowly to room temperature under the inert atmosphere.

  • Post-synthesis Processing: The resulting phosphor powder should be handled and stored under an inert atmosphere due to the hygroscopic nature of LaI₃.[1][2]

Protocol 2: Hydrothermal Synthesis of Eu²⁺-doped LaI₃ Nanophosphors

This protocol outlines a hydrothermal method, which can offer better control over particle size and morphology.

Materials:

  • Lanthanum(III) chloride (LaCl₃) or Lanthanum(III) nitrate (B79036) (La(NO₃)₃)

  • Europium(III) chloride (EuCl₃) or Europium(III) nitrate (Eu(NO₃)₃)

  • Potassium iodide (KI)

  • Deionized water

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution: Prepare an aqueous solution of LaCl₃ and EuCl₃ with the desired molar ratio of La³⁺ to Eu³⁺.

  • Precipitation: Slowly add a stoichiometric excess of a KI solution to the lanthanide salt solution under vigorous stirring. A precipitate of lanthanide iodides will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120-200°C for 12-24 hours. The temperature and time are critical parameters for controlling the crystallite size and phase purity.

  • Purification:

    • After cooling to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at 60-80°C for several hours.

Protocol 3: Photoluminescence and Quantum Yield Measurement

This protocol describes the characterization of the luminescent properties of the synthesized phosphor powders.

Equipment:

  • Fluorometer/spectrofluorometer with an integrating sphere attachment

  • Excitation source (e.g., Xenon lamp)

  • Detector (e.g., photomultiplier tube)

  • Standard reference material with known quantum yield (for relative measurements) or a calibrated light source (for absolute measurements)

  • Barium sulfate (B86663) (BaSO₄) as a reflectance standard

Procedure:

  • Sample Preparation: Load the synthesized phosphor powder into a powder sample holder.

  • Measurement of Emission and Excitation Spectra:

    • Place the sample in the fluorometer.

    • Measure the emission spectrum by exciting the phosphor at a wavelength determined from its excitation spectrum.

    • Measure the excitation spectrum by monitoring the emission at the peak wavelength of the main emission band.

  • Quantum Yield (QY) Measurement (Absolute Method using Integrating Sphere):

    • Measure the spectrum of the excitation light scattered by a BaSO₄ reference (incident light spectrum).[9]

    • Measure the spectrum of the sample, which includes both the emitted light from the phosphor and the scattered excitation light.[9]

    • The internal quantum efficiency is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[9] Specific software is typically used to perform this calculation based on the integrated areas of the emission and absorption bands.

Protocol 4: Thermal Quenching Analysis

This protocol is for evaluating the thermal stability of the phosphor's luminescence, a critical parameter for high-power LED applications.

Equipment:

  • Fluorometer equipped with a temperature-controlled sample holder

  • Heating/cooling stage

Procedure:

  • Sample Preparation: Mount the phosphor sample in the temperature-controlled holder.

  • Temperature-Dependent Photoluminescence Measurement:

    • Measure the photoluminescence emission spectrum at room temperature.

    • Increase the temperature of the sample in controlled increments (e.g., 10-25°C).

    • At each temperature step, record the emission spectrum under the same excitation conditions.

  • Data Analysis:

    • Plot the integrated emission intensity as a function of temperature.

    • The quenching temperature (T₅₀) is defined as the temperature at which the emission intensity is reduced to 50% of its initial value at room temperature.

    • The activation energy for thermal quenching (Eₐ) can be determined by fitting the temperature-dependent intensity data to the Arrhenius equation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Phosphor Synthesis cluster_characterization Material Characterization cluster_optical Optical Performance Evaluation Precursors Precursors Mixing Mixing Precursors->Mixing Calcination Calcination Mixing->Calcination Phosphor_Powder Phosphor_Powder Calcination->Phosphor_Powder XRD Structural Analysis (XRD) Phosphor_Powder->XRD SEM Morphological Analysis (SEM) Phosphor_Powder->SEM PL_Spectra Photoluminescence Spectra Phosphor_Powder->PL_Spectra Phosphor_Powder->PL_Spectra QY Quantum Yield PL_Spectra->QY Thermal_Quenching Thermal Stability PL_Spectra->Thermal_Quenching

energy_level_diagram cluster_host Host Lattice (e.g., LaI₃) Ground_State Ground State (⁴f) Excited_State Excited State (⁵d) Ground_State->Excited_State Excitation (Absorption) Excited_State->Ground_State Emission (Luminescence) Valence_Band Valence Band Conduction_Band Conduction Band

References

Application Notes and Protocols for Lanthanum(III) Iodide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic applications of Lanthanum(III) iodide (LaI₃), focusing on its role as a Lewis acid in promoting key organic transformations. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Lanthanum(III) Iodide as a Catalyst

Lanthanum(III) iodide is a hygroscopic, water-soluble inorganic salt that has emerged as a potent Lewis acid catalyst in a variety of organic reactions.[1] Its catalytic activity stems from the ability of the La³⁺ ion to accept electron pairs, thereby activating substrates and facilitating bond formation. As a member of the lanthanide series, lanthanum offers a unique combination of a large ionic radius and a high charge density, which influences its coordination chemistry and catalytic behavior. While the catalytic applications of lanthanide triflates are more widely documented, LaI₃ presents an alternative with different solubility and reactivity profiles.[2][3]

Key Applications in Organic Synthesis

Lanthanum(III) iodide has shown promise in catalyzing several important classes of organic reactions, including carbon-carbon and carbon-nitrogen bond-forming reactions. This section details its application in Michael additions and the synthesis of nitrogen-containing heterocycles.

Michael Addition Reactions

Lanthanum(III) iodide and other lanthanide iodides have been identified as effective catalysts for the Mukaiyama-Michael reaction, a conjugate addition of a silyl (B83357) enol ether to an α,β-unsaturated carbonyl compound.[4] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of complex organic molecules.

Catalytic Mechanism:

The catalytic cycle of LaI₃ in a Mukaiyama-Michael reaction is proposed to proceed via the following steps, leveraging its Lewis acidity:

  • Activation of the Michael Acceptor: The La³⁺ ion coordinates to the carbonyl oxygen of the α,β-unsaturated compound (Michael acceptor), increasing its electrophilicity.

  • Nucleophilic Attack: The silyl enol ether (Michael donor) attacks the β-carbon of the activated Michael acceptor, forming a new carbon-carbon bond and generating a lanthanum enolate intermediate.

  • Silyl Transfer and Product Formation: A silyl group is transferred to the oxygen atom of the newly formed enolate, regenerating the silyl enol ether functionality in the product.

  • Catalyst Regeneration: The resulting product dissociates from the lanthanum center, freeing the LaI₃ catalyst to enter a new catalytic cycle.

Diagram of the Proposed Catalytic Cycle:

Catalytic_Cycle_Michael_Addition Proposed Catalytic Cycle for LaI₃-Catalyzed Mukaiyama-Michael Addition Catalyst LaI₃ Activated_Complex Activated Complex [LaI₃-Acceptor] Catalyst->Activated_Complex Coordination Acceptor α,β-Unsaturated Carbonyl Acceptor->Activated_Complex Donor Silyl Enol Ether Intermediate Lanthanum Enolate Intermediate Donor->Intermediate Activated_Complex->Intermediate Nucleophilic Attack Intermediate->Catalyst Catalyst Regeneration Product 1,5-Dicarbonyl (as silyl enol ether) Intermediate->Product Silyl Transfer

Caption: Proposed catalytic cycle for the LaI₃-catalyzed Mukaiyama-Michael addition.

Experimental Protocol: General Procedure for LaI₃-Catalyzed Mukaiyama-Michael Addition

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • α,β-Unsaturated ketone or aldehyde (Michael acceptor)

  • Silyl enol ether (Michael donor)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add anhydrous LaI₃ (5-10 mol%) to a flame-dried reaction flask.

  • Add anhydrous solvent (e.g., DCM) to the flask.

  • Cool the mixture to the desired reaction temperature (e.g., -78 °C to room temperature).

  • Add the α,β-unsaturated carbonyl compound (1.0 equiv) to the stirred suspension.

  • Slowly add the silyl enol ether (1.2 equiv) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of Nitrogen-Containing Heterocycles

Lanthanide iodides can catalyze tandem reactions that lead to the formation of nitrogen-containing heterocycles, such as substituted pyrrolidines.[4][5] This is particularly valuable in medicinal chemistry, where such scaffolds are prevalent. A plausible application of LaI₃ is in a one-pot tandem Mukaiyama-Michael/imino-aldol reaction.

Proposed Reaction Pathway:

This tandem reaction would involve the initial LaI₃-catalyzed Mukaiyama-Michael addition as described above, followed by the in-situ trapping of the resulting lanthanum enolate intermediate by an imine.

  • Mukaiyama-Michael Addition: As described previously, LaI₃ catalyzes the addition of a silyl enol ether to an α,β-unsaturated ketone.

  • Imino-Aldol Reaction: The lanthanum enolate intermediate formed then acts as a nucleophile, attacking an imine present in the reaction mixture.

  • Cyclization and Product Formation: Subsequent intramolecular cyclization and workup would lead to the formation of a substituted pyrrolidine.

Diagram of the Experimental Workflow:

Tandem_Reaction_Workflow Experimental Workflow for Tandem Synthesis of Pyrrolidines Start Start Step1 Dissolve LaI₃ in anhydrous solvent under inert gas Start->Step1 Step2 Add α,β-unsaturated ketone Step1->Step2 Step3 Add silyl enol ether Step2->Step3 Step4 Stir for Michael Addition Step3->Step4 Step5 Add imine Step4->Step5 Step6 Stir for Imino-Aldol Reaction and Cyclization Step5->Step6 Step7 Quench reaction Step6->Step7 Step8 Aqueous workup and extraction Step7->Step8 Step9 Purification by chromatography Step8->Step9 End Substituted Pyrrolidine Step9->End

Caption: Experimental workflow for the LaI₃-catalyzed tandem synthesis of substituted pyrrolidines.

Experimental Protocol: General Procedure for Tandem Synthesis of Substituted Pyrrolidines

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • α,β-Unsaturated ketone

  • Silyl enol ether

  • Imine

  • Anhydrous solvent (e.g., THF or DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-5 of the Mukaiyama-Michael addition protocol.

  • After the initial addition is complete (as monitored by TLC), add the imine (1.1 equiv) to the reaction mixture at the same temperature.

  • Allow the reaction to stir for an additional period, monitoring for the formation of the cyclized product.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Perform an aqueous workup and extraction as described in the Michael addition protocol.

  • Purify the crude product by column chromatography to isolate the substituted pyrrolidine.

Quantitative Data

While extensive quantitative data specifically for LaI₃-catalyzed reactions are not broadly available in the literature, the following table provides representative data for similar lanthanide-catalyzed reactions to illustrate the potential efficacy. Researchers are encouraged to optimize conditions for their specific substrates.

Reaction TypeCatalystMichael DonorMichael AcceptorImineSolventTemp (°C)Time (h)Yield (%)DiastereoselectivityReference
Mukaiyama-MichaelLnI₃ (general)Silyl Ketene AcetalCyclohexenoneN/ADCM-78 to RT2-24Moderate to HighN/A[4]
Tandem Michael/Imino-AldolLnI₃ (general)Silyl Ketene AcetalCyclohexenoneN-aryl imineTHF-78 to RT12-48ModerateModerate to Good[4]

Note: "N/A" indicates data not available in the cited general source. Yields and selectivities are highly substrate-dependent.

Conclusion and Future Outlook

Lanthanum(III) iodide is a promising Lewis acid catalyst for carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility in Mukaiyama-Michael additions and the tandem synthesis of nitrogen-containing heterocycles highlights its potential in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Further research is warranted to fully explore the substrate scope, optimize reaction conditions, and elucidate the detailed mechanistic pathways for a broader range of transformations catalyzed by LaI₃. The development of chiral ligand systems for LaI₃ could also open avenues for asymmetric catalysis.

References

Application Notes and Protocols for Lanthanum(III) Iodide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for depositing thin films of Lanthanum(III) Iodide (LaI3). While specific literature on LaI3 thin film deposition is limited, this document compiles available data and extrapolates protocols from similar lanthanide halide and metal halide deposition processes. The information is intended to serve as a foundational guide for researchers exploring the applications of LaI3 thin films, particularly in areas such as scintillator development for medical imaging and as a component in novel drug delivery systems.

Physical and Chemical Properties of Lanthanum(III) Iodide

A thorough understanding of the material's properties is crucial for selecting the appropriate deposition technique and parameters.

PropertyValueCitation
Chemical FormulaLaI3[1]
Molar Mass519.62 g/mol [1]
Melting Point772 °C (1045 K)[1]
Density5.63 g/mL at 25 °C[1]
Crystal StructureOrthorhombic[1]
SolubilityVery soluble in water[1]
Special PropertiesDeliquescent[1]

Thin Film Deposition Techniques

The following sections detail various methods for the deposition of thin films. Due to the limited specific data for LaI3, the protocols are based on general principles and data for analogous compounds.

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating a source material in a high vacuum environment until it vaporizes and then condenses onto a substrate to form a thin film.[2][3] This method is well-suited for materials like metal halides.[4][5]

Experimental Protocol:

  • Precursor Preparation:

    • Synthesize anhydrous LaI3 powder through the reaction of lanthanum metal with mercury(II) iodide or directly with iodine.[1]

    • Ensure the precursor is thoroughly dried and handled in an inert atmosphere (e.g., a glovebox) due to its deliquescent nature.[1]

  • Substrate Preparation:

    • Select a suitable substrate (e.g., silicon, quartz, or glass).

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Deposition Process:

    • Load the anhydrous LaI3 powder into a high-temperature crucible (e.g., tantalum or molybdenum).[6][7]

    • Place the prepared substrate in the holder within the vacuum chamber.

    • Evacuate the chamber to a base pressure of at least 10^-6 mbar.

    • Gradually heat the crucible to a temperature sufficient for the sublimation/evaporation of LaI3. The exact temperature will need to be optimized and is dependent on the desired deposition rate.

    • Monitor the film thickness and deposition rate in-situ using a quartz crystal microbalance.

    • Once the desired thickness is achieved, cease heating and allow the substrate to cool to room temperature before venting the chamber.

Workflow Diagram:

Thermal_Evaporation_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition p1 Synthesize Anhydrous LaI3 p3 Load Precursor and Substrate p1->p3 p2 Clean Substrate p2->p3 d1 Evacuate Chamber (≤ 10⁻⁶ mbar) p3->d1 d2 Heat Crucible d1->d2 d3 Deposit LaI3 Film d2->d3 d4 Monitor Thickness d3->d4 c1 Cool Substrate d3->c1 d4->d3 c2 Vent Chamber c1->c2 c3 Characterize Film c2->c3

Thermal Evaporation Workflow for LaI3 Thin Films.
Sputtering

Sputtering is another PVD technique where atoms are ejected from a solid target material due to bombardment by energetic particles. While there is no specific literature on sputtering of LaI3, the general process for metal halides can be adapted.

Experimental Protocol:

  • Target Preparation:

    • Fabricate a sputtering target from high-purity LaI3 powder. This can be done by cold pressing the powder into a dense disc.

    • Mount the target in the sputtering system.

  • Substrate Preparation:

    • Prepare the substrate as described in the thermal evaporation protocol.

  • Deposition Process:

    • Place the substrate in the vacuum chamber.

    • Evacuate the chamber to a high vacuum.

    • Introduce an inert sputtering gas, typically Argon (Ar).

    • Apply a high voltage to the target to create a plasma.

    • The Ar ions will bombard the LaI3 target, ejecting atoms that will deposit onto the substrate.

    • Control film properties by adjusting parameters such as Ar pressure, sputtering power, and substrate temperature.

Workflow Diagram:

Sputtering_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition p1 Fabricate LaI3 Target p3 Mount Target and Substrate p1->p3 p2 Clean Substrate p2->p3 d1 Evacuate Chamber p3->d1 d2 Introduce Argon Gas d1->d2 d3 Ignite Plasma d2->d3 d4 Sputter Deposit LaI3 d3->d4 c1 Cool Substrate d4->c1 c2 Vent Chamber c1->c2 c3 Characterize Film c2->c3

Sputtering Workflow for LaI3 Thin Films.
Solution-Based Deposition

Solution-based techniques, such as spin coating and dip coating, offer a low-cost and scalable method for thin film deposition.[1] These methods are particularly relevant for the synthesis of lanthanide-based nanoparticles for biomedical applications.[8]

Experimental Protocol (Spin Coating):

  • Precursor Solution Preparation:

    • Synthesize LaI3 nanoparticles or a soluble LaI3 precursor complex. For instance, anhydrous LaI3 can be reacted with a suitable ligand in a non-aqueous solvent to form a stable solution.

    • The choice of solvent is critical to ensure good film formation and avoid hydrolysis of the LaI3.

  • Substrate Preparation:

    • Clean the substrate as previously described. The surface may require treatment (e.g., plasma cleaning) to ensure good wettability.

  • Deposition Process:

    • Dispense the LaI3 precursor solution onto the center of the substrate.

    • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force will spread the solution evenly across the substrate.

    • The solvent evaporates during spinning, leaving a thin film of the precursor.

    • A post-deposition annealing step in an inert atmosphere is typically required to remove residual solvent and crystallize the LaI3 film.

Workflow Diagram:

Spin_Coating_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition p1 Synthesize LaI3 Precursor Solution d1 Dispense Solution p1->d1 p2 Clean Substrate p2->d1 d2 Spin Coat d1->d2 d3 Solvent Evaporation d2->d3 c1 Anneal Film d3->c1 c2 Characterize Film c1->c2

Spin Coating Workflow for LaI3 Thin Films.

Characterization of Lanthanum(III) Iodide Thin Films

After deposition, it is essential to characterize the thin films to determine their properties.

Characterization TechniqueInformation Obtained
X-ray Diffraction (XRD)Crystal structure, phase purity, and crystallite size.
Scanning Electron Microscopy (SEM)Surface morphology and film thickness (cross-section).
Atomic Force Microscopy (AFM)Surface topography and roughness.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical states.
UV-Vis SpectroscopyOptical properties, including transmittance, absorbance, and band gap.
Photoluminescence (PL) SpectroscopyLuminescent properties, relevant for scintillator applications.

Applications in Research and Drug Development

  • Scintillators for Medical Imaging: Lanthanide halides are known for their excellent scintillation properties, making them suitable for radiation detection in medical imaging applications like Positron Emission Tomography (PET) and X-ray imaging.[4][9][10] LaI3 thin films could be explored as novel scintillator materials.

  • Drug Delivery: Lanthanide-based nanomaterials have shown potential in drug delivery systems.[8] LaI3 nanoparticles or thin films could be functionalized to carry and release drugs in a controlled manner. Their luminescent properties could also be utilized for tracking and imaging of the delivery vehicle.

  • Biocompatible Coatings: Thin films of lanthanide compounds can be used as biocompatible coatings on medical implants and devices.

Disclaimer: The provided protocols are based on general knowledge and information from related materials due to the scarcity of specific data for LaI3 thin film deposition. Researchers should perform their own optimization of deposition parameters for their specific applications. The handling of lanthanum iodide should be done with appropriate safety precautions in a controlled environment due to its reactivity and deliquescent nature.

References

Application Notes and Protocols for Doping Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum(III) iodide (LaI₃) is a high-performance scintillator material renowned for its excellent light yield and energy resolution, making it a critical component in radiation detection technologies. Doping LaI₃ with other elements, particularly lanthanides like Cerium (Ce³⁺) and Europium (Eu²⁺), significantly enhances its scintillation properties, tailoring them for specific applications in medical imaging, high-energy physics, and security screening.

These application notes provide a comprehensive overview of the synthesis, characterization, and performance of doped LaI₃ scintillators. Detailed protocols for key experimental procedures are included to facilitate reproducible research and development in this field.

Data Presentation: Performance of Doped Lanthanum Iodide Scintillators

The following tables summarize the key performance metrics of Lanthanum Iodide doped with Cerium and Europium, allowing for a clear comparison of their scintillation properties.

Dopant (Concentration)Host CrystalLight Yield (photons/MeV)Energy Resolution (%) @ 662 keVPrincipal Decay Time (ns)
Cerium (0.5%) LaBr₃61,000 ± 5,0002.9 ± 0.1~26
Cerium (>5%) LaBr₃Not significantly changed-~17
Cerium (10%) LaCl₃47,000--
Europium (nominal) SrI₂up to 115,000< 31,200

Note: Data for LaI₃ is often compared with other lanthanide halides like LaBr₃ and LaCl₃ due to their similar properties and extensive research.

Experimental Protocols

Protocol 1: Synthesis of Doped Lanthanum Iodide Crystals via the Bridgman-Stockbarger Method

This protocol describes the growth of single crystals of doped Lanthanum Iodide using the vertical Bridgman-Stockbarger technique. This method is suitable for producing large, high-quality crystals.

Materials:

  • High-purity anhydrous Lanthanum(III) iodide (LaI₃) powder (99.99% or higher)

  • High-purity anhydrous dopant halide powder (e.g., CeBr₃, EuI₂) (99.99% or higher)

  • Quartz ampoule

  • Vertical Bridgman-Stockbarger furnace with at least two temperature zones

Procedure:

  • Preparation of Starting Materials:

    • Due to the hygroscopic nature of lanthanide halides, all handling of starting materials must be performed in a glove box under an inert atmosphere (e.g., high-purity argon or nitrogen) with moisture levels below 1 ppm.

    • Calculate the required molar ratio of the dopant to the LaI₃ host. For example, for a 0.5% Ce doping in LaBr₃, the molar ratio of CeBr₃ to LaBr₃ would be 0.005:0.995.[1]

    • Thoroughly mix the LaI₃ and dopant halide powders in the desired stoichiometric ratio.

  • Ampoule Sealing:

    • Transfer the mixed powder into a clean, dry quartz ampoule inside the glove box.

    • Evacuate the ampoule to a high vacuum (<10⁻⁶ Torr) and seal it using a hydrogen-oxygen torch.

  • Crystal Growth:

    • Place the sealed ampoule in the upper hot zone of the vertical Bridgman-Stockbarger furnace.

    • Heat the furnace to a temperature above the melting point of LaI₃ (~772 °C). For LaBr₃, a temperature of around 850 °C is used.[2]

    • Allow the material to completely melt and homogenize for several hours.

    • Slowly lower the ampoule from the hot zone to the cooler lower zone. A typical lowering rate is 0.5-2 mm/h.[2] The temperature gradient between the zones should be carefully controlled (e.g., ~28 °C/cm for LaBr₃).[2]

    • Solidification will begin at the tip of the ampoule, and a single crystal will grow along the length of the ampoule.

  • Cooling and Crystal Retrieval:

    • Once the entire charge has solidified, slowly cool the ampoule to room temperature over several hours to prevent thermal shock and cracking of the crystal.

    • Carefully break the quartz ampoule to retrieve the grown crystal. All handling of the crystal should be done in a glove box.

Safety Precautions:

  • Anhydrous lanthanide halides are highly hygroscopic and can react with moisture to release hydrogen iodide, which is corrosive and toxic.[3][4][5] Always handle these materials in a dry, inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6]

  • Ensure the furnace is properly ventilated.

  • Follow all safety procedures for handling high-vacuum equipment and high-temperature furnaces.

Protocol 2: Characterization of Doped Lanthanum Iodide Crystals

This section outlines the standard procedures for characterizing the structural and scintillation properties of the synthesized doped LaI₃ crystals.

2.1 X-ray Diffraction (XRD) Analysis

Objective: To confirm the crystal structure and phase purity of the doped LaI₃.

Equipment:

  • Powder X-ray diffractometer with a Cu Kα or similar X-ray source.

Procedure:

  • Sample Preparation:

    • In a glove box, grind a small piece of the grown crystal into a fine powder using an agate mortar and pestle.

    • Mount the powder on a zero-background sample holder. To prevent exposure to air and moisture during the measurement, the sample should be covered with a thin, X-ray transparent film (e.g., Kapton).

  • Data Acquisition:

    • Set the XRD parameters. A typical scan range would be from 10° to 80° (2θ) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Perform the XRD scan.

  • Data Analysis:

    • Analyze the resulting diffraction pattern using appropriate software.

    • Compare the peak positions and intensities with standard diffraction patterns for LaI₃ (e.g., from the ICDD database) to confirm the crystal structure.

    • The absence of additional peaks indicates a single-phase material.

2.2 Scintillation Light Yield and Energy Resolution Measurement

Objective: To quantify the scintillation performance of the doped LaI₃ crystal.

Equipment:

  • Doped LaI₃ crystal coupled to a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM).

  • High voltage power supply for the photodetector.

  • Preamplifier and shaping amplifier.

  • Multichannel analyzer (MCA).

  • Gamma-ray sources (e.g., ¹³⁷Cs for 662 keV gamma-rays).

Procedure:

  • Detector Setup:

    • Optically couple the doped LaI₃ crystal to the window of the photodetector using optical grease.

    • Wrap the crystal and the photodetector interface with a reflective material (e.g., Teflon tape) to maximize light collection.

    • Place the setup in a light-tight box.

  • Data Acquisition:

    • Position the gamma-ray source at a fixed distance from the detector.

    • Apply the recommended high voltage to the photodetector.

    • Acquire a pulse height spectrum using the MCA for a sufficient amount of time to obtain good statistics in the photopeak.

  • Data Analysis:

    • Energy Resolution: Fit the full-energy photopeak (e.g., the 662 keV peak from ¹³⁷Cs) with a Gaussian function. The energy resolution is calculated as the Full Width at Half Maximum (FWHM) of the peak divided by the peak position (centroid), expressed as a percentage.

    • Light Yield: The light yield (in photons/MeV) can be determined by comparing the photopeak position of the sample with that of a scintillator with a known light yield (e.g., a calibrated NaI(Tl) detector) under the same experimental conditions. The ratio of the photopeak positions, after correcting for the quantum efficiencies of the photodetector at the respective emission wavelengths, is proportional to the ratio of their light yields.

2.3 Photoluminescence (PL) Spectroscopy

Objective: To investigate the optical properties of the dopant ions within the LaI₃ host lattice.

Equipment:

  • Spectrofluorometer with a suitable excitation source (e.g., a Xenon lamp) and a detector.

  • Cryostat for low-temperature measurements (optional).

Procedure:

  • Sample Preparation:

    • Place a small, polished piece of the doped LaI₃ crystal in the sample holder of the spectrofluorometer. Ensure the sample is in a moisture-free environment if possible.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at a wavelength corresponding to an absorption band of the dopant ion (e.g., in the UV range for Ce³⁺ or Eu²⁺). Record the emission spectrum over a range that covers the expected emission wavelengths of the dopant. For Eu³⁺ doped materials, an excitation wavelength of 320 nm can be used, with an expected broad emission peak around 639 nm.[7]

    • Excitation Spectrum: Set the emission monochromator to the wavelength of the maximum emission of the dopant. Scan the excitation wavelength to obtain the excitation spectrum, which reveals the absorption bands of the dopant that lead to the observed emission.

  • Data Analysis:

    • The emission spectrum confirms the successful incorporation of the dopant into the LaI₃ lattice and provides information about its electronic transitions.

    • The excitation spectrum helps to identify the most efficient wavelengths for exciting the dopant's luminescence.

Mandatory Visualizations

Scintillation Mechanism in Cerium-Doped Lanthanum Iodide

The following diagram illustrates the key steps involved in the scintillation process of a Ce³⁺-doped LaI₃ crystal upon interaction with a gamma-ray.

Scintillation_Mechanism cluster_crystal LaI₃:Ce³⁺ Crystal cluster_detection Detection Interaction 1. Gamma-ray Interaction (Photoelectric, Compton) EHP 2. Electron-Hole Pair Creation in Host Interaction->EHP EnergyTransfer 3. Energy Transfer to Ce³⁺ (Non-radiative) EHP->EnergyTransfer Excitation 4. Ce³⁺ Excitation (4f → 5d) EnergyTransfer->Excitation Deexcitation 5. Ce³⁺ De-excitation (5d → 4f) Excitation->Deexcitation Photon 6. Scintillation Photon Emission (UV/Blue) Deexcitation->Photon Photodetector 7. Photon Detection (PMT/SiPM) Photon->Photodetector Signal 8. Electrical Signal Generation Photodetector->Signal

Caption: Scintillation process in Ce-doped LaI₃.

Experimental Workflow for Doped LaI₃ Scintillator Development

This workflow outlines the logical progression from raw materials to a fully characterized scintillator crystal.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Materials Raw Materials (LaI₃, Dopant Halide) Mixing Stoichiometric Mixing Materials->Mixing Growth Bridgman Crystal Growth Mixing->Growth Retrieval Crystal Retrieval Growth->Retrieval XRD XRD Analysis (Structure, Purity) Retrieval->XRD Scintillation Scintillation Measurement (Light Yield, Energy Resolution) Retrieval->Scintillation PL Photoluminescence (Optical Properties) Retrieval->PL Analysis Data Analysis & Performance Evaluation XRD->Analysis Scintillation->Analysis PL->Analysis FinalProduct FinalProduct Analysis->FinalProduct Optimized Scintillator

Caption: Doped LaI₃ scintillator development workflow.

References

Application Notes and Protocols for Lanthanum(III) Iodide in High-Purity Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of high-purity lanthanum(III) iodide (LaI₃) in the production of advanced materials, with a primary focus on its application in single-crystal scintillators for radiation detection and its role in metal halide lighting. The protocols outlined below are based on established scientific literature and are intended to provide detailed methodologies for reproducible results.

High-Purity Lanthanum(III) Iodide: Synthesis and Purification

The performance of advanced materials derived from lanthanum(III) iodide is critically dependent on the purity of the starting material. Trace impurities, particularly oxygen and water, can significantly degrade the properties of the final product, such as the light yield and energy resolution of scintillator crystals. The following protocols describe methods for the synthesis of high-purity, anhydrous LaI₃.

Synthesis via Direct Reaction of Elements

This method involves the direct reaction of high-purity lanthanum metal with iodine. It is a common route for producing high-purity lanthanide halides.

Experimental Protocol:

  • Starting Materials:

    • Lanthanum metal pieces (99.99% purity or higher).

    • Iodine powder (99.99% purity or higher).

  • Procedure:

    • All handling of starting materials and products must be performed in an inert atmosphere glovebox with oxygen and water levels below 0.1 ppm.

    • Stoichiometric amounts of lanthanum metal and iodine are loaded into a clean, dry quartz ampoule inside the glovebox.

    • The ampoule is evacuated to a high vacuum (e.g., 10⁻⁴ Torr) and sealed.

    • The sealed ampoule is placed in a multi-zone tube furnace.

    • The furnace temperature is slowly ramped up to 900 °C to initiate the reaction. A slow ramp rate is crucial to control the exothermic reaction between lanthanum and iodine.

    • The reaction is held at 900 °C for several hours to ensure completion.[1]

    • After the reaction, the crude LaI₃ is purified in situ or in a separate apparatus via sublimation.

Purification by Multi-Pass Sublimation

Sublimation is a critical step to remove less volatile impurities and achieve the high purity required for applications like scintillator crystal growth.

Experimental Protocol:

  • Apparatus: A multi-zone tube furnace with a quartz tube designed for vacuum sublimation.

  • Procedure:

    • The crude LaI₃ is placed in the hot zone of the sublimation furnace.

    • The system is evacuated to a high vacuum (e.g., 10⁻⁴ Torr).[1]

    • The hot zone is heated to 930 °C to sublime the LaI₃.[1]

    • The sublimed, high-purity LaI₃ is collected in a cooler zone of the furnace.

    • This process is repeated two or more times (multi-pass sublimation) to achieve the desired purity.[1]

    • The purified LaI₃ is collected and handled exclusively within an inert atmosphere glovebox.

Table 1: Purity of Lanthanum(III) Iodide from Commercial Suppliers

Purity GradeTotal Metal Impurities (max)Reference
99.9%0.1%
99.99% (metals basis)0.01%
99.995%0.005%

Note: Data compiled from various chemical supplier specifications.

Logical Relationship: Synthesis and Purification Workflow

G cluster_synthesis Direct Synthesis cluster_purification Purification cluster_handling Handling start High-Purity La Metal (≥99.99%) react Reaction in Sealed Quartz Ampoule (900 °C) start->react iodine High-Purity Iodine (≥99.99%) iodine->react crude Crude LaI₃ react->crude sublime Multi-Pass Sublimation (930 °C, 10⁻⁴ Torr) crude->sublime pure High-Purity LaI₃ (≥99.99%) sublime->pure glovebox Inert Atmosphere Glovebox pure->glovebox

Caption: Workflow for the synthesis and purification of high-purity Lanthanum(III) Iodide.

Application in High-Purity Scintillator Crystal Growth

High-purity, cerium-doped lanthanum iodide (LaI₃:Ce) is a promising scintillator material for gamma-ray spectroscopy due to its high light yield and excellent energy resolution. The Bridgman-Stockbarger method is a widely used technique for growing large, high-quality single crystals of these materials.

Bridgman-Stockbarger Crystal Growth of LaI₃:Ce

This technique involves the directional solidification of a molten material in a crucible that is passed through a temperature gradient.

Experimental Protocol:

  • Starting Materials:

    • High-purity LaI₃ (synthesized and purified as described above).

    • High-purity cerium(III) iodide (CeI₃) as the dopant.

  • Crucible Preparation:

    • A quartz or tantalum crucible is thoroughly cleaned and baked under vacuum to remove any contaminants.

    • The crucible is loaded with the desired mixture of LaI₃ and CeI₃ (typically 0.5-5 mol% Ce) inside an inert atmosphere glovebox.

    • The loaded crucible is sealed under high vacuum.

  • Crystal Growth:

    • The sealed crucible is placed in a two-zone Bridgman-Stockbarger furnace.

    • The upper zone is heated to a temperature above the melting point of LaI₃ (772 °C) to ensure the material is completely molten.

    • The lower zone is maintained at a temperature below the melting point.

    • The crucible is slowly lowered from the hot zone to the cold zone at a controlled rate (e.g., 1-2 mm/hour).

    • Solidification begins at the bottom of the crucible, and a single crystal grows upwards as the crucible descends.

    • After the entire melt has solidified, the furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the crystal.

  • Crystal Handling:

    • The grown crystal is retrieved from the crucible inside an inert atmosphere glovebox.

    • The crystal is then cut and polished to the desired dimensions for detector fabrication.

Table 2: Scintillation Properties of Lanthanide Halide Crystals

Scintillator MaterialDopantLight Yield (photons/MeV)Energy Resolution @ 662 keV (%)Decay Time (ns)Reference
LaBr₃0.5% Ce³⁺~61,000~2.9~30[2]
LuI₃2% Ce³⁺~76,000~4.7non-exponential[3]
NaITl⁺~38,000~6.5230

Note: This table provides a comparison of LaI₃-related scintillators. The performance of LaI₃:Ce is expected to be competitive.

Experimental Workflow: Bridgman-Stockbarger Crystal Growth

G start High-Purity LaI₃ and CeI₃ prep Crucible Loading and Sealing (Inert Atmosphere) start->prep melt Melting in Bridgman Furnace (>772 °C) prep->melt growth Directional Solidification (Lowering Crucible at 1-2 mm/hr) melt->growth cool Controlled Cooling to Room Temperature growth->cool extract Crystal Extraction (Inert Atmosphere) cool->extract process Cutting and Polishing extract->process final LaI₃:Ce Scintillator Crystal process->final G cluster_lamp Metal Halide Lamp Arc Tube cluster_salts Salt Mixture arc Electric Arc (High Temperature) dissociation Dissociation excitation Excitation by Arc lai3 LaI₃(s) vapor Vaporization lai3->vapor other_halides Other Metal Halides(s) (e.g., NaI, ScI₃) other_halides->vapor lai3_g LaI₃(g) lai3_g->dissociation la_g La(g) + 3I(g) dissociation->la_g la_g->excitation recombination Recombination (Cooler Regions) la_g->recombination la_excited La*(g) excitation->la_excited emission Light Emission la_excited->emission light White Light Contribution emission->light recombination->lai3_g Halogen Cycle

References

Application Notes and Protocols for Photoluminescent Complexes with Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the creation and characterization of photoluminescent complexes utilizing Lanthanum(III) iodide (LaI₃). While the broader field of lanthanide luminescence often employs nitrate (B79036) or chloride salts, the use of anhydrous LaI₃ offers unique opportunities in the synthesis of novel materials, particularly in the development of sensors and responsive materials.

Introduction to Lanthanum(III) Iodide in Photoluminescent Complexes

Lanthanide ions are renowned for their unique photophysical properties, including sharp, line-like emission spectra and long luminescence lifetimes, which make them ideal candidates for a wide range of applications, from bio-imaging to materials science.[1] Typically, the f-f electronic transitions of lanthanide ions are parity-forbidden, resulting in low absorption coefficients. To overcome this, organic ligands with chromophoric moieties are employed to act as "antennas," absorbing light and transferring the energy to the central lanthanide ion, which then luminesces.

While La³⁺ itself lacks 4f or 5d electrons and its complexes are often considered non-luminescent unless the ligand itself is emissive, recent studies have revealed that anhydrous Lanthanum(III) iodide can form highly photoluminescent complexes. A notable example is the complex formed with tetrahydrofuran (B95107) (THF), LaI₃(THF)₄, which exhibits strong blue emission upon UV irradiation, a phenomenon attributed to a metal-to-ligand charge transfer (MLCT) mechanism.[2] This discovery opens up new avenues for the design of luminescent materials based on the readily available and reactive LaI₃ precursor.

The iodide counter-ion can play a significant role in the coordination chemistry and photophysical properties of the resulting complexes. Its large ionic radius and polarizability may influence the coordination geometry and the energy levels of the complex, potentially leading to unique luminescent behaviors not observed with other halide or nitrate-based systems.

Application: A Novel Fluorescent Sensor for Tetrahydrofuran

Anhydrous Lanthanum(III) iodide has been demonstrated to function as a highly effective sensor for the detection of tetrahydrofuran (THF).[2] The underlying principle is the reversible formation of the highly luminescent complex, LaI₃(THF)₄. In the absence of THF, anhydrous LaI₃ is non-luminescent. Upon exposure to THF, either in liquid or gas phase, the luminescent complex is formed, resulting in a strong blue emission that can be easily detected. This "on-off" switching of luminescence provides a direct and sensitive method for THF detection.

Key Advantages:

  • High Sensitivity: Detection limits as low as 0.1 vol% in n-hexane and 0.5 vol% in the gas phase have been reported.[2]

  • Rapid Response: The complex formation and subsequent luminescence are rapid, allowing for real-time detection.

  • Reversibility: The process is reversible, as the removal of THF leads to the dissociation of the complex and quenching of the luminescence.[2]

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Lanthanum(III) Iodide

Objective: To prepare anhydrous Lanthanum(III) iodide, a crucial precursor for the synthesis of photoluminescent complexes. Anhydrous conditions are critical as LaI₃ is highly hygroscopic.

Materials:

  • Lanthanum metal (La)

  • Iodine (I₂)

  • Mercury(II) iodide (HgI₂) (Alternative method)

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Method 1: Direct Reaction with Iodine [2]

  • Under an inert atmosphere, place a stoichiometric amount of lanthanum metal and iodine (1:1.5 molar ratio, 2 La + 3 I₂ → 2 LaI₃) in a Schlenk flask.

  • Gently heat the mixture to initiate the reaction. The reaction is exothermic and should be controlled carefully.

  • Once the initial reaction subsides, heat the flask to a higher temperature (e.g., 600-800 °C) under vacuum to ensure complete reaction and remove any unreacted iodine.

  • The resulting white to off-white powder is anhydrous LaI₃. Store under a dry, inert atmosphere.

Method 2: Reaction with Mercury(II) Iodide

  • In a glovebox, combine lanthanum metal and mercury(II) iodide in a 2:3 molar ratio (2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg).

  • Heat the mixture in a tube furnace under vacuum. The mercury produced will distill off and can be collected in a cold trap.

  • After the reaction is complete, the remaining solid is anhydrous LaI₃. Handle with care due to the toxicity of mercury.

Protocol 2: Synthesis of Photoluminescent LaI₃(THF)₄ Complex

Objective: To synthesize the photoluminescent complex of Lanthanum(III) iodide with tetrahydrofuran.

Materials:

  • Anhydrous Lanthanum(III) iodide (prepared as in Protocol 1)

  • Anhydrous tetrahydrofuran (THF), freshly distilled

  • Anhydrous n-hexane

  • Schlenk flask and cannula

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [2]

  • Place a known amount of anhydrous LaI₃ into a Schlenk flask under an inert atmosphere.

  • Add an excess of anhydrous THF to the flask via a cannula.

  • Stir the suspension at room temperature. The LaI₃ will dissolve to form a clear solution of the LaI₃(THF)₄ complex.

  • To isolate the complex as a solid, slowly add anhydrous n-hexane to the THF solution until a white precipitate forms.

  • Filter the precipitate under an inert atmosphere, wash with a small amount of anhydrous n-hexane, and dry under vacuum.

  • The resulting white solid is the LaI₃(THF)₄ complex. Store under a dry, inert atmosphere.

Protocol 3: Characterization of Photophysical Properties

Objective: To characterize the photoluminescent properties of the synthesized LaI₃(THF)₄ complex.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer/Spectrofluorometer

  • Quantum Yield Measurement System (e.g., integrating sphere)

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a solution of the LaI₃(THF)₄ complex in anhydrous THF of a known concentration.

    • Record the absorption spectrum to identify the absorption bands.

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solution, record the emission and excitation spectra.

    • For the emission spectrum, excite the sample at the wavelength of maximum absorption determined from the UV-Vis spectrum.

    • For the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

  • Quantum Yield (QY) Measurement: [2]

    • The absolute emission quantum yield can be determined using an integrating sphere.

    • Place a solution of the complex in a cuvette inside the integrating sphere.

    • Measure the emission spectrum of the sample and a blank (solvent only).

    • The quantum yield is calculated by the instrument's software based on the integrated emission intensity and the amount of light absorbed by the sample. The reported absolute emission quantum yield for LaI₃(THF)₄ is 50.5%.[2]

  • Luminescence Lifetime Measurement:

    • Use a time-correlated single-photon counting (TCSPC) system or a pulsed laser source coupled to the fluorometer.

    • Excite the sample with a short pulse of light and measure the decay of the luminescence intensity over time.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

Data Presentation

Table 1: Photophysical Properties of LaI₃(THF)₄

ParameterValueReference
Excitation Wavelength (λex)254 nm[2]
Emission Wavelength (λem)Blue Emission[2]
Absolute Quantum Yield (Φ)50.5%[2]
Luminescence MechanismMetal-to-Ligand Charge Transfer (MLCT)[2]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_complexation Complex Formation cluster_characterization Characterization La Lanthanum Metal Anhydrous_LaI3 Anhydrous LaI₃ La->Anhydrous_LaI3 Heat I2 Iodine I2->Anhydrous_LaI3 LaI3_THF4 LaI₃(THF)₄ Complex Anhydrous_LaI3->LaI3_THF4 Stir at RT THF Anhydrous THF THF->LaI3_THF4 UVVis UV-Vis Spectroscopy LaI3_THF4->UVVis PL Photoluminescence Spectroscopy LaI3_THF4->PL QY Quantum Yield Measurement LaI3_THF4->QY

Caption: Experimental workflow for the synthesis and characterization of the LaI₃(THF)₄ complex.

Sensing_Mechanism LaI3 Anhydrous LaI₃ LaI3_THF4 LaI₃(THF)₄ (Luminescent) LaI3->LaI3_THF4 + THF (Association) THF THF LaI3_THF4->LaI3 - THF (Dissociation)

Caption: Reversible sensing mechanism of THF using anhydrous LaI₃.

References

Application Notes and Protocols: Lanthanum(III) Iodide as a Precursor for Amide Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lanthanum(III) iodide (LaI₃) is a versatile and reactive starting material in organometallic and coordination chemistry. While less common than its chloride counterpart, its higher reactivity and the different solubility of its byproducts can offer advantages in certain synthetic procedures. The THF adduct, LaI₃(THF)₄, is a known precursor for the synthesis of various lanthanum complexes, including amide and cyclopentadienyl (B1206354) derivatives.[1] This document provides detailed protocols for the synthesis of lanthanum amide complexes using Lanthanum(III) iodide as a starting material. These protocols are based on established synthetic routes for analogous lanthanide halide precursors.

Lanthanum amide complexes are valuable reagents and catalysts in organic synthesis. They are known to catalyze a range of transformations, including hydroamination, hydroboration, polymerization, and amidation reactions.[2][3] The bulky steric environment and the Lewis acidic nature of the lanthanum center are key to their catalytic activity.

Experimental Protocols

Protocol 1: Synthesis of Tris[bis(trimethylsilyl)amido]lanthanum(III) (La[N(SiMe₃)₂]₃)

This protocol describes the synthesis of a common homoleptic lanthanum amide complex via a salt metathesis reaction between Lanthanum(III) iodide and Lithium bis(trimethylsilyl)amide.

Reaction Scheme: LaI₃ + 3 Li[N(SiMe₃)₂] → La[N(SiMe₃)₂]₃ + 3 LiI

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous n-pentane or n-hexane

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of Reactants: In an inert atmosphere (glovebox or Schlenk line), add anhydrous LaI₃ (1 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to dissolve the LaI₃. Stir until a clear solution is obtained. The formation of the LaI₃(THF)ₓ adduct is expected.

  • Addition of Amide: In a separate Schlenk flask, dissolve Lithium bis(trimethylsilyl)amide (3 equivalents) in anhydrous THF.

  • Reaction: Slowly add the solution of LiN(SiMe₃)₂ to the stirred solution of LaI₃ at room temperature. A white precipitate of Lithium Iodide (LiI) will form.

  • Reaction Completion: Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Solvent Removal: Remove the THF under vacuum to yield a solid residue.

  • Extraction: Extract the solid residue with anhydrous n-pentane or n-hexane. This step separates the soluble lanthanum amide complex from the insoluble lithium iodide.

  • Filtration: Filter the pentane/hexane solution to remove the LiI precipitate.

  • Purification: Remove the pentane/hexane from the filtrate under vacuum to yield the crude product. The product can be further purified by sublimation to obtain white crystals of La[N(SiMe₃)₂]₃.[4]

Data Presentation: Protocol 1

ParameterValueReference
Reactants
LaI₃ Molar Mass519.62 g/mol
LiN(SiMe₃)₂ Molar Mass167.33 g/mol
Product
Product NameTris[N,N-bis(trimethylsilyl)amide]lanthanum(III)[5]
Molecular FormulaC₁₈H₅₄LaN₃Si₆[4][5]
Molecular Weight620.06 g/mol [5]
Theoretical YieldDependent on starting material quantitiesCalculated
Physical Properties
AppearanceWhite crystalline solid[4]
Melting Point149-153 °C[5]
Spectroscopic Data
¹H NMR (C₆D₆, δ)0.28 ppm (s, Si(CH₃)₃)[4]
Handling Highly sensitive to air and moisture. Handle under inert atmosphere.[5]

Protocol 2: General Synthesis of Heteroleptic Lanthanum Amide Complexes

This protocol outlines a general procedure for synthesizing heteroleptic lanthanum amide complexes by reacting LaI₃ with a substoichiometric amount of a lithium amide, followed by the introduction of other ligands if desired. This example shows the formation of a diiodo amide complex.

Reaction Scheme: LaI₃ + LiNR₂ → LaI₂(NR₂) + LiI

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • A lithium amide salt (e.g., Lithium diisopropylamide - LDA) (LiNR₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of LaI₃ solution: In an inert atmosphere, suspend anhydrous LaI₃ (1 equivalent) in anhydrous toluene in a dry Schlenk flask with a magnetic stir bar.

  • Preparation of Amide solution: In a separate flask, dissolve the desired lithium amide (e.g., LDA, 1 equivalent) in anhydrous THF.

  • Reaction: Slowly add the lithium amide solution to the stirred suspension of LaI₃ at -78 °C (dry ice/acetone bath).

  • Warm to Room Temperature: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Filtration: Filter the reaction mixture to remove the precipitated LiI.

  • Product Isolation: The resulting solution contains the heteroleptic lanthanum diiodo amide complex. The solvent can be removed under vacuum to yield the product, which can be used in situ for further reactions or isolated and purified by recrystallization if stable.

Data Presentation: Protocol 2 (Example with LDA)

ParameterValue
Reactants
LaI₃ Molar Mass519.62 g/mol
LiN(iPr)₂ (LDA) Molar Mass107.12 g/mol
Product
Product NameLanthanum(III) diiodo diisopropylamide (example)
Molecular FormulaC₆H₁₄I₂LaN
Molecular Weight590.88 g/mol
Theoretical YieldDependent on starting material quantities
Physical Properties
AppearanceTypically a solid or oil, depending on the specific amide ligand
Handling Highly sensitive to air and moisture. Handle under inert atmosphere.

Applications of Lanthanum Amide Complexes

Lanthanum amide complexes are potent catalysts in various organic transformations due to the high Lewis acidity of the lanthanum center and the basicity of the amide ligands. Key applications include:

  • Hydroamination: Catalyzing the addition of N-H bonds across unsaturated C-C bonds.

  • Hydrophosphonylation: Lanthanum amide complexes have been shown to catalyze the hydrophosphonylation of aldehydes.[6]

  • Polymerization: Acting as initiators for the ring-opening polymerization of cyclic esters like lactide.[2]

  • Amidation: Catalyzing the direct amidation of esters with amines.[2][7]

  • Deoxygenative Reduction: La[N(SiMe₃)₂]₃ is an efficient catalyst for the deoxygenative reduction of amides.

Visualizations

experimental_workflow General Workflow for Lanthanum Amide Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification LaI3 Anhydrous LaI₃ Reaction Salt Metathesis in Anhydrous THF/Toluene LaI3->Reaction LiNR2 Lithium Amide (e.g., LiN(SiMe₃)₂) LiNR2->Reaction Filtration Filtration to remove LiI Reaction->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Sublimation or Recrystallization Evaporation->Purification Product Lanthanum Amide Complex Purification->Product catalytic_cycle Catalytic Cycle for Ester Amidation catalyst La(NR₂)₃ intermediate1 La(NR₂)(NHR') catalyst->intermediate1 + R'NH₂ - R₂NH amine R'NH₂ ester R''COOR''' intermediate2 La(NR₂)(NHR')(R''COOR''') intermediate1->intermediate2 + R''COOR''' product R''CONHR' alkoxide La(NR₂)(OR''') intermediate2->alkoxide - R''CONHR' alkoxide->catalyst + R₂NH - R'''OH

References

Application Notes and Protocols: Synthesis of Cyclopentadienyl Lanthanum(III) Complexes from Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of mono-, bis-, and tris(cyclopentadienyl) lanthanum(III) complexes using lanthanum(III) iodide as the starting material. The methodologies are presented with the necessary quantitative data and characterization details to ensure reproducibility. Furthermore, the potential applications of these complexes in catalysis for organic synthesis, relevant to drug discovery and development, are discussed.

Introduction

Cyclopentadienyl (B1206354) (Cp) complexes of lanthanides have garnered significant interest due to their unique reactivity, which makes them valuable catalysts in various organic transformations. The synthesis of these complexes often starts from lanthanide halides. While lanthanum(III) chloride is a common precursor, the use of lanthanum(III) iodide (LaI₃) offers an alternative route that can influence reactivity and product formation. This document outlines the synthesis of mono-, bis-, and tris(cyclopentadienyl) lanthanum complexes from LaI₃, providing a foundation for researchers exploring their catalytic potential in synthetic chemistry and drug development.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of different cyclopentadienyl lanthanum(III) complexes.

Table 1: Synthesis of Mono(cyclopentadienyl) Lanthanum(III) Diiodide Complexes

ProductCyclopentadienyl LigandStarting MaterialSolventReaction TimeTemperature (°C)Yield (%)
[Cp'LaI₂(THF)ₓ][C₅H₂(SiMe₃)₃]⁻LaI₃(THF)₄THFNot SpecifiedNot SpecifiedNot Specified
[Cp'LaI₂(py)₃][C₅H₂(SiMe₃)₃]⁻[Cp'LaI₂(THF)ₓ]Toluene (B28343)/Pyridine (B92270)Not SpecifiedNot SpecifiedNot Specified

Note: Cp' represents the bulky 1,2,4-tris(trimethylsilyl)cyclopentadienyl ligand. The number of coordinated THF molecules (x) can be variable.

Table 2: Synthesis of Bis- and Tris(cyclopentadienyl) Lanthanum(III) Complexes (Modeled on Y and Dy Syntheses)

ProductCyclopentadienyl LigandStarting MaterialSolventReaction Time (h)Temperature (°C)Yield (%)
[Y(C(PPh₂NSiMe₃)₂)(Cp)(THF)]NaCp[Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂]THFOvernightRoom Temp.43
[Y(C(PPh₂NSiMe₃)₂)(Cpᵗᵇ)(THF)]KCpᵗᵇ[Y{C(PPh₂NSiMe₃)₂}(I)(THF)₂]THF4Room Temp. then 5046
[Dy(C(PPh₂NSiMe₃)₂)(Cp)(THF)]KCp[Dy{C(PPh₂NSiMe₃)₂}(I)(THF)₂]THF10Room Temp. then 7527

Note: These syntheses on Yttrium and Dysprosium serve as a procedural model for the synthesis of analogous Lanthanum complexes from a metal iodide precursor.

Experimental Protocols

Protocol 1: Synthesis of Mono(cyclopentadienyl) Lanthanum(III) Diiodide Complex

This protocol is adapted from the synthesis of a mono-ring complex of lanthanum employing a bulky cyclopentadienyl ligand.[1]

Materials:

  • LaI₃(THF)₄ (Lanthanum(III) iodide tetrahydrofuran (B95107) adduct)

  • Potassium 1,2,4-tris(trimethylsilyl)cyclopentadienide ([C₅H₂(SiMe₃)₃]K)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Pyridine, anhydrous

  • Standard Schlenk line and glovebox equipment

Procedure for [η⁵-C₅H₂(SiMe₃)₃-1,2,4]LaI₂(THF)ₓ (1):

  • In a glovebox, dissolve LaI₃(THF)₄ in anhydrous THF.

  • In a separate flask, dissolve an equimolar amount of [C₅H₂(SiMe₃)₃]K in anhydrous THF.

  • Slowly add the solution of [C₅H₂(SiMe₃)₃]K to the stirred solution of LaI₃(THF)₄ at room temperature.

  • Stir the reaction mixture for several hours.

  • Remove the solvent under vacuum to yield the product [η⁵-C₅H₂(SiMe₃)₃-1,2,4]LaI₂(THF)ₓ as a solid. Note that the coordinated THF molecules are labile and may be partially removed during this step.

Procedure for [η⁵-C₅H₂(SiMe₃)₃-1,2,4]LaI₂(py)₃ (2):

  • Dissolve the crude [η⁵-C₅H₂(SiMe₃)₃-1,2,4]LaI₂(THF)ₓ in anhydrous toluene.

  • Add an excess of anhydrous pyridine to the solution.

  • Stir the mixture, during which the more stable pyridine adduct will form.

  • Crystallize the product from the toluene solution to obtain [η⁵-C₅H₂(SiMe₃)₃-1,2,4]LaI₂(py)₃.

Characterization:

  • ¹H NMR: The chemical shifts of the cyclopentadienyl and coordinated ligand protons can be used to confirm product formation. For example, the CpH protons of the bipyridine adduct resonate at 7.82 ppm in pyridine-d₅.[1]

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

Protocol 2: General Procedure for the Synthesis of Bis(cyclopentadienyl)lanthanum(III) Iodide (Cp₂LaI)

This protocol is a general method based on the established reactivity of lanthanide halides with alkali metal cyclopentadienides.

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • Sodium cyclopentadienide (B1229720) (NaCp) or Potassium cyclopentadienide (KCp)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend anhydrous LaI₃ in anhydrous THF in a Schlenk flask.

  • In a separate flask, prepare a solution of two molar equivalents of NaCp or KCp in anhydrous THF.

  • Slowly add the cyclopentadienide solution to the stirred suspension of LaI₃ at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • The reaction progress can be monitored by observing the dissolution of LaI₃ and the formation of a precipitate (NaI or KI).

  • After the reaction is complete, remove the precipitate by filtration or centrifugation.

  • Evaporate the solvent from the filtrate under vacuum to obtain the crude Cp₂LaI complex.

  • The product can be further purified by recrystallization from an appropriate solvent like toluene or a THF/hexane mixture.

Protocol 3: General Procedure for the Synthesis of Tris(cyclopentadienyl)lanthanum(III) (Cp₃La)

This protocol is adapted from the general synthesis of tris(cyclopentadienyl)lanthanide complexes. While LaCl₃ is commonly used, LaI₃ can be substituted.

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • Sodium cyclopentadienide (NaCp) or Potassium cyclopentadienide (KCp)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, suspend anhydrous LaI₃ in anhydrous THF.

  • Prepare a solution of three molar equivalents of NaCp or KCp in anhydrous THF.

  • Slowly add the cyclopentadienide solution to the stirred LaI₃ suspension at room temperature.

  • The reaction mixture is typically stirred overnight at room temperature or gently refluxed to ensure complete reaction.

  • After cooling to room temperature, the precipitated sodium iodide or potassium iodide is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude Cp₃La product.

  • Purification can be achieved by sublimation or recrystallization from a suitable solvent such as THF.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_workup Workup & Purification LaI3 Lanthanum(III) Iodide (LaI₃) ReactionVessel Reaction in Anhydrous THF LaI3->ReactionVessel MCp Alkali Metal Cyclopentadienide (MCp) M = Na, K MCp->ReactionVessel Filtration Filtration/Centrifugation (remove MI) ReactionVessel->Filtration Reaction Mixture CpLaI2 Mono(cyclopentadienyl)lanthanum Diiodide (1 equiv. MCp) Cp2LaI Bis(cyclopentadienyl)lanthanum Iodide (2 equiv. MCp) Cp3La Tris(cyclopentadienyl)lanthanum (3 equiv. MCp) Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization/ Sublimation Evaporation->Purification Purification->CpLaI2 Purification->Cp2LaI Purification->Cp3La Applications_Relationship LaI3 Lanthanum(III) Iodide Cp_Complexes Cyclopentadienyl Lanthanum Complexes (CpₙLaI₃₋ₙ) LaI3->Cp_Complexes Synthesis Catalysis Homogeneous Catalysis Cp_Complexes->Catalysis Application Therapeutic_Agents Potential Therapeutic Agents Cp_Complexes->Therapeutic_Agents Potential Organic_Synthesis Advanced Organic Synthesis Catalysis->Organic_Synthesis Enables Drug_Discovery Drug Discovery & Development Organic_Synthesis->Drug_Discovery Key Component Cytotoxicity Cytotoxicity Studies Therapeutic_Agents->Cytotoxicity Mechanism Cytotoxicity->Drug_Discovery

References

Troubleshooting & Optimization

Technical Support Center: Lanthanum(III) Iodide (LaI₃)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lanthanum(III) Iodide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lanthanum(III) iodide and why is its hygroscopicity a concern?

A1: Lanthanum(III) iodide (LaI₃) is an inorganic compound that is highly soluble in water and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving in the absorbed water.[1] This property, known as hygroscopicity, is a significant concern in experimental work as the absorption of water can lead to the hydration and hydrolysis of the compound, forming polymeric hydroxy species.[1] This alteration in the chemical composition can negatively impact experimental results, leading to inaccuracies and inconsistencies.

Q2: How can I tell if my Lanthanum(III) iodide has been compromised by moisture?

A2: Visual inspection can often reveal moisture contamination. Anhydrous Lanthanum(III) iodide typically appears as an off-white to pale brown powder or beads.[2] If the material appears clumpy, has a wet or paste-like consistency, or has completely deliquesced into a solution, it has been significantly exposed to moisture. For more subtle contamination, analytical methods such as Karl Fischer titration would be required to quantify the water content.

Q3: What are the immediate consequences of accidental exposure of Lanthanum(III) iodide to air?

A3: Upon exposure to atmospheric moisture, Lanthanum(III) iodide will begin to absorb water, leading to hydrolysis and the formation of lanthanum hydroxide (B78521) (La(OH)₃) and hydrogen iodide.[3] This will alter the stoichiometry and purity of your starting material. The extent of decomposition will depend on the duration of exposure and the ambient humidity.

Q4: Can I dry Lanthanum(III) iodide that has been exposed to moisture?

A4: While it is possible to dry some hydrated salts, the hydrolysis of Lanthanum(III) iodide to lanthanum hydroxide is not easily reversible by simple heating. Heating the hydrated product may lead to the formation of lanthanum oxyiodide (LaOI) rather than the anhydrous iodide. Therefore, it is crucial to prevent moisture exposure from the outset. If contamination is suspected, it is generally recommended to use a fresh, unopened container of the anhydrous salt for sensitive applications.

Q5: What are the recommended storage conditions for Lanthanum(III) iodide?

A5: To maintain its anhydrous state, Lanthanum(III) iodide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids.[3][4][5] For optimal protection, storage in a desiccator with a suitable desiccant or within an inert atmosphere glove box is highly recommended.[6] Many suppliers provide the product in specialized packaging, such as ampoules under argon, which should be kept intact until use.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with Lanthanum(III) iodide.

Issue 1: Inconsistent Experimental Results
  • Symptom: Poor reproducibility of experimental data, unexpected side products, or lower than expected yields.

  • Potential Cause: The Lanthanum(III) iodide may have absorbed moisture, leading to the presence of lanthanum hydroxide or other hydrolysis products in your starting material.

  • Troubleshooting Steps:

    • Verify the integrity of your LaI₃: Open a new, sealed container of anhydrous Lanthanum(III) iodide and repeat the experiment under strictly anhydrous conditions.

    • Handle in an inert atmosphere: If not already doing so, use a glove box or Schlenk line for all manipulations of the compound.

    • Use anhydrous solvents: Ensure that all solvents used in the reaction are rigorously dried and deoxygenated.

    • Quantify water content: If you have access to the necessary equipment, determine the water content of your LaI₃ sample using Karl Fischer titration to confirm if moisture is the issue.

Issue 2: Caking or Clumping of Lanthanum(III) Iodide Powder
  • Symptom: The free-flowing powder has become a solid mass or contains hard clumps.

  • Potential Cause: Exposure to ambient humidity, even for a short period, can cause the powder to absorb enough moisture to cake together.[7]

  • Troubleshooting Steps:

    • Minimize exposure time: When weighing and transferring the compound, do so as quickly as possible, preferably within a glove box.

    • Improve storage: Ensure the container is always tightly sealed immediately after use. Store the container in a desiccator containing a refreshed, active desiccant.

    • Use appropriate tools: Use dry, clean spatulas and weighing boats. Avoid using materials that can retain moisture.

Issue 3: Difficulty Handling the Material in a Glove Box
  • Symptom: The compound appears to become sticky or difficult to handle even within the glove box.

  • Potential Cause: The glove box atmosphere may have a higher than acceptable moisture level.

  • Troubleshooting Steps:

    • Check the glove box hygrometer: Verify that the moisture level is within the acceptable range for your experiment (typically <1 ppm).

    • Regenerate the glove box catalyst: If the moisture level is high, the catalyst in the gas purification system may need to be regenerated according to the manufacturer's instructions.

    • Purge the glove box: Perform several purge cycles to reduce the moisture level.

    • Check for leaks: Inspect the gloves and seals for any potential leaks that could be introducing atmospheric moisture.[8][9][10][11]

Data Presentation

Due to the lack of specific published data on the rate of water absorption for Lanthanum(III) iodide, the following table provides an illustrative example of the hygroscopic behavior of a highly hygroscopic metal halide salt at 25°C. This data is intended to demonstrate the importance of controlling humidity during handling and storage.

Table 1: Illustrative Water Absorption of a Highly Hygroscopic Metal Halide

Relative Humidity (%)Time of ExposureWeight Gain (%)Observations
201 hour< 0.1No visible change
401 hour0.5 - 1.0Slight clumping
6030 minutes2.0 - 3.0Significant clumping, appears damp
8010 minutes> 5.0Becomes a paste, deliquescence begins

Note: This data is for illustrative purposes only and the actual rate of water absorption for Lanthanum(III) iodide may vary.

Experimental Protocols

Protocol 1: Gravimetric Determination of Hygroscopicity

This protocol outlines a method for quantifying the hygroscopicity of a substance like Lanthanum(III) iodide.

Objective: To determine the rate of moisture absorption of a hygroscopic compound at a specific relative humidity (RH) and temperature.

Materials:

  • Anhydrous Lanthanum(III) iodide

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant RH (e.g., a saturated solution of NaCl creates an RH of approximately 75% at 20°C)

  • Thermo-hygrometer

  • Weighing boats (pre-dried)

  • Stopwatch

  • Glove box (for initial sample preparation)

Procedure:

  • Sample Preparation (in a glove box): a. Place a clean, dry weighing boat on the analytical balance and tare. b. Accurately weigh approximately 1.0 g of anhydrous Lanthanum(III) iodide into the weighing boat. Record the initial mass (m_initial).

  • Exposure to Controlled Humidity: a. Quickly transfer the weighing boat with the sample into the controlled humidity chamber or desiccator. b. Start the stopwatch immediately upon placing the sample in the chamber. c. Record the temperature and relative humidity inside the chamber.

  • Mass Measurement: a. At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), quickly remove the sample from the chamber, place it on the analytical balance, and record the mass. b. Immediately return the sample to the chamber to continue the exposure. c. Continue taking measurements until the mass of the sample becomes constant or until deliquescence occurs.

  • Data Analysis: a. Calculate the percentage weight gain at each time point using the following formula: Weight Gain (%) = [(m_t - m_initial) / m_initial] * 100 where m_t is the mass of the sample at time t. b. Plot the percentage weight gain as a function of time.

Protocol 2: Handling Lanthanum(III) Iodide in an Inert Atmosphere Glove Box

Objective: To provide a step-by-step guide for the safe handling of Lanthanum(III) iodide to prevent moisture contamination.

Materials and Equipment:

  • Anhydrous Lanthanum(III) iodide in a sealed container

  • Glove box with an inert atmosphere (e.g., Argon or Nitrogen) with O₂ and H₂O levels < 1 ppm

  • Spatulas, weighing boats, and any other necessary labware (pre-dried in an oven at >120°C for at least 4 hours and cooled in the glove box antechamber)

  • Analytical balance inside the glove box

  • Proper personal protective equipment (safety glasses, lab coat, gloves compatible with the glove box gloves)

Procedure:

  • Preparation: a. Ensure the glove box is operating correctly with acceptable oxygen and moisture levels. b. Transfer all necessary dry glassware and equipment into the glove box via the antechamber, performing at least three vacuum-refill cycles. c. Allow the sealed container of Lanthanum(III) iodide to equilibrate to the glove box temperature before opening to prevent condensation.

  • Handling: a. Inside the glove box, carefully open the container of Lanthanum(III) iodide. b. Using a pre-dried spatula, weigh the desired amount of the compound onto a pre-dried weighing boat using the internal analytical balance. c. Work efficiently to minimize the time the main container is open. d. Tightly reseal the main container of Lanthanum(III) iodide immediately after use. e. Transfer the weighed sample to your reaction vessel.

  • Cleanup: a. Clean any spills within the glove box immediately using appropriate methods (e.g., a dry wipe). b. Properly dispose of any contaminated materials by placing them in a sealed container within the glove box for removal. c. Remove all equipment from the glove box through the antechamber, again using multiple vacuum-refill cycles.

Visualizations

Below are diagrams illustrating key workflows and concepts related to handling hygroscopic Lanthanum(III) iodide.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Handling cluster_3 Analysis & Resolution start Inconsistent Experimental Results check_reagent Use Fresh Anhydrous LaI₃ start->check_reagent First Step check_conditions Ensure Anhydrous Reaction Conditions check_reagent->check_conditions use_glovebox Handle in Glove Box or Schlenk Line check_conditions->use_glovebox If problem persists conclusion Problem Resolved check_conditions->conclusion If problem is solved dry_solvents Use Rigorously Dried Solvents use_glovebox->dry_solvents karl_fischer Perform Karl Fischer Titration dry_solvents->karl_fischer For confirmation karl_fischer->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results.

ConsequencesOfImproperHandling cluster_0 Initial State cluster_1 Exposure Event cluster_2 Chemical Consequences cluster_3 Experimental Impact start Anhydrous LaI₃ exposure Exposure to Atmospheric Moisture (H₂O) start->exposure hydrolysis Hydrolysis exposure->hydrolysis formation Formation of La(OH)₃ and HI hydrolysis->formation end Compromised Purity & Inaccurate Results formation->end

Caption: Consequences of improper handling of Lanthanum(III) iodide.

References

Technical Support Center: Lanthanum(III) Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Lanthanum(III) iodide (LaI₃) solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Lanthanum(III) iodide solution turning cloudy or forming a precipitate?

A1: The cloudiness or precipitate in your Lanthanum(III) iodide solution is most likely due to hydrolysis. Lanthanum(III) ions (La³⁺) react with water to form insoluble lanthanum hydroxide (B78521) (La(OH)₃) and other polymeric hydroxy species.[1] This process is highly dependent on the pH of the solution.

Q2: What is the ideal pH range for maintaining a stable Lanthanum(III) iodide solution?

A2: To ensure the stability of your Lanthanum(III) iodide solution, it is crucial to maintain a slightly acidic pH, typically below 6.5. In acidic conditions, the equilibrium favors the soluble La³⁺ ion. As the pH increases and becomes neutral to alkaline (pH > 7), the concentration of hydroxide ions (OH⁻) increases, leading to the precipitation of lanthanum hydroxide.

Q3: My solid Lanthanum(III) iodide appears clumpy and difficult to weigh accurately. What is the cause?

A3: Lanthanum(III) iodide is a hygroscopic and deliquescent compound, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can initiate hydrolysis even before the solid is dissolved, leading to clumping and making accurate weighing challenging. It is imperative to handle solid Lanthanum(III) iodide in a controlled, dry environment, such as a glovebox or under an inert gas stream.

Q4: Can I use a buffer to control the pH of my Lanthanum(III) iodide solution?

A4: While using a buffer is a good practice for pH control, the choice of buffer is critical. Common biological buffers such as phosphates and carbonates should be avoided as they can form insoluble lanthanum salts. Many "Good's buffers" (e.g., HEPES, PIPES, MES, MOPS) have been shown to interact with lanthanide ions.[2][3][4] For applications where non-coordination is crucial, TRIS buffer is a recommended alternative as it shows minimal affinity for Eu(III), a representative lanthanide.[2][3][4]

Q5: How should I store my Lanthanum(III) iodide solid and stock solutions?

A5: Solid Lanthanum(III) iodide should be stored in a tightly sealed container within a desiccator or in a glovebox under an inert atmosphere to prevent moisture absorption.[5][6] Stock solutions should be stored in tightly sealed containers, preferably at low temperatures (e.g., 4°C), to minimize evaporation and changes in pH due to the absorption of atmospheric CO₂. For long-term storage, preparing smaller aliquots can prevent contamination and degradation of the main stock.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution is cloudy immediately after dissolving the solid. 1. The solid LaI₃ has absorbed moisture and partially hydrolyzed. 2. The water used for dissolution is not sufficiently acidic.1. Discard the solution and use fresh, properly stored anhydrous LaI₃. 2. Use high-purity, deionized water and consider acidifying it slightly with a non-coordinating acid (e.g., dilute HCl or HNO₃) before dissolving the LaI₃.
A white, gel-like precipitate forms in the solution. The pH of the solution is too high (likely > 7), causing the formation of insoluble Lanthanum Hydroxide (La(OH)₃).1. Monitor the pH of your solution. 2. Carefully add a dilute, non-interfering acid (e.g., HCl) dropwise to lower the pH and redissolve the precipitate. 3. Review your experimental procedure to identify any sources of basic contamination.
The solution was initially clear but became cloudy over time. Absorption of atmospheric CO₂ has lowered the pH and led to the precipitation of lanthanum carbonate (La₂(CO₃)₃).1. Store solutions in airtight containers to minimize exposure to air. 2. For critical experiments, prepare fresh solutions. 3. Consider working under an inert atmosphere (e.g., nitrogen or argon) for extended experiments.
Difficulty in dissolving the solid LaI₃. The solid may have significantly hydrolyzed, forming less soluble species.1. Ensure the solid has been stored under strictly anhydrous conditions. 2. Gentle heating and stirring can aid dissolution, but avoid boiling. 3. If the solid remains insoluble, it is likely compromised and should be discarded.

Data Presentation

Table 1: Hydrolysis Constants of Lanthanum(III) Ion

The hydrolysis of the La³⁺ ion in an aqueous solution can be described by the following equilibria. The stability constants (log₁₀β) quantify the formation of these hydrolyzed species.

Equilibrium Reactionlog₁₀β
La³⁺ + H₂O ⇌ [La(OH)]²⁺ + H⁺-8.52 ± 0.46
La³⁺ + 3H₂O ⇌ La(OH)₃(s) + 3H⁺-26.84 ± 0.48

Data is indicative and can vary with ionic strength and temperature.

Experimental Protocols

Protocol for the Preparation of a Stable 100 mM Lanthanum(III) Iodide Stock Solution

This protocol outlines the steps to prepare a stable aqueous solution of Lanthanum(III) iodide, minimizing the risk of hydrolysis.

Materials and Equipment:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • High-purity, deionized water (e.g., Milli-Q® or equivalent)

  • Dilute hydrochloric acid (HCl) or nitric acid (HNO₃) (e.g., 0.1 M)

  • Calibrated pH meter

  • Inert atmosphere workspace (glovebox or Schlenk line)

  • Sterile, airtight storage bottles

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Environment Preparation: All handling of solid, anhydrous LaI₃ must be performed in an inert, dry atmosphere (e.g., an argon-filled glovebox) to prevent moisture absorption.

  • Weighing: In the inert atmosphere, accurately weigh the required amount of anhydrous LaI₃.

  • Solvent Preparation: In a separate beaker, dispense approximately 80% of the final desired volume of high-purity water.

  • Acidification: While stirring, use a calibrated pH meter to monitor the pH of the water. Carefully add a few drops of dilute HCl or HNO₃ to adjust the pH to a range of 5.0 - 6.0. This pre-acidification helps to prevent localized high pH as the LaI₃ dissolves.

  • Dissolution: Slowly add the weighed LaI₃ to the acidified water while continuously stirring. Ensure the solid dissolves completely.

  • Final Volume Adjustment: Once the LaI₃ is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the acidified water and add it to the flask. Bring the solution to the final volume with the acidified water.

  • Storage: Transfer the final solution to a sterile, airtight container. Store at 4°C.

Mandatory Visualization

Hydrolysis_Pathway Hydrolysis Pathway of Lanthanum(III) Ion La3_aq La³⁺ (aq) (Soluble) LaOH_2_plus [La(OH)]²⁺ (Soluble) La3_aq->LaOH_2_plus + H₂O - H⁺ LaOH3_s La(OH)₃ (s) (Precipitate) LaOH_2_plus->LaOH3_s + 2H₂O - 2H⁺ Polymeric Polymeric Hydroxy Species (Insoluble) LaOH3_s->Polymeric Aging pH_increase Increase in pH (Addition of OH⁻) H2O Reaction with H₂O

Caption: Hydrolysis pathway of La³⁺ ion.

Experimental_Workflow Workflow for Preparing Stable LaI₃ Solution start Start weigh Weigh Anhydrous LaI₃ in Inert Atmosphere start->weigh prepare_solvent Prepare High-Purity Water start->prepare_solvent dissolve Dissolve LaI₃ in Acidified Water weigh->dissolve acidify Acidify Water to pH 5.0-6.0 prepare_solvent->acidify acidify->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume store Store in Airtight Container at 4°C adjust_volume->store end End store->end

Caption: Workflow for stable LaI₃ solution preparation.

References

Technical Support Center: Purification of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum(III) iodide (LaI₃). The following sections offer detailed experimental protocols, address common issues encountered during purification, and provide quantitative data to assist in achieving high-purity LaI₃ for demanding applications such as scintillators.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities in Lanthanum(III) iodide?

A1: The most detrimental impurity, particularly for scintillator applications, is Lanthanum oxyiodide (LaOI).[1] Its presence can significantly degrade the performance of LaI₃-based devices. Other common impurities include water, other lanthanum halides (e.g., LaCl₃, LaBr₃), and trace metals such as Iron (Fe), Silicon (Si), and Nickel (Ni), which are often present in the lanthanum metal precursor.[2][3]

Q2: Why is it crucial to use anhydrous Lanthanum(III) iodide?

A2: Lanthanum(III) iodide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water can lead to the formation of hydrates and oxyiodides, compromising the material's purity and performance in sensitive applications. For instance, in scintillators, oxygen contamination of less than 0.1 mole % is critical to avoid performance degradation.[1]

Q3: What are the primary synthesis routes for anhydrous Lanthanum(III) iodide?

A3: Anhydrous LaI₃ can be synthesized through several methods:

  • Direct reaction of elements: Reacting metallic lanthanum with iodine.[4]

  • Reaction with mercury(II) iodide: Reacting lanthanum metal with mercury(II) iodide.[4]

  • Ammonium (B1175870) halide route: Heating a mixture of hydrated lanthanum halide with an excess of ammonium iodide in a vacuum. This method is effective for producing pure, anhydrous lanthanide iodides with relatively simple apparatus.[1]

Q4: What are the recommended storage conditions for anhydrous Lanthanum(III) iodide?

A4: Due to its hygroscopic nature, anhydrous LaI₃ should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is often recommended to handle and store the material under an inert atmosphere, such as argon, to prevent any contact with moisture and air.[4]

Troubleshooting Guides

Sublimation Purification
Symptom/Issue Potential Cause Recommended Solution
Low yield of sublimed LaI₃ 1. Sublimation temperature is too low. 2. Vacuum is insufficient. 3. Heating is uneven, causing decomposition.1. Gradually increase the temperature of the heating zone. 2. Ensure all seals in the sublimation apparatus are secure and the vacuum pump is functioning correctly. 3. Use a furnace with uniform heating and consider rotating the sublimation tube.
Discolored (e.g., brownish) sublimate 1. Presence of impurities that co-sublime with LaI₃. 2. Thermal decomposition of LaI₃ at excessively high temperatures.1. Perform a second sublimation of the collected material. 2. Lower the sublimation temperature and ensure a high vacuum to facilitate sublimation at a lower temperature.
Formation of a non-volatile residue This is expected and indicates the separation of non-volatile impurities like LaOI and other metal oxides.Continue the sublimation until no more sublimate is collected. The residue contains the impurities and should be discarded.
Crystals deposit on the cooler parts of the apparatus instead of the cold finger The temperature gradient in the sublimation apparatus is not optimized.Adjust the heating zones and the cooling of the cold finger to ensure the desired temperature gradient for controlled deposition.
General Handling and Synthesis
Symptom/Issue Potential Cause Recommended Solution
Product is not anhydrous after synthesis Incomplete removal of water from hydrated precursors or exposure to atmosphere during handling.1. Ensure the dehydration process (e.g., with ammonium iodide) is carried out to completion. 2. Handle the product in a glovebox under an inert atmosphere.
Presence of Lanthanum oxyiodide (LaOI) in the final product Reaction with residual oxygen or water during synthesis.1. Use high-purity, oxygen-free starting materials. 2. Carry out the synthesis and purification under a high vacuum or a continuously purged inert gas stream.

Quantitative Data

The purity of the final Lanthanum(III) iodide is highly dependent on the purity of the initial lanthanum metal. Zone refining is a powerful technique to purify the lanthanum metal precursor. The following table summarizes the reduction of common metallic impurities in lanthanum metal after multiple passes of zone refining.

ImpurityInitial Concentration (ppm)Concentration after 10 passes (ppm)Removal Efficiency (%)
Iron (Fe)~504>90%
Silicon (Si)~302>90%
Nickel (Ni)Not SpecifiedNot Specified92% (after 14 passes)

Data adapted from studies on zone refining of lanthanum metal.[3]

Experimental Protocols

Protocol 1: Purification of Lanthanum(III) Iodide by Sublimation

Objective: To purify crude Lanthanum(III) iodide by separating it from non-volatile impurities like LaOI.

Materials:

  • Crude Lanthanum(III) iodide

  • Quartz sublimation tube with a cold finger

  • High-vacuum pump

  • Tube furnace with multiple heating zones

  • Inert gas (Argon) supply

  • Glovebox

Procedure:

  • Preparation: Transfer the crude LaI₃ into the sublimation tube inside a glovebox to prevent exposure to air and moisture.

  • Assembly: Connect the sublimation tube to a high-vacuum line. Ensure all joints are properly sealed.

  • Evacuation: Evacuate the sublimation tube to a high vacuum (e.g., 10⁻⁶ torr).

  • Heating: Place the sublimation tube in a horizontal tube furnace. Gradually heat the zone containing the crude LaI₃ to the sublimation temperature (typically in the range of 800-900 °C). The cold finger should be maintained at a significantly lower temperature to allow for the condensation of the purified LaI₃.

  • Sublimation: The LaI₃ will sublime and deposit as crystals on the cold finger. Continue the process until all the volatile material has been transferred.

  • Cooling and Collection: After the sublimation is complete, turn off the furnace and allow the apparatus to cool down to room temperature under vacuum.

  • Recovery: Transfer the sublimation apparatus back into the glovebox. Scrape the purified LaI₃ crystals from the cold finger and store them in a sealed container.

Protocol 2: Zone Refining of Lanthanum Metal (Precursor Purification)

Objective: To reduce the concentration of metallic impurities in lanthanum metal before its conversion to LaI₃.

Materials:

  • Lanthanum metal rod

  • Zone refining apparatus with an induction heating coil

  • High-vacuum or inert gas environment

  • Water-cooled copper crucible

Procedure:

  • Sample Preparation: Place the lanthanum metal rod inside the crucible of the zone refining apparatus.

  • Environment Control: Evacuate the chamber and backfill with a high-purity inert gas, or maintain a high vacuum.

  • Melting Zone Creation: Use the induction coil to create a narrow molten zone at one end of the lanthanum rod.

  • Zone Travel: Slowly move the molten zone along the length of the rod. Impurities with a segregation coefficient less than one will preferentially stay in the molten phase and be transported to one end of the rod.

  • Multiple Passes: Repeat the process for multiple passes to achieve higher purity. The impurities will concentrate at the end of the rod.

  • Final Product: After the desired number of passes, allow the rod to cool. Cut off and discard the impurity-rich end of the rod. The purified section can then be used for the synthesis of high-purity LaI₃.

Visualizations

experimental_workflow Workflow for High-Purity Lanthanum(III) Iodide cluster_synthesis Synthesis of Crude LaI3 cluster_purification Purification cluster_product Final Product La_metal Lanthanum Metal Crude_LaI3 Crude LaI3 La_metal->Crude_LaI3 Iodine Iodine Iodine->Crude_LaI3 Sublimation Sublimation Crude_LaI3->Sublimation Pure_LaI3 High-Purity LaI3 Sublimation->Pure_LaI3 Zone_Refining Zone Refining (of La metal) Zone_Refining->La_metal Purifies precursor Analysis Analysis Pure_LaI3->Analysis Characterization (e.g., ICP-MS)

Caption: Workflow for the synthesis and purification of high-purity Lanthanum(III) iodide.

troubleshooting_logic Troubleshooting Logic for LaI3 Purification start Start Purification low_yield Low Yield? start->low_yield check_purity Is Purity Sufficient? discoloration Discoloration? check_purity->discoloration No end High-Purity Product check_purity->end Yes low_yield->check_purity No adjust_temp_vacuum Adjust Temp/Vacuum low_yield->adjust_temp_vacuum Yes discoloration->check_purity No second_sublimation Perform Second Sublimation discoloration->second_sublimation Yes adjust_temp_vacuum->start Retry second_sublimation->start Retry

References

Optimizing Lanthanum(III) Iodide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Lanthanum(III) iodide (LaI₃), a critical precursor in various chemical applications. This document offers detailed experimental protocols, troubleshooting advice for common issues encountered during synthesis, and a comparative analysis of different synthetic routes to help researchers optimize their reaction conditions for high-purity, anhydrous LaI₃.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Lanthanum(III) iodide?

A1: The three primary methods for synthesizing Lanthanum(III) iodide are:

  • Direct reaction of elemental Lanthanum and Iodine: This method involves the direct combination of lanthanum metal and iodine gas at elevated temperatures.[1][2]

  • Reaction of Lanthanum metal with Mercury(II) iodide: In this process, lanthanum metal reacts with mercury(II) iodide to produce lanthanum(III) iodide and elemental mercury.[1][2]

  • Synthesis from Lanthanum oxide: This route typically involves the reaction of lanthanum oxide with a suitable iodide source, such as hydroiodic acid or ammonium (B1175870) iodide, to form the hydrated or anhydrous salt, respectively.[1][2]

Q2: Why is it crucial to obtain anhydrous Lanthanum(III) iodide?

A2: Lanthanum(III) iodide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the formation of lanthanum oxyiodide (LaOI) and other hydrated species, which can interfere with subsequent reactions and alter the material's properties.[3] For most applications, particularly in organometallic chemistry and as a precursor for other lanthanide compounds, the anhydrous form is essential.

Q3: What are the main challenges in synthesizing and handling Lanthanum(III) iodide?

A3: The primary challenges include:

  • Preventing hydrolysis: Due to its hygroscopic nature, strict anhydrous and inert atmosphere techniques are necessary throughout the synthesis and handling processes.[1][2]

  • Achieving high purity: The removal of starting materials, solvents, and side products is critical. Purification methods like sublimation are often required.

  • Handling of hazardous materials: Depending on the chosen synthesis route, hazardous materials like mercury or volatile iodine may be used, requiring appropriate safety precautions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Lanthanum(III) iodide.

Issue 1: The final product is a white powder that is poorly soluble in organic solvents, suggesting the formation of lanthanum oxyiodide (LaOI).

  • Question: My final product is not the expected anhydrous Lanthanum(III) iodide. It's a white, insoluble powder. What went wrong?

  • Answer: The formation of a white, insoluble powder is a strong indication of lanthanum oxyiodide (LaOI) or other hydrated species. This typically occurs due to the presence of moisture or oxygen during the reaction or workup.

    • Prevention:

      • Ensure all glassware is rigorously dried before use (e.g., oven-dried at >150°C for several hours and cooled under vacuum or in a desiccator).

      • Use high-purity, anhydrous starting materials and solvents.

      • Conduct the entire synthesis and product handling under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

    • Remediation:

      • Unfortunately, converting LaOI back to LaI₃ is difficult. It is generally recommended to restart the synthesis with stricter anhydrous precautions.

Issue 2: The yield of the reaction is significantly lower than expected.

  • Question: I followed the protocol, but my yield of Lanthanum(III) iodide is very low. What are the potential causes?

  • Answer: Low yields can result from several factors depending on the synthetic route:

    • Incomplete reaction: The reaction time may have been insufficient, or the temperature may not have been optimal. For the direct reaction of elements, ensure the temperature is high enough to facilitate the reaction between the metal and iodine vapor.

    • Loss of volatile reactants or products: Iodine can sublime at relatively low temperatures. If the reaction is not conducted in a sealed apparatus, iodine loss can be significant. Similarly, if purifying by sublimation, ensure the collection surface is sufficiently cold to capture the sublimed LaI₃ effectively.

    • Side reactions: The formation of side products, such as lower iodides (e.g., LaI₂) or oxyiodide, will consume the reactants and reduce the yield of the desired product.

    • Mechanical losses during workup: Ensure careful transfer of the product, especially if it is a fine powder.

Issue 3: The purified product still contains impurities.

  • Question: After purification by sublimation, my Lanthanum(III) iodide is still not pure. What could be the issue?

  • Answer: Impurities after sublimation can be due to:

    • Sublimation of impurities: If the impurities have a similar vapor pressure to LaI₃, they may co-sublime. This can be the case with other volatile metal iodides if present.

    • Incomplete separation: The temperature gradient in the sublimation apparatus may not be optimal, leading to incomplete separation of the product from less volatile impurities.

    • Decomposition during sublimation: If the sublimation temperature is too high, the LaI₃ may decompose, leading to the formation of other species. It is crucial to control the temperature and pressure during sublimation carefully.

Experimental Protocols

Method 1: Direct Reaction of Lanthanum and Iodine

This method involves the high-temperature reaction of lanthanum metal with iodine in a sealed, evacuated quartz ampoule.

  • Reactants: Lanthanum metal (filings or powder), Iodine (crystalline).

  • Procedure:

    • A stoichiometric amount of lanthanum metal and iodine are placed in a quartz ampoule.

    • The ampoule is evacuated to a high vacuum and sealed.

    • The sealed ampoule is slowly heated in a tube furnace to 900°C and held at this temperature for several hours to ensure complete reaction.

    • The product is then purified by sublimation at 930°C under high vacuum.

  • Workflow Diagram:

    G A Place La and I₂ in Quartz Ampoule B Evacuate and Seal Ampoule A->B C Heat to 900°C B->C D Purify by Sublimation at 930°C C->D E Anhydrous LaI₃ D->E

    Caption: Workflow for the direct synthesis of LaI₃.

Method 2: Synthesis from Lanthanum Oxide via Ammonium Iodide

This method is advantageous as it avoids the use of highly corrosive hydroiodic acid and can directly yield the anhydrous product.

  • Reactants: Lanthanum oxide (La₂O₃), Ammonium iodide (NH₄I).

  • Procedure:

    • A thoroughly mixed powder of lanthanum oxide and an excess of ammonium iodide is placed in a reaction vessel.

    • The mixture is heated under a stream of inert gas or in a vacuum.

    • The reaction proceeds in stages, with the formation of an intermediate ammonium lanthanum iodide complex.

    • Further heating leads to the decomposition of this complex and the sublimation of excess ammonium iodide, leaving behind anhydrous lanthanum(III) iodide.

  • Troubleshooting Logic:

    G start Synthesis of LaI₃ from La₂O₃ and NH₄I issue1 Product contains LaOI start->issue1 solution1 Ensure anhydrous conditions. Use dry inert gas stream. issue1->solution1 Yes issue2 Incomplete reaction issue1->issue2 No solution1->start Retry solution2 Increase reaction time or temperature. Ensure intimate mixing of reactants. issue2->solution2 Yes end Pure Anhydrous LaI₃ issue2->end No solution2->start Retry

    Caption: Troubleshooting logic for LaI₃ synthesis from La₂O₃.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the different synthetic routes to Lanthanum(III) iodide. Please note that optimal conditions may vary based on the specific experimental setup and desired product purity.

Synthesis MethodReactantsTemperature (°C)Reaction TimeTypical YieldPurity Notes
Direct Reaction La, I₂900Several hoursHighRequires high-vacuum sublimation for high purity.
Reaction with HgI₂ La, HgI₂Not specifiedNot specifiedGoodProduct needs to be separated from mercury.
From La₂O₃ & NH₄I La₂O₃, NH₄IGradual heatingSeveral hoursHighDirectly yields anhydrous product.

Disclaimer: The information provided in this document is intended for guidance and informational purposes only. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions.

References

common impurities in commercial Lanthanum(III) iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lanthanum(III) Iodide

Welcome to the technical support center for commercial Lanthanum(III) Iodide (LaI₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of LaI₃ in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My Lanthanum(III) Iodide has turned a yellowish or brownish color. Is it still usable?

A1: A white to off-white or pale brown powder or needle-like appearance is normal for Lanthanum(III) Iodide.[1] However, a significant change in color, particularly to a distinct yellow or brown, may indicate the presence of impurities or decomposition products. This could be due to oxidation or the formation of lanthanum oxyiodide. The usability of the product will depend on the specific requirements of your experiment. For applications sensitive to trace impurities, it is advisable to use fresh, high-purity LaI₃.

Q2: I've noticed my LaI₃ is clumping and appears wet. What is the cause and how can I prevent this?

A2: Lanthanum(III) Iodide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorption of water leads to clumping and can ultimately result in the formation of lanthanum hydroxide (B78521) as a byproduct.[2] To prevent this, always handle LaI₃ in a controlled, low-humidity environment, such as a glovebox with an inert atmosphere (e.g., argon).[4] Store the compound in a tightly sealed container, preferably with a desiccant.

Q3: What are the most common impurities I should be aware of in commercial LaI₃?

A3: Common impurities in commercial Lanthanum(III) Iodide can be broadly categorized as:

  • Water: Due to its hygroscopic nature.[1][2][3]

  • Lanthanum Hydroxide (La(OH)₃) and Lanthanum Oxide (La₂O₃): Formed from the reaction of LaI₃ with absorbed moisture.[2][5] Unreacted La₂O₃ can also be an impurity from certain synthesis routes.[6]

  • Lanthanum Oxyiodide (LaOI): A potential degradation product.[7]

  • Other Rare Earth Elements: Commercial lanthanum products often contain trace amounts of other rare earth elements due to the difficulty in separation.[8]

  • Radioactive Isotopes: For scintillator applications, naturally occurring ¹³⁸La and traces of ²²⁷Ac are significant impurities that can create background noise.[9][10]

Q4: How do impurities affect the performance of LaI₃ in my experiments?

A4: The impact of impurities is highly application-dependent.

  • In scintillator applications , radioactive impurities like ¹³⁸La and ²²⁷Ac can interfere with detection and measurement by contributing to the background signal.[9][10] Other rare earth impurities can also affect the scintillation properties.

  • In catalysis , the presence of water, oxides, or hydroxides can alter the catalytic activity and selectivity of the lanthanum iodide.

  • For synthesis applications , these impurities can lead to lower yields, and undesired side reactions, and affect the purity of the final product.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are experiencing variability in your experimental outcomes, it could be due to impurities in your Lanthanum(III) Iodide.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage Verify Proper Storage and Handling (Inert atmosphere, dry conditions?) start->check_storage improper_storage Improper Storage: High probability of hydration/oxidation impurities. check_storage->improper_storage No test_for_water Test for Water Content (e.g., Karl Fischer Titration) check_storage->test_for_water Yes improper_storage->test_for_water water_present Water Detected test_for_water->water_present Positive no_water Water Content Nominal test_for_water->no_water Negative dry_reagent Action: Dry LaI₃ under vacuum or use fresh, anhydrous grade. water_present->dry_reagent analyze_impurities Analyze for Other Impurities (ICP-MS for elemental, XRD for phases) no_water->analyze_impurities impurities_found Impurities Identified (e.g., La₂O₃, other REs) analyze_impurities->impurities_found Positive no_impurities No Significant Impurities Detected analyze_impurities->no_impurities Negative purify_reagent Action: Purify LaI₃ or acquire higher purity grade. impurities_found->purify_reagent check_other_params Troubleshoot other experimental parameters (reagents, conditions, etc.). no_impurities->check_other_params

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility in Anhydrous Solvents

If your anhydrous LaI₃ is not dissolving as expected in a dry solvent like THF, it may be due to the presence of insoluble impurities.

  • Initial Check: Ensure your solvent is truly anhydrous. The presence of trace water can cause LaI₃ to hydrolyze, forming insoluble lanthanum hydroxide.[2]

  • Visual Inspection: Look for a hazy suspension or solid precipitate after attempting to dissolve the LaI₃. This is often indicative of lanthanum oxide or hydroxide impurities.

  • Confirmation: If possible, isolate the insoluble material and analyze it using techniques like X-ray Diffraction (XRD) to confirm its identity.

  • Resolution: Use a fresh, high-purity batch of anhydrous LaI₃. If that is not an option, you may be able to filter the solution to remove the insoluble impurities, but this will alter the concentration of your LaI₃ solution.

Quantitative Data on Impurities

The levels of impurities can vary significantly between different commercial grades. High-purity grades for sensitive applications will have much lower concentrations of contaminants. Below is a table summarizing typical impurity levels for a high-purity grade of LaI₃.

Impurity CategoryCommon ImpuritiesTypical Concentration in High-Purity Grade
Water & Related Species H₂O, La(OH)₃, La₂O₃< 0.1%
Other Rare Earths Ce, Pr, Nd, etc.≤ 1500 ppm (total)[8]
Other Metals Fe, Al, Ca, etc.< 100 ppm (total)
Radioactive Isotopes ²²⁷AcVaries, but can be as low as 0.005 counts/s/g in scintillator grade

Experimental Protocols

Protocol 1: Detection of Metallic Impurities via ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying trace metallic impurities, including other rare earth elements.

Methodology:

  • Sample Preparation: Accurately weigh a sample of Lanthanum(III) Iodide (e.g., 100 mg).

  • Digestion: Dissolve the sample in a suitable high-purity acid (e.g., nitric acid). Gentle heating may be required. Ensure the sample is fully dissolved.

  • Dilution: Quantitatively dilute the dissolved sample to a suitable concentration for ICP-MS analysis using deionized water. The final volume should be accurately known.

  • Instrument Calibration: Prepare a series of calibration standards for the elements of interest using certified reference materials.

  • Analysis: Introduce the prepared sample into the ICP-MS instrument. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.

  • Data Processing: The concentration of each impurity element in the original LaI₃ sample is calculated by comparing the sample signal to the calibration curve and accounting for the dilution factor.

Protocol 2: Identification of Crystalline Impurities via XRD

X-ray Diffraction (XRD) is used to identify crystalline phases, which is useful for detecting impurities like La₂O₃, La(OH)₃, or LaOI.

Methodology:

  • Sample Preparation: Finely grind the Lanthanum(III) Iodide sample into a homogeneous powder. This should be done in a dry environment to prevent moisture absorption.

  • Mounting: Pack the powdered sample into a sample holder.

  • Data Acquisition: Place the sample holder in the XRD instrument. Set the instrument to scan over a relevant range of 2θ angles (e.g., 10° to 90°).

  • Data Analysis: The resulting diffractogram will show peaks corresponding to the crystalline phases present in the sample. Compare the peak positions and intensities to reference patterns in a crystallographic database (e.g., ICDD) to identify the phases. The primary phase will be LaI₃, and any additional peaks can be attributed to crystalline impurities.

References

stability issues of Lanthanum(III) iodide under air exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum(III) Iodide (LaI₃). The information addresses common stability issues encountered during experimental procedures due to air exposure.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the instability of Lanthanum(III) Iodide in the presence of air.

Issue/Observation Potential Cause Recommended Action
Color Change (from off-white/gray to yellowish/brown) Exposure to atmospheric moisture and oxygen, leading to the formation of lanthanum hydroxyiodide, lanthanum oxyiodide, and potentially free iodine.1. Immediately transfer the sample to an inert atmosphere (glove box or desiccator with a high-quality desiccant).2. For future use, ensure all handling of LaI₃ is performed under strictly anhydrous and anaerobic conditions (e.g., in an argon or nitrogen-filled glove box).3. Visually inspect the material. A significant color change indicates substantial decomposition, and the material may not be suitable for reactions sensitive to impurities.
Poor Solubility in Anhydrous Solvents The sample has absorbed moisture and hydrolyzed, forming insoluble lanthanum hydroxide (B78521) or oxyiodide species.1. Confirm the solvent is truly anhydrous. Use freshly dried and deoxygenated solvents for all experiments.2. If the LaI₃ has been exposed to air, it is likely partially hydrolyzed. The insoluble material is a sign of degradation. It is not recommended to use the hydrated compound for non-aqueous reactions.
Inconsistent Experimental Results The purity and composition of the LaI₃ are compromised due to hydration and oxidation. The presence of water or hydroxide ions can interfere with many chemical reactions.1. Verify the integrity of your storage and handling procedures. Ensure the LaI₃ container is sealed tightly and stored in a dry environment.2. If possible, analyze a small sample of your LaI₃ using techniques like Powder X-ray Diffraction (PXRD) to check for the presence of crystalline decomposition products such as LaOI or La(OH)₃.3. For critical applications, it is best to use a fresh, unopened bottle of anhydrous LaI₃ or to purify the existing material if a suitable protocol is available and feasible.
Formation of an Acidic Environment (e.g., when dissolving in a protic solvent) Reaction with water (hydrolysis) can produce hydrogen iodide (HI), which is a strong acid.[1]1. Be aware of the potential for acid formation when handling LaI₃ that may have been exposed to moisture.2. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.3. If the reaction is sensitive to acid, the use of a non-protic, anhydrous solvent is crucial.

Frequently Asked Questions (FAQs)

Q1: Why is my Lanthanum(III) Iodide turning yellow?

A1: Anhydrous Lanthanum(III) Iodide is typically an off-white or grayish solid. A yellow or brownish discoloration is a common indicator of decomposition. This is primarily due to its highly hygroscopic nature, meaning it readily absorbs moisture from the air.[2] Upon contact with water, LaI₃ can hydrolyze to form lanthanum hydroxyiodide and lanthanum oxyiodide (LaOI). Further reaction or oxidation can also lead to the formation of small amounts of elemental iodine, which can contribute to the color change.

Q2: How should I properly store and handle anhydrous Lanthanum(III) Iodide?

A2: To maintain its anhydrous state and prevent decomposition, LaI₃ must be stored and handled under an inert atmosphere. The recommended best practices are:

  • Storage: Store in a tightly sealed container, preferably under argon or nitrogen, inside a desiccator containing a high-efficiency desiccant (e.g., phosphorus pentoxide or molecular sieves).

  • Handling: All manipulations, including weighing and transferring, should be performed in a glove box with low oxygen and moisture levels (<1 ppm). If a glove box is not available, work quickly in a dry, inert atmosphere (e.g., under a constant stream of argon or nitrogen).

Q3: What are the decomposition products of LaI₃ when exposed to air?

A3: When exposed to air, which contains both moisture (H₂O) and oxygen (O₂), Lanthanum(III) Iodide undergoes hydrolysis and oxidation. The primary decomposition pathway involves the reaction with water to form lanthanum hydroxyiodide species and ultimately the more stable lanthanum oxyiodide (LaOI).[3] The reaction with atmospheric moisture can also release hydrogen iodide (HI). Prolonged exposure to air and heat can lead to the formation of lanthanum oxide (La₂O₃).[4][5]

Q4: Can I regenerate my hydrated Lanthanum(III) Iodide?

A4: Regenerating hydrated LaI₃ to its anhydrous form is challenging in a standard laboratory setting and is generally not recommended. Simple heating is often ineffective and can lead to the formation of stable oxyiodides rather than the anhydrous iodide. The synthesis of anhydrous LaI₃ typically involves high-temperature reactions of lanthanum metal or oxide with iodine or a suitable iodine source under strictly controlled anhydrous conditions.[1] For critical applications, it is more reliable to purchase fresh, high-purity anhydrous LaI₃.

Q5: What is the chemical equation for the reaction of LaI₃ with air?

A5: A precise, single chemical equation is difficult to define as the reaction is a complex process involving multiple steps and potential products depending on the conditions (humidity, temperature, time of exposure). However, a simplified representation of the hydrolysis and subsequent formation of lanthanum oxyiodide can be described as follows:

  • Hydrolysis: LaI₃(s) + H₂O(g) → La(OH)I₂(s) + HI(g)

  • Further Hydrolysis and Oxyiodide Formation: La(OH)I₂(s) + H₂O(g) → LaO(OH)(s) + 2HI(g) and eventually 2La(OH)I₂(s) → 2LaOI(s) + 2HI(g) + H₂O(g)

Ultimately, the more stable lanthanum oxyiodide (LaOI) is a likely major product of decomposition in the air.

Experimental Protocols

Protocol 1: Qualitative Assessment of LaI₃ Hygroscopicity

This protocol provides a simple method to visually assess the hygroscopic nature of a LaI₃ sample.

Methodology:

  • Preparation: In a controlled inert atmosphere (glove box), place a small, representative sample (approx. 50-100 mg) of the anhydrous LaI₃ onto a pre-weighed watch glass. Note the initial appearance (color and texture) of the sample.

  • Exposure: Transfer the watch glass with the sample to an environment with ambient air.

  • Observation: At regular intervals (e.g., 5, 15, 30, and 60 minutes), observe and record any changes in the physical appearance of the sample, such as color change, clumping, or deliquescence (dissolving in the absorbed water).

  • Analysis: A rapid change in appearance indicates a highly hygroscopic nature and confirms the need for stringent anhydrous handling techniques.

Visualizations

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Experiment Failure or Inconsistent Results check_color Observe LaI₃ Sample: Color Change? (Yellow/Brown) start->check_color check_solubility Poor Solubility in Anhydrous Solvent? start->check_solubility air_exposure Likely Air/Moisture Exposure check_color->air_exposure Yes hydrolysis Hydrolysis/Oxidation Occurred check_solubility->hydrolysis Yes improve_handling Implement Strict Inert Atmosphere Handling air_exposure->improve_handling use_fresh Use Fresh Anhydrous LaI₃ for Critical Experiments air_exposure->use_fresh hydrolysis->use_fresh verify_solvents Ensure Solvents are Truly Anhydrous hydrolysis->verify_solvents

Caption: Troubleshooting workflow for LaI₃ stability issues.

degradation_pathway LaI3 Anhydrous LaI₃ (Off-white solid) LaOHI2 La(OH)I₂ (Lanthanum Hydroxyiodide) LaI3->LaOHI2 + H₂O I2 I₂ (traces) (Elemental Iodine - color) LaI3->I2 Oxidation H2O_O2 Atmospheric H₂O and O₂ H2O_O2->LaI3 LaOI LaOI (Lanthanum Oxyiodide) (More Stable) LaOHI2->LaOI + heat / further H₂O HI HI (g) (Hydrogen Iodide) LaOHI2->HI LaOI->HI

Caption: Degradation pathway of LaI₃ upon air exposure.

References

troubleshooting low yields in Lanthanum(III) iodide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Lanthanum(III) iodide (LaI₃) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Lanthanum(III) iodide synthesis?

Low yields in LaI₃ synthesis are frequently attributed to its highly hygroscopic nature. Moisture contamination can lead to the formation of lanthanum hydrates and lanthanum oxyiodide (LaOI), significantly reducing the yield of the desired anhydrous product. Other contributing factors include incomplete reactions, side reactions, and loss of product during workup and purification.

Q2: Which synthesis method for Lanthanum(III) iodide offers the best yield?

Several methods exist for synthesizing LaI₃, each with its own advantages and potential for high yields under optimized conditions. The most common methods include:

  • Direct reaction of Lanthanum metal with Iodine: This is a straightforward method that can produce high yields of anhydrous LaI₃ when performed under strictly anhydrous conditions.[1]

  • Reaction of Lanthanum metal with Mercury(II) iodide: This method can also yield anhydrous LaI₃.[1]

  • Reaction of Lanthanum oxide with Hydroiodic acid: While this method can generate LaI₃ solutions, the subsequent removal of water to obtain the anhydrous product is challenging and can lead to hydrolysis and the formation of polymeric hydroxy species, resulting in lower yields of the pure anhydrous compound.[1]

The optimal method depends on the available starting materials and the stringency of the anhydrous conditions that can be maintained.

Q3: How can I minimize the formation of lanthanum oxyiodide (LaOI)?

The formation of lanthanum oxyiodide is a primary cause of low yields and can be minimized by rigorously excluding moisture from the reaction system. This includes:

  • Using high-purity, anhydrous starting materials.

  • Thoroughly drying all glassware and reaction vessels.

  • Performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Using anhydrous solvents.

Q4: What are common impurities in the starting Lanthanum metal, and can they affect the reaction?

Commercial lanthanum metal can contain various impurities, with iron (Fe) and silicon (Si) often being the most significant. Other trace impurities may include aluminum (Al), copper (Cu), nickel (Ni), and other rare earth elements. While minor metallic impurities may not always significantly impact the main reaction, they can potentially lead to the formation of undesired side products and complicate the purification of LaI₃. For high-purity applications, it is advisable to use lanthanum metal with the lowest possible impurity levels.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Moisture Contamination: LaI₃ is extremely hygroscopic and reacts with water to form hydrates and lanthanum oxyiodide.[2]- Ensure all starting materials (lanthanum metal, iodine, solvents) are strictly anhydrous.- Flame-dry all glassware and allow to cool under an inert atmosphere before use.- Conduct the reaction and all subsequent handling in a glovebox or under a continuous flow of an inert gas (e.g., argon).
Incomplete Reaction: The reaction between lanthanum metal and iodine may not have gone to completion.- Ensure proper stoichiometry of reactants.- Increase the reaction temperature or prolong the reaction time. For the direct reaction of lanthanum and iodine, heating to 900 °C in a sealed tube is a reported method.- Ensure efficient stirring to maximize contact between the reactants.
Side Reactions: Formation of lower iodides (e.g., LaI₂) or other byproducts. Lanthanum can form a diiodide (LaI₂).[1]- Carefully control the stoichiometry of the reactants. An excess of lanthanum metal can favor the formation of reduced iodides.- Optimize the reaction temperature, as higher temperatures can sometimes lead to decomposition or side reactions.
Loss during Workup: LaI₃ is soluble in water and some organic solvents, leading to potential loss during washing and extraction steps.[1]- Use non-polar, anhydrous solvents for washing the product.- Minimize the number of transfer and filtration steps.- If purification by sublimation is used, ensure the collection apparatus is efficient.
Product is off-white or discolored Presence of Impurities: Contamination from starting materials or side products. Unreacted iodine can also cause discoloration.- Use high-purity starting materials.- Purify the final product by sublimation. LaI₃ can be purified by sublimation at high temperatures (e.g., 930 °C) under high vacuum.- Wash the crude product with a suitable anhydrous solvent to remove unreacted iodine.
Difficulty in isolating the anhydrous product Hydrolysis: Attempting to isolate LaI₃ from aqueous solutions can lead to the formation of stable hydrates and subsequent hydrolysis to oxyiodides upon heating.[1]- Avoid aqueous workups. If the synthesis is performed in solution, use anhydrous solvents like tetrahydrofuran (B95107) (THF).- If starting from lanthanum oxide and HI, a more specialized dehydration procedure, such as reaction with ammonium (B1175870) iodide followed by thermal decomposition under vacuum, may be necessary to obtain the anhydrous product.

Experimental Protocols

Synthesis of Anhydrous Lanthanum(III) Iodide from Lanthanum Metal and Iodine

This protocol describes the direct reaction of lanthanum metal with iodine to produce anhydrous lanthanum(III) iodide.

Materials:

  • Lanthanum metal pieces or filings (99.9% or higher purity)

  • Iodine, resublimed (99.8% or higher purity)

  • Anhydrous tetrahydrofuran (THF) (optional, as a solvent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas. The reaction should be performed in a glovebox or under a Schlenk line.

  • Reaction Setup: In a reaction vessel (e.g., a sealed tube or a Schlenk flask), place lanthanum metal and a stoichiometric amount of iodine (molar ratio of La:I₂ should be 2:3).

  • Reaction Conditions:

    • Solid-State Reaction: Seal the reaction tube under vacuum and heat to 900 °C. The reaction time will depend on the scale and form of the reactants but can take several hours to days.

    • Solution-Phase Reaction: If using a solvent like THF, the reaction can be carried out at a lower temperature. Add anhydrous THF to the reactants under an inert atmosphere. The reaction can be stirred at room temperature or gently heated to reflux to facilitate the reaction.

  • Isolation and Purification:

    • After the reaction is complete (indicated by the disappearance of the violet iodine vapor in the solid-state reaction or color change in the solution-phase reaction), the product is cooled to room temperature under an inert atmosphere.

    • If a solvent was used, it can be removed under vacuum.

    • The crude LaI₃ can be purified by sublimation at 930 °C under high vacuum to yield a crystalline product.

Expected Yield: High yields (>90%) of anhydrous LaI₃ are achievable under strictly anhydrous conditions.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products La Lanthanum (La) LaI3 Lanthanum(III) Iodide (LaI3) La->LaI3 + 3/2 I2 (Anhydrous conditions) I2 Iodine (I2) I2->LaI3 LaOI Lanthanum Oxyiodide (LaOI) LaI3->LaOI + H2O (Moisture Contamination) Troubleshooting_Workflow start Low Yield in LaI3 Synthesis check_moisture Check for Moisture Contamination (Hygroscopic nature of LaI3) start->check_moisture check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_workup Review Workup & Purification (Product Loss) start->check_workup solution_moisture Implement Strict Anhydrous Techniques: - Dry reagents/solvents - Inert atmosphere check_moisture->solution_moisture solution_reaction Optimize Reaction Parameters: - Adjust temperature/time - Confirm stoichiometry check_reaction->solution_reaction solution_workup Refine Purification Strategy: - Use non-polar wash solvents - Minimize transfers check_workup->solution_workup Parameter_Relationships Yield LaI3 Yield Anhydrous Anhydrous Conditions Anhydrous->Yield Increases Purity Reagent Purity Purity->Yield Increases Temp Reaction Temperature Temp->Yield Optimizable Time Reaction Time Time->Yield Optimizable Stoichiometry Stoichiometry Stoichiometry->Yield Crucial

References

Technical Support Center: Enhancing the Efficiency of Lanthanum(III) Iodide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthanum(III) iodide (LaI₃) catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your catalytic experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lanthanum(III) iodide and why is it used as a catalyst?

Lanthanum(III) iodide is an inorganic compound with the formula LaI₃. It functions as a Lewis acid catalyst, activating substrates by accepting electron density. Lanthanide compounds, in general, are known to enhance reaction activity and selectivity in various organic syntheses.[1] LaI₃, specifically, has been noted for its catalytic role in reactions such as transesterification.[2][3]

Q2: What are the critical handling and storage procedures for Lanthanum(III) iodide?

Anhydrous Lanthanum(III) iodide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Exposure to water can lead to hydrolysis, forming lanthanum hydroxide (B78521) and releasing iodine, which will deactivate the catalyst.[3][4] Therefore, it is crucial to:

  • Store the catalyst in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Handle the catalyst in a glovebox or using Schlenk line techniques to prevent exposure to air and moisture.

  • Use anhydrous solvents and reagents in your reactions.

Q3: My reaction catalyzed by LaI₃ is showing low or no conversion. What are the possible causes?

Low catalytic activity can stem from several factors. The primary suspect is often catalyst deactivation due to moisture. Other potential issues include:

  • Improper Catalyst Activation: The catalyst may not have been properly prepared or activated before use.

  • Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be suitable for the specific transformation.

  • Presence of Inhibitors: Impurities in the starting materials or solvent could be acting as catalyst poisons.

  • Poor Solubility: The catalyst may not be sufficiently soluble in the chosen reaction medium.

Q4: Can water be beneficial in reactions catalyzed by lanthanide compounds?

While some lanthanide-catalyzed reactions, such as the Mukaiyama aldol (B89426) reaction using europium triflate or nitrate, can be tolerant to or even enhanced by the presence of a controlled amount of water, this is not the case for Lanthanum(III) iodide.[5] LaI₃ readily reacts with water, leading to its decomposition and loss of catalytic activity.[3][4] Therefore, maintaining anhydrous conditions is critical for successful catalysis with LaI₃.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivation by Moisture Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents. Handle LaI₃ in a glovebox or under argon/nitrogen.
Incorrect Catalyst Loading Optimize the catalyst loading. Start with a reported concentration from the literature if available, and then screen different amounts.
Sub-optimal Temperature Perform the reaction at different temperatures to find the optimal condition. Some reactions may require heating to proceed efficiently.
Insufficient Reaction Time Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the necessary reaction duration.
Formation of Side Products Reaction with Trace Water As mentioned, water can lead to side reactions and catalyst decomposition. Rigorous exclusion of water is essential.
Incorrect Reaction Conditions Varying the temperature or solvent may help to suppress the formation of undesired side products.
Inconsistent Results Variability in Catalyst Quality Ensure the LaI₃ used is of high purity. If possible, characterize the catalyst before use.
Atmospheric Contamination Inconsistent exclusion of air and moisture can lead to variable results. Maintain strict inert atmosphere techniques.

Experimental Protocols

While specific, detailed experimental protocols for a wide range of reactions catalyzed by Lanthanum(III) iodide are not extensively documented in readily available literature, a general procedure for a transesterification reaction is provided below based on its known application. Researchers should adapt and optimize this protocol for their specific substrates.

General Protocol for Transesterification of an Ester with an Alcohol

  • Preparation:

    • Oven-dry all glassware (e.g., a two-neck round-bottom flask, condenser) at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

    • Ensure all solvents (e.g., toluene, THF) and the alcohol reactant are anhydrous.

    • Handle Lanthanum(III) iodide in a glovebox.

  • Reaction Setup:

    • To the reaction flask under an inert atmosphere (argon or nitrogen), add the ester substrate and the anhydrous solvent.

    • In a separate vial inside the glovebox, weigh the desired amount of Lanthanum(III) iodide (e.g., 1-10 mol%) and add it to the reaction flask against a positive flow of inert gas.

    • Add the alcohol reactant to the reaction mixture.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrates).

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, ¹H NMR).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.

Data Presentation

Currently, there is a lack of comprehensive quantitative data in the public domain to create a detailed comparative table for the efficiency of Lanthanum(III) iodide catalysts under various conditions. Researchers are encouraged to perform their own optimization studies and document the results. A template for such a study is provided below.

Table 1: Template for Optimization of LaI₃-Catalyzed Transesterification

Entry Catalyst Loading (mol%) Solvent Temperature (°C) Time (h) Yield (%)
11Toluene8012
25Toluene8012
310Toluene8012
45THF6512
55Toluene10012
65Toluene8024

Visualizations

Troubleshooting Workflow for Low Yield in LaI₃ Catalyzed Reactions

TroubleshootingWorkflow Troubleshooting Low Yield start Low or No Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_conditions Review Reaction Conditions check_moisture->check_conditions No dry_system Action: Rigorously dry all glassware, solvents, and reagents. Handle LaI3 under inert atmosphere. check_moisture->dry_system Yes check_reagents Assess Reagent Purity check_conditions->check_reagents None of the above optimize_temp Action: Screen a range of temperatures. check_conditions->optimize_temp Temperature? optimize_time Action: Extend reaction time and monitor progress. check_conditions->optimize_time Time? optimize_loading Action: Vary catalyst loading. check_conditions->optimize_loading Loading? purify_reagents Action: Purify starting materials and solvents. check_reagents->purify_reagents Yes failure Consult Further Literature / Technical Support check_reagents->failure No success Problem Resolved dry_system->success optimize_temp->success optimize_time->success optimize_loading->success purify_reagents->success TransesterificationMechanism Proposed Mechanism for LaI3-Catalyzed Transesterification cluster_reactants Reactants cluster_reaction Catalytic Cycle cluster_products Products Ester Ester (R-CO-OR') Activation Activation: LaI3 coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity. Ester->Activation Alcohol Alcohol (R''-OH) Nucleophilic_Attack Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon. Alcohol->Nucleophilic_Attack LaI3 LaI3 Catalyst LaI3->Activation Activation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Formation Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer and Elimination: The leaving group (OR') is eliminated. Intermediate->Proton_Transfer New_Ester New Ester (R-CO-OR'') Proton_Transfer->New_Ester New_Alcohol Alcohol (R'-OH) Proton_Transfer->New_Alcohol Regenerated_Catalyst Regenerated LaI3 Proton_Transfer->Regenerated_Catalyst

References

Technical Support Center: Safe Disposal of Lanthanum(III) Iodide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of Lanthanum(III) iodide (LaI₃) waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Lanthanum(III) iodide?

A1: Lanthanum(III) iodide is irritating to the eyes, skin, and respiratory system.[1][2][3] It is also hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5][6][7] When it reacts with water, it can release iodine and form lanthanum hydroxide.[5]

Q2: What personal protective equipment (PPE) is required when handling Lanthanum(III) iodide waste?

A2: A comprehensive list of required PPE is provided in the table below. Always ensure you are wearing the appropriate gear before handling this chemical.

Q3: Can I dispose of Lanthanum(III) iodide waste down the drain?

A3: No, you should never dispose of Lanthanum(III) iodide down the drain.[8] It is soluble in water and can be harmful to aquatic life.[8] All waste must be collected and disposed of as hazardous waste according to institutional and local regulations.[2][6]

Q4: How should I store Lanthanum(III) iodide waste before disposal?

A4: Store Lanthanum(III) iodide waste in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and halogens.[1][9] The waste container must be kept tightly closed to prevent the absorption of moisture and labeled clearly as "Hazardous Waste".[1][10]

Q5: What should I do in case of a spill?

A5: For a minor spill, ensure adequate ventilation and wear appropriate PPE.[1][6][7] Avoid generating dust.[1][6][7] Carefully sweep or vacuum the spilled solid material and place it into a designated, labeled hazardous waste container.[1][6][7] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

Troubleshooting Guides

Issue 1: The solid Lanthanum(III) iodide waste has become clumpy and difficult to handle.

  • Cause: This is likely due to the hygroscopic nature of Lanthanum(III) iodide, which has absorbed moisture from the air.

  • Solution: Handle the material in a glove box or under an inert atmosphere if possible. If not, work quickly in a well-ventilated area to minimize further moisture absorption. Use a spatula or other appropriate tool to break up the clumps inside a fume hood before packaging for disposal. Ensure the waste container is sealed tightly immediately after adding the waste.

Issue 2: I accidentally mixed Lanthanum(III) iodide waste with an incompatible chemical.

  • Cause: Improper waste segregation.

  • Solution:

    • Do not attempt to separate the mixture.

    • If there is no immediate reaction, carefully label the container with all chemical constituents and their estimated percentages.

    • Consult your institution's EHS office for guidance on how to proceed. Mixing incompatible wastes can create dangerous reactions, so it is crucial to seek expert advice.[1]

    • If a reaction (e.g., fuming, heat generation) is occurring, evacuate the area and follow your laboratory's emergency procedures.

Issue 3: The hazardous waste label on my container is damaged or illegible.

  • Cause: Chemical spills or environmental conditions can degrade labels.

  • Solution: Immediately replace the damaged label with a new, fully completed hazardous waste label.[11] Ensure all information is accurate and clearly legible. An EPA-compliant label must be on the container at all times.[2]

Data Presentation

Table 1: Physical and Chemical Properties of Lanthanum(III) Iodide

PropertyValue
Molecular FormulaLaI₃
Molar Mass519.62 g/mol
AppearanceWhite to off-white solid
Density5.63 g/mL at 25 °C
Melting Point772 °C
SolubilitySoluble in water

Source:[3][4][12]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye ProtectionChemical safety goggles or glasses meeting OSHA or European standards.[1][2][9]
Hand ProtectionChemically resistant gloves (e.g., nitrile).[1][2]
Skin and BodyLab coat, closed-toe shoes.[1][2]
RespiratoryUse in a well-ventilated area or fume hood. A respirator may be needed for large quantities or spills.[1][2]

Experimental Protocols

Protocol 1: Disposal of Solid Lanthanum(III) Iodide Waste

Objective: To safely collect and package solid Lanthanum(III) iodide waste for disposal.

Methodology:

  • Container Selection: Choose a wide-mouth, screw-cap container made of a material compatible with inorganic salts (e.g., high-density polyethylene (B3416737) - HDPE). The container must be in good condition with no leaks or cracks.[13]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[10] Fill in the generator's name, location, and the accumulation start date.[2][11]

  • Waste Collection: In a designated fume hood, carefully transfer the solid LaI₃ waste into the labeled container using a clean spatula. Minimize dust generation.

  • Container Sealing: Securely close the container lid to prevent moisture absorption.

  • Content Declaration: Update the hazardous waste label with the chemical name "Lanthanum(III) iodide" and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

Protocol 2: Disposal of Aqueous Lanthanum(III) Iodide Waste

Objective: To safely collect and package aqueous solutions containing Lanthanum(III) iodide for disposal.

Methodology:

  • Container Selection: Select a sealable, liquid-waste container (e.g., a plastic carboy) that is compatible with aqueous inorganic salt solutions. Do not use metal containers for aqueous waste.[1]

  • Labeling: As with solid waste, label the container as "Hazardous Waste" before use, including all required initial information.[2][11]

  • Waste Collection: Carefully pour the aqueous LaI₃ waste into the labeled container in a fume hood. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[13]

  • pH Check: Check the pH of the waste solution. If it is highly acidic or basic, it may need to be segregated from other aqueous wastes. Note the pH on the hazardous waste label.

  • Container Sealing: Tightly seal the container.

  • Content Declaration: List all constituents of the solution on the label, including "Lanthanum(III) iodide" and the solvent (e.g., water), with their estimated percentages. The percentages must total 100%.[2]

  • Storage: Store the container in secondary containment within a designated satellite accumulation area.

Visualizations

G Figure 1: Workflow for Solid LaI₃ Waste Disposal cluster_0 Preparation cluster_1 Collection cluster_2 Finalization & Storage A Select Compatible HDPE Container B Affix & Partially Fill Hazardous Waste Label A->B C Transfer Solid LaI₃ Waste in Fume Hood B->C D Tightly Seal Container C->D E Complete Waste Label (Contents & Quantity) D->E F Store in Designated Satellite Accumulation Area E->F

Caption: Workflow for Solid LaI₃ Waste Disposal

G Figure 2: Logical Relationships in LaI₃ Waste Management A Lanthanum(III) Iodide Waste (Solid or Aqueous) B Hazard Identification (Irritant, Hygroscopic) A->B E Proper Containerization (Sealed, Compatible Material) A->E C PPE Selection (Goggles, Gloves, Lab Coat) B->C D Waste Segregation (Keep from Acids & Oxidizers) B->D G Safe Storage (Cool, Dry, Ventilated) D->G F Accurate Labeling ('Hazardous Waste', Contents) E->F F->G H EHS Disposal G->H

Caption: Logical Relationships in LaI₃ Waste Management

References

Technical Support Center: Managing Thermal Decomposition of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal decomposition of Lanthanum(III) iodide (LaI₃) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the melting point of Lanthanum(III) iodide?

A1: The melting point of Lanthanum(III) iodide is 772 °C.[1][2]

Q2: At what temperature does Lanthanum(III) iodide thermally decompose?

A2: In an air atmosphere, Lanthanum(III) iodide decomposes to cubic lanthanum oxide (La₂O₃) at 700 °C.[3] The onset of decomposition may occur at lower temperatures, and the exact temperature can be influenced by factors such as heating rate and atmospheric purity.

Q3: What are the decomposition products of Lanthanum(III) iodide?

A3: The decomposition products of Lanthanum(III) iodide are dependent on the experimental atmosphere:

  • In an air atmosphere: The primary decomposition product is cubic lanthanum oxide (La₂O₃).[3]

  • In an inert atmosphere (e.g., argon): At temperatures above its melting point, LaI₃ is known to sublime, forming gaseous monomers (LaI₃), dimers (La₂I₆), and trimers (La₃I₉).[4] In the presence of lanthanum metal at 952 °C (1225 K) under argon, it can form lanthanum diiodide (LaI₂).[1] The direct decomposition products in a pure, inert atmosphere without reactive metals have not been definitively reported in the available literature. Hazardous decomposition can also produce hydrogen iodide.

Q4: How can I prevent or minimize the thermal decomposition of Lanthanum(III) iodide during my experiments?

A4: To minimize thermal decomposition, consider the following:

  • Atmosphere Control: Whenever possible, conduct high-temperature experiments in a high-purity inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Temperature Control: Maintain the experimental temperature below the decomposition point of 700 °C if the presence of lanthanum oxide is undesirable.[3]

  • Crucible Selection: Use an appropriate crucible material that does not react with Lanthanum(III) iodide at high temperatures. Tantalum is a suitable choice for inert atmosphere applications.[1]

Q5: Is Lanthanum(III) iodide sensitive to moisture?

A5: Yes, Lanthanum(III) iodide is highly hygroscopic and will readily absorb moisture from the atmosphere. This can lead to the formation of hydrates and may affect its thermal decomposition behavior. It is crucial to handle and store the compound under anhydrous conditions, for example, in a glovebox or desiccator.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of LaI₃ sample upon heating (e.g., turning white/powdery) Oxidation of LaI₃ to La₂O₃ in the presence of air/oxygen.Ensure a pure inert atmosphere (argon or nitrogen) is maintained throughout the heating process. Check for leaks in your experimental setup.
Unexpected weight loss in Thermogravimetric Analysis (TGA) Sublimation of LaI₃ at higher temperatures.Use a TGA instrument with a coupled mass spectrometer to identify the gaseous species. Consider that weight loss may be due to sublimation and not just decomposition.
Reaction with the crucible material Incompatible crucible material at high temperatures.For high-temperature applications, especially in inert atmospheres, consider using a tantalum crucible.[1] Avoid reactive ceramic crucibles unless their compatibility has been verified.
Inconsistent melting point or decomposition temperature Impurities in the LaI₃ sample, possibly due to moisture absorption.Ensure the LaI₃ is anhydrous before the experiment. Handle the material in a controlled, dry environment.

Quantitative Data Summary

PropertyValueNotes
Melting Point772 °C[1][2]
Decomposition Temperature (in air)700 °CProduct is cubic La₂O₃.[3]
Molecular Weight519.62 g/mol
Density5.63 g/cm³

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

  • Sample Preparation: Handle anhydrous Lanthanum(III) iodide in an inert atmosphere glovebox to prevent moisture absorption.

  • Instrument Setup:

    • Use a TGA instrument calibrated for temperature and mass.

    • Select a crucible material that is inert to LaI₃ at high temperatures (e.g., tantalum).

  • Experimental Parameters:

    • Sample Mass: 5-10 mg of anhydrous LaI₃.

    • Atmosphere: High-purity argon or air, with a constant flow rate (e.g., 50 mL/min).

    • Temperature Program: Heat the sample from room temperature to 1000 °C at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of mass loss, which corresponds to the initiation of decomposition or sublimation. The final mass can be used to determine the composition of the residue.

Visualizations

Thermal_Decomposition_Pathways Thermal Decomposition Pathways of LaI₃ LaI3 Lanthanum(III) Iodide (LaI₃) Heat_Air Heating in Air (≥700°C) LaI3->Heat_Air Heat_Inert Heating in Inert Atmosphere LaI3->Heat_Inert Reaction_La Reaction with La metal (952°C, Argon) LaI3->Reaction_La La2O3 Cubic Lanthanum Oxide (La₂O₃) Heat_Air->La2O3 Oxidation Sublimation Sublimation (LaI₃(g), La₂I₆(g), La₃I₉(g)) Heat_Inert->Sublimation LaI2 Lanthanum Diiodide (LaI₂) Reaction_La->LaI2

Caption: Decomposition of LaI₃ under different atmospheric conditions.

Experimental_Workflow Experimental Workflow for LaI₃ Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Analysis Anhydrous_LaI3 Anhydrous LaI₃ Glovebox Inert Atmosphere Glovebox Anhydrous_LaI3->Glovebox Handling TGA_DSC TGA/DSC Instrument Glovebox->TGA_DSC Sample Loading Data_Acquisition Data Acquisition (Mass Change, Heat Flow) TGA_DSC->Data_Acquisition Crucible Inert Crucible (e.g., Tantalum) Crucible->TGA_DSC Heating Controlled Heating Program Heating->TGA_DSC Atmosphere Controlled Atmosphere (Air or Inert Gas) Atmosphere->TGA_DSC Analysis Data Analysis Data_Acquisition->Analysis Decomposition_Temp Decomposition Temperature Analysis->Decomposition_Temp Decomposition_Products Decomposition Products Analysis->Decomposition_Products

Caption: Workflow for studying the thermal decomposition of LaI₃.

References

Technical Support Center: Lanthanum(III) Iodide (LaI₃) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthanum(III) iodide (LaI₃) synthesis and scale-up. This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during the production of LaI₃.

Frequently Asked Questions (FAQs)

Q1: What is Lanthanum(III) iodide and what are its primary applications?

A1: Lanthanum(III) iodide, with the chemical formula LaI₃, is an inorganic compound of lanthanum and iodine.[1] It typically appears as a white or yellowish, hygroscopic solid.[1] Its primary application is as a scintillator material in radiation detectors, particularly in high-energy physics and nuclear medicine, due to its high light yield and excellent energy resolution.[2][3][4] It also serves as a precursor in the synthesis of other lanthanide compounds.[1]

Q2: What are the main synthesis routes for Lanthanum(III) iodide?

A2: There are several methods for synthesizing LaI₃:

  • Direct reaction of elements: Metallic lanthanum is reacted directly with iodine.[5][6]

  • Reaction with mercury(II) iodide: Lanthanum metal can be reacted with mercury(II) iodide.[5][6]

  • Aqueous synthesis: Dissolving lanthanum oxide in hydroiodic acid can generate LaI₃ in solution. However, this method is problematic as the product readily hydrolyzes, forming polymeric hydroxy species, making it difficult to isolate pure, anhydrous LaI₃.[5][6]

Q3: What are the key physical and chemical properties of LaI₃?

A3: Lanthanum(III) iodide is a gray-white orthorhombic crystalline solid.[7] It is highly soluble in water and deliquescent, meaning it readily absorbs moisture from the atmosphere to the point of dissolving.[1][5] It is also sensitive to moisture and should be handled under an inert atmosphere.[8][9]

Q4: Why is it critical to produce anhydrous Lanthanum(III) iodide?

A4: The presence of water, even in trace amounts, is detrimental for several reasons. Water can lead to the formation of lanthanum oxyiodide (LaOI) and other hydrated species, which act as impurities.[5][10] These impurities can significantly degrade the material's performance, especially in applications like scintillators.[10] Furthermore, the structural water in hydrated rare earth halides interferes with subsequent chemical reactions, adversely impacting the yield and purity of desired products.[11]

Data Presentation: Properties and Synthesis

Table 1: Physical and Chemical Properties of Lanthanum(III) Iodide

PropertyValueReferences
Chemical FormulaLaI₃[1][2]
Molar Mass519.62 g/mol [2][5]
AppearanceOff-white to pale brown powder or beads[7][9]
Density5.63 g/mL at 25 °C[5][7][12]
Melting Point772 °C (1422 °F; 1045 K)[2][5][7]
Water SolubilityVery soluble, deliquescent[1][5][7]
StabilityStable under normal conditions, but highly hygroscopic[7][8][9]

Table 2: Comparison of Common Synthesis Routes for LaI₃

Synthesis MethodReactantsGeneral ConditionsKey Challenges & ConsiderationsReferences
Direct Reaction Lanthanum metal (La), Iodine (I₂)High temperature (e.g., 900 °C) in a sealed, evacuated silica (B1680970) tube or under an inert atmosphere.Requires high-purity starting materials. The reaction is exothermic and requires careful temperature control. Product requires purification, often via sublimation.[5]
Mercury(II) Iodide Lanthanum metal (La), Mercury(II) iodide (HgI₂)Reaction in a suitable vessel.Produces toxic mercury (Hg) as a byproduct, which must be handled and disposed of safely.[5][6]
Aqueous (Hydroiodic Acid) Lanthanum oxide (La₂O₃), Hydroiodic acid (HI)Dissolution in aqueous HI solution.The product, LaI₃·xH₂O, readily hydrolyzes upon heating to form oxyhalides, making the isolation of anhydrous LaI₃ extremely difficult. Not recommended for producing high-purity anhydrous material.[5][6]

Troubleshooting Guide

Q: My final LaI₃ product has a low yield. What are the potential causes and solutions?

A:

  • Cause 1: Incomplete Reaction. The reaction between lanthanum and iodine may not have gone to completion.

    • Solution: Ensure proper stoichiometric ratios of reactants. Increase the reaction time or temperature, and ensure adequate mixing to promote contact between reactants.

  • Cause 2: Product Loss During Purification. Significant amounts of LaI₃ can be lost during transfer or purification steps like sublimation.

    • Solution: Optimize the sublimation temperature and pressure to minimize losses. Ensure all transfer steps are performed carefully in a controlled (inert) environment to prevent mechanical loss of the fine powder.

  • Cause 3: Formation of Volatile Byproducts. Side reactions could be consuming reactants or product.

    • Solution: Analyze the reaction atmosphere and byproducts to identify side reactions. The purity of the starting materials, particularly the lanthanum metal, is crucial.[13]

Q: The synthesized LaI₃ is discolored and shows poor performance in my application. How can I address product contamination?

A:

  • Cause 1: Oxidation and Hydrolysis. LaI₃ is extremely hygroscopic and reactive towards air.[1][8][9] Exposure to even trace amounts of oxygen or water vapor, especially at high temperatures, will lead to the formation of lanthanum oxyiodide (LaOI) or hydrated compounds.[10]

    • Solution: All handling, reaction, and storage steps must be performed under a high-purity inert atmosphere (e.g., argon or nitrogen) in a glovebox or with Schlenk line techniques.[8][13] Ensure all solvents and gases are rigorously dried before use.

  • Cause 2: Impurities from Starting Materials. The purity of the final product is limited by the purity of the lanthanum and iodine used.

    • Solution: Use the highest purity starting materials available (e.g., 99.99% or better).[2] Lanthanum metal can be purified, and iodine can be sublimed to remove non-volatile impurities.

  • Cause 3: Contamination from Reaction Vessel. At high temperatures, reactants may react with the container material (e.g., silica).

    • Solution: Use a non-reactive crucible material such as tantalum or graphite, especially for high-temperature reactions.[5]

Q: My anhydrous LaI₃ product degrades over time, even in storage. What is causing this instability?

A:

  • Cause: Inadequate Storage. The primary cause of degradation is exposure to moisture and air.[1][9]

    • Solution: Store the anhydrous LaI₃ product in a tightly sealed container inside a high-quality desiccator or, preferably, a glovebox with a continuously maintained inert atmosphere.[8][13] The container should be made of a non-reactive material.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Anhydrous LaI₃ via Direct Reaction

This protocol is based on the direct reaction of lanthanum metal with iodine and subsequent purification.

Materials:

  • Lanthanum metal pieces or filings (99.99% purity)

  • Iodine powder (99.8%+ purity)

  • Tantalum or quartz ampule

  • High-vacuum line and tube furnace

  • Inert atmosphere glovebox

Methodology:

  • Preparation (Inside a Glovebox): Weigh stoichiometric amounts of lanthanum metal and iodine powder and place them inside a tantalum tube or quartz ampule. A slight excess of iodine may be used to ensure complete reaction of the lanthanum.

  • Sealing: Seal the ampule under high vacuum (e.g., 10⁻⁴ Torr) to prevent oxidation at high temperatures.

  • Reaction: Place the sealed ampule in a tube furnace. Slowly heat the furnace to 900 °C over several hours. Hold at this temperature for 24-48 hours to ensure the reaction goes to completion.

  • Cooling: Slowly cool the furnace back to room temperature.

  • Purification (Sublimation): The crude LaI₃ product can be purified by sublimation. Transfer the crude product to a sublimation apparatus under an inert atmosphere. Heat the product to ~930 °C under high vacuum. The purified LaI₃ will sublime and deposit on a cooler part of the apparatus.

  • Collection and Storage: After cooling, transfer the purified crystalline LaI₃ to a storage container inside the glovebox. The product must be stored under a dry, inert atmosphere.[13]

Protocol 2: General Method for Dehydration of Hydrated Metal Halides

Dehydration is a critical challenge when scaling up production, as simple heating often leads to oxyhalide formation.[11] This protocol outlines a common approach to mitigate this.

Materials:

  • Hydrated Lanthanum(III) iodide (LaI₃·xH₂O)

  • Ammonium (B1175870) iodide (NH₄I)

  • Tube furnace with gas flow control

  • Inert gas (Argon or Nitrogen), dried

  • Hydrogen iodide (HI) gas (optional, for use in a controlled gas stream)

Methodology:

  • Mixing: Mix the hydrated LaI₃ with an excess of ammonium iodide. The NH₄I serves to create a non-aqueous, acidic environment that suppresses the formation of oxyiodides.

  • Initial Heating: Place the mixture in a crucible inside a tube furnace. Begin heating slowly (e.g., 2-5 °C/min) under a flow of dry, inert gas.

  • Dehydration Step: Hold the temperature at around 100-150 °C to drive off the bulk of the water. The presence of NH₄I helps prevent hydrolysis.

  • Ammonium Halide Removal: Increase the temperature to >350 °C. At this temperature, the ammonium iodide sublimes and is carried away by the gas flow, leaving behind the anhydrous LaI₃.

  • Final Heating: The temperature can be further increased towards the melting point of LaI₃ (772 °C) to ensure all volatile impurities are removed.

  • Cooling and Storage: Cool the furnace to room temperature under a continuous flow of inert gas. Once cool, immediately transfer the anhydrous product to an inert atmosphere glovebox for storage.

Visualizations: Workflows and Logic Diagrams

Synthesis_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Purification cluster_final Final Product La Lanthanum Metal (La) Mix Combine Reactants in Ampule La->Mix I2 Iodine (I₂) I2->Mix Seal Seal Ampule under Vacuum Mix->Seal Heat Heat to 900°C Seal->Heat Sublime Purify via Sublimation Heat->Sublime Product Anhydrous LaI₃ Crystals Sublime->Product Store Store under Argon Product->Store

Caption: Workflow for the synthesis of anhydrous LaI₃.

Troubleshooting_Diagram Start Problem: Contaminated or Low-Purity LaI₃ Cause1 Cause: Moisture/Oxygen Exposure Start->Cause1 Cause2 Cause: Impure Starting Materials Start->Cause2 Cause3 Cause: Reaction Vessel Contamination Start->Cause3 Impurity1 Symptom: Formation of LaOI / Hydrates Cause1->Impurity1 Impurity2 Symptom: Trace Metal Impurities Cause2->Impurity2 Impurity3 Symptom: Silicate or other impurities Cause3->Impurity3 Solution1 Solution: Improve Inert Atmosphere (Glovebox, Dried Gas) Impurity1->Solution1 Solution2 Solution: Use High-Purity (99.99%+) Reactants Impurity2->Solution2 Solution3 Solution: Use Non-Reactive Crucible (Tantalum, Graphite) Impurity3->Solution3

Caption: Troubleshooting logic for LaI₃ product contamination.

Scaling_Challenges cluster_C1 cluster_C2 cluster_C3 cluster_C4 Center Scaling Up LaI₃ Production C1 Maintaining Anhydrous Conditions Center->C1 C2 Purification at Scale Center->C2 C3 Process Safety & Handling Center->C3 C4 Heat & Energy Management Center->C4 C1_1 Highly Hygroscopic Product C1->C1_1 C1_2 Difficulty of Dehydration C1->C1_2 C1_3 Risk of Oxyiodide Formation C1->C1_3 C2_1 Sublimation is Energy Intensive C2->C2_1 C2_2 Material Handling Losses C2->C2_2 C3_1 Handling of Fine Powders C3->C3_1 C3_2 Toxicity of Reagents (e.g., Iodine) C3->C3_2 C3_3 Strict Inert Atmosphere Required C3->C3_3 C4_1 Exothermic Reaction Control C4->C4_1 C4_2 High Temperature Requirements C4->C4_2

Caption: Key challenges in scaling up LaI₃ production.

References

Technical Support Center: Analysis of Lanthanum(III) Iodide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Lanthanum(III) iodide (LaI₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Lanthanum(III) iodide?

A1: The most common impurities in Lanthanum(III) iodide arise from the manufacturing process and its inherent hygroscopic nature. These can be broadly categorized as:

  • Other Rare Earth Elements (REEs): Due to their similar chemical properties, other lanthanides (e.g., Cerium, Praseodymium, Neodymium) are often present as impurities.

  • Anionic Impurities: Halides such as chloride (Cl⁻) and bromide (Br⁻) can be introduced from the raw materials or reaction vessels.

  • Water Content: Lanthanum(III) iodide is highly hygroscopic and readily absorbs atmospheric moisture.[1]

  • Starting Material Residues: Incomplete reactions can leave behind starting materials like Lanthanum Oxide (La₂O₃).

  • Metallic Impurities: Trace amounts of other metals may be present from the lanthanum source or processing equipment.[2]

Q2: Which analytical technique is best for quantifying other rare earth element impurities in my Lanthanum(III) iodide sample?

A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for determining trace and ultra-trace levels of other rare earth element impurities.[3][4] Its high sensitivity and ability to measure multiple elements simultaneously make it ideal for this application. For higher concentration impurities, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is also a suitable technique.[5][6]

Q3: How can I determine the water content in my supposedly anhydrous Lanthanum(III) iodide?

A3: The most accurate and specific method for determining water content is Karl Fischer titration.[5][6][7] This technique is specific to water and can quantify both free and bound moisture. Given the hygroscopic nature of LaI₃, careful sample handling under an inert atmosphere is crucial to prevent moisture absorption during analysis.

Q4: What is a suitable method for detecting anionic impurities like chloride and bromide?

A4: Ion Chromatography (IC) with suppressed conductivity detection is a reliable method for the simultaneous determination of halide impurities such as chloride and bromide.[8][9][10] Matrix elimination techniques may be necessary to prevent interference from the high concentration of iodide in the sample.[11]

Q5: Is there a non-destructive method to quickly screen for elemental impurities?

A5: X-ray Fluorescence (XRF) spectroscopy is a non-destructive technique that can be used for the qualitative and semi-quantitative analysis of elemental impurities.[12][13] It is particularly useful for a quick screening of the sample before undertaking more quantitative but destructive methods like ICP-MS.

Troubleshooting Guides

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Rare Earth Element Impurities

Issue 1: Inaccurate and inconsistent results for other rare earth elements.

  • Possible Cause: Matrix effects from the high concentration of lanthanum can cause signal suppression or enhancement of the analyte ions.[7][8]

  • Troubleshooting Steps:

    • Sample Dilution: Dilute the sample to reduce the overall matrix concentration.

    • Matrix-Matched Standards: Prepare calibration standards in a lanthanum solution of a similar concentration to the sample to compensate for matrix effects.[5]

    • Internal Standardization: Add an element that is not present in the sample (e.g., Rhodium, Rhenium) as an internal standard to correct for instrumental drift and matrix-induced signal variations.

    • Collision/Reaction Cell Technology: If your ICP-MS is equipped with a collision/reaction cell, use a suitable gas (e.g., helium, oxygen) to remove polyatomic interferences. For example, using O₂ as a cell gas can help in resolving isobaric interferences between rare earth oxides.[2]

Issue 2: High background signal or unexpected peaks.

  • Possible Cause: Polyatomic interferences from the argon plasma gas and the lanthanum matrix (e.g., ¹³⁹La¹⁶O⁺ interfering with ¹⁵⁵Gd⁺).

  • Troubleshooting Steps:

    • High-Resolution ICP-MS (HR-ICP-MS): If available, use a high-resolution instrument to physically separate the analyte peak from the interfering polyatomic species.

    • Interference Correction Equations: Apply mathematical corrections based on the known isotopic abundances and oxide formation rates.

    • Collision/Reaction Cell: Utilize the collision/reaction cell to eliminate these interferences.

Ion Chromatography (IC) for Anionic Impurities

Issue: Poor peak shape and resolution for chloride and bromide.

  • Possible Cause: Overloading of the column due to the high concentration of the iodide matrix.

  • Troubleshooting Steps:

    • Matrix Elimination: Use a silver-form cation exchange cartridge (Ag-cartridge) to precipitate out the iodide as silver iodide before injecting the sample into the IC system.[11]

    • Sample Dilution: Dilute the sample to a concentration that does not overload the column, while ensuring the impurity concentrations remain above the detection limit.

    • Gradient Elution: Optimize the eluent concentration gradient to improve the separation of the early-eluting anions from the iodide peak.

Karl Fischer Titration for Water Content

Issue: Drifting endpoint and non-reproducible results.

  • Possible Cause: The sample is not releasing all of its water, or atmospheric moisture is contaminating the titration cell.

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the Lanthanum(III) iodide sample in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to prevent moisture absorption.

    • Proper Solvent Selection: Use a solvent system that ensures the complete dissolution of the sample. A mixture of methanol (B129727) and formamide (B127407) (2:1) can be effective.[7]

    • Elevated Temperature: Performing the titration at a slightly elevated temperature (e.g., 50 °C) can aid in the dissolution and release of water.[7]

    • Check for Side Reactions: Ensure that the sample does not react with the Karl Fischer reagent. Lanthanum(III) iodide is not expected to react, but highly acidic or basic impurities could interfere.

Quantitative Data Summary

Impurity TypeAnalytical MethodTypical Detection Limits
Other Rare Earth ElementsICP-MS0.5 - 10 pg/mL (in solution)[3]
Other Rare Earth ElementsICP-OES0.1 - 10 µg/L (in solution)
Anionic Impurities (Cl⁻, Br⁻)Ion Chromatography0.1 - 1 µg/g (in solid)[9][11]
Water ContentKarl Fischer Titration10 ppm to 100%

Note: Detection limits can vary significantly depending on the instrument, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Rare Earth Impurities by ICP-MS
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Lanthanum(III) iodide in a clean PFA vial.

    • Dissolve the sample in 10 mL of 2% nitric acid (trace metal grade).

    • Dilute the sample solution to a final volume of 100 mL with 2% nitric acid. This results in a 1000-fold dilution.

  • Instrument Setup:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates, lens voltages) for robust plasma conditions and maximum sensitivity.

    • Use a collision/reaction cell with helium gas to minimize polyatomic interferences.

  • Calibration:

    • Prepare a series of multi-element calibration standards containing the rare earth elements of interest.

    • The standards should be matrix-matched by adding a high-purity lanthanum solution to approximate the concentration in the diluted samples.

    • Include an internal standard (e.g., 10 µg/L of Rhodium) in all blanks, standards, and samples.

  • Analysis:

    • Analyze the blank, calibration standards, and samples.

    • Monitor for potential interferences and apply correction equations if necessary.

Protocol 2: Determination of Anionic Impurities by Ion Chromatography
  • Sample Preparation:

    • Accurately weigh approximately 1 g of Lanthanum(III) iodide.

    • Dissolve the sample in 100 mL of deionized water.

  • Matrix Elimination:

    • Pass a portion of the sample solution through a silver-form cation exchange cartridge to remove the iodide matrix.

    • Collect the eluent for analysis.

  • Instrument Setup:

    • Use an anion-exchange column suitable for halide separation (e.g., Metrosep A Supp 17).[8]

    • Set up a suppressed conductivity detector.

    • The eluent is typically a carbonate/bicarbonate buffer.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of chloride and bromide.

  • Analysis:

    • Inject the pre-treated sample and the calibration standards into the IC system.

    • Identify and quantify the chloride and bromide peaks based on their retention times and peak areas.

Protocol 3: Determination of Water Content by Karl Fischer Titration
  • Instrument Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the burette with a standardized Karl Fischer reagent.

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint to remove any residual moisture.

  • Sample Handling:

    • In a glovebox or under an inert atmosphere, accurately weigh approximately 0.5 g of the Lanthanum(III) iodide sample.

  • Analysis:

    • Quickly transfer the sample to the titration vessel.

    • Stir to dissolve the sample completely.

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation:

    • The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Visualizations

Experimental_Workflow_ICP_MS cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing weigh Weigh LaI₃ Sample dissolve Dissolve in 2% HNO₃ weigh->dissolve dilute Dilute to Final Volume dissolve->dilute instrument_setup Instrument Setup & Optimization dilute->instrument_setup calibration Matrix-Matched Calibration instrument_setup->calibration run_samples Analyze Blanks, Standards, Samples calibration->run_samples process Process Data with Internal Standard run_samples->process quantify Quantify Impurities process->quantify

Caption: Workflow for the determination of rare earth element impurities in Lanthanum(III) iodide by ICP-MS.

Troubleshooting_Matrix_Effects cluster_solutions Troubleshooting Solutions problem Inaccurate ICP-MS Results cause Matrix Effects (Signal Suppression/Enhancement) problem->cause dilution Sample Dilution cause->dilution matrix_matching Matrix-Matched Standards cause->matrix_matching internal_std Internal Standardization cause->internal_std crc Collision/Reaction Cell cause->crc

Caption: Logical relationship for troubleshooting matrix effects in ICP-MS analysis of Lanthanum(III) iodide.

References

Lanthanum(III) Iodide Reactivity: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Lanthanum(III) iodide (LaI₃). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and inquiries related to the impact of solvent choice on the reactivity, solubility, and successful application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical when working with Lanthanum(III) iodide?

A1: The choice of solvent is paramount as it directly influences the solubility, stability, and reactivity of Lanthanum(III) iodide. LaI₃ is a Lewis acidic compound that readily forms adducts with coordinating solvents. These adducts, such as LaI₃(THF)₄ and LaI₃(MeCN)₅, often exhibit significantly different properties compared to the unsolvated salt, impacting their utility as starting materials in subsequent reactions. The solvent can affect reaction rates, product yields, and even the structure of the final product.

Q2: Which solvents are commonly used for Lanthanum(III) iodide reactions and why?

A2: Tetrahydrofuran (THF) and acetonitrile (B52724) (MeCN) are the most frequently employed solvents. THF forms a well-characterized, photoluminescent complex, LaI₃(THF)₄, which serves as a convenient starting material for synthesizing amide and cyclopentadienyl (B1206354) complexes of lanthanum[1]. Acetonitrile is also effective at dissolving LaI₃, forming highly soluble solvates like LaI₃(MeCN)₅, which are amenable to metathesis reactions[2][3]. The increased solubility of triiodide solvates in organic solvents, compared to other lanthanide trihalides, makes them particularly useful.

Q3: Can I use protic solvents with Lanthanum(III) iodide?

A3: The use of protic solvents, such as water or alcohols, with anhydrous Lanthanum(III) iodide is generally not recommended for most organic synthesis applications. LaI₃ is highly soluble in water and is deliquescent[1]. Dissolving LaI₃ in water leads to hydrolysis, forming polymeric hydroxy species, which will interfere with subsequent reactions[1]. If an aqueous solution is intended, it can be generated by dissolving lanthanum oxide in hydroiodic acid, but be aware of the subsequent hydrolysis reactions[1].

Q4: What is the solid-state structure of Lanthanum(III) iodide and its common solvates?

A4: Anhydrous Lanthanum(III) iodide adopts an orthorhombic crystal structure, similar to plutonium(III) bromide, with 8-coordinate metal centers arranged in layers[1]. When dissolved in coordinating solvents, it forms distinct solvated complexes. For example, in THF, it forms LaI₃(THF)₄[1]. In acetonitrile, it primarily forms LaI₃(MeCN)₅, although a minor ionic complex, [La(MeCN)₉][LaI₆], has also been isolated[2][3].

Troubleshooting Guides

Issue 1: Low Solubility of Lanthanum(III) Iodide
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice Switch to a more suitable coordinating solvent. Tetrahydrofuran (THF) and acetonitrile (MeCN) are known to form highly soluble adducts with LaI₃. For non-coordinating solvents, solubility is expected to be very low.
Quality of LaI₃ Ensure the Lanthanum(III) iodide is anhydrous. The presence of moisture can lead to the formation of insoluble hydroxides or oxides.
Formation of Insoluble Byproducts In some cases, side reactions can lead to the precipitation of insoluble lanthanum salts. Analyze the precipitate to identify the byproduct and adjust reaction conditions accordingly.
Issue 2: Poor Reactivity or Low Yield in Metathesis Reactions
Potential Cause Troubleshooting Steps
Solvent Interference The coordinating solvent may not be easily displaced by the incoming nucleophile. Consider using a solvent that forms a more labile adduct with LaI₃. While THF and MeCN are good for solubility, the choice may need to be optimized for reactivity.
Steric Hindrance The bulky nature of the solvent adduct (e.g., LaI₃(THF)₄) can sterically hinder the approach of the nucleophile. Using a less sterically demanding solvent or adjusting the reaction temperature may be necessary.
Reactivity of the Nucleophile The nucleophile may not be strong enough to displace the coordinated solvent molecules and the iodide ions. Consider using a more reactive nucleophilic reagent.
Formation of Stable Intermediates The reaction may be stalling at a stable intermediate. Monitor the reaction progress by techniques like NMR or IR spectroscopy to identify any long-lived intermediates.
Issue 3: Formation of Unexpected Products
Potential Cause Troubleshooting Steps
Solvent Participation in the Reaction In some cases, the solvent or impurities within it can participate in the reaction. Ensure the use of high-purity, anhydrous solvents.
Complex Equilibrium In solution, a complex equilibrium between different solvated species and ionic forms of LaI₃ may exist. This can lead to different reactive species being present, resulting in multiple products. Careful control of reaction conditions (temperature, concentration, addition rate) can help favor the desired product.
Autoionization Lanthanide ions can exhibit autoionization, leading to the formation of complex ionic structures, as seen with the isolation of [La(MeCN)₉][LaI₆] as a minor product in acetonitrile[2][3]. This can influence the reaction pathway.

Data Presentation

Table 1: Solubility and Properties of Lanthanum(III) Iodide in Different Solvents

SolventFormulaTypeSolubility of LaI₃Notes
WaterH₂OProticVery high, deliquescent[1]Leads to hydrolysis and formation of polymeric hydroxy species[1].
Tetrahydrofuran (THF)C₄H₈OAprotic, CoordinatingHighForms the photoluminescent complex LaI₃(THF)₄[1].
Acetonitrile (MeCN)CH₃CNAprotic, CoordinatingHighForms the highly soluble solvate LaI₃(MeCN)₅[2][3].
TolueneC₇H₈Aprotic, Non-coordinatingInsoluble-
Diethyl ether(C₂H₅)₂OAprotic, CoordinatingInsoluble-
HexanesC₆H₁₄Aprotic, Non-coordinatingInsoluble-
DichloromethaneCH₂Cl₂Aprotic, Non-coordinatingNot appreciably soluble-

Experimental Protocols

Protocol 1: Synthesis of the LaI₃(THF)₄ Complex

This protocol is based on the established reaction of anhydrous LaI₃ with THF.

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add anhydrous LaI₃ to a Schlenk flask equipped with a magnetic stir bar.

  • Add an excess of anhydrous THF to the flask via cannula or syringe.

  • Stir the mixture at room temperature. The LaI₃ will dissolve to form a solution of the LaI₃(THF)₄ complex.

  • The resulting solution can be used directly for subsequent reactions or the complex can be isolated by removing the solvent under vacuum.

Protocol 2: General Procedure for Salt Metathesis using LaI₃(MeCN)₅

This protocol provides a general guideline for using the acetonitrile adduct of LaI₃ in a salt metathesis reaction, for example, with a lithium amide to form a lanthanum amide complex.

Materials:

  • LaI₃(MeCN)₅ (can be prepared in situ by dissolving anhydrous LaI₃ in MeCN)

  • Anhydrous Acetonitrile (MeCN)

  • Lithium amide reagent (e.g., LiN(SiMe₃)₂)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare a solution of LaI₃(MeCN)₅ in anhydrous MeCN in a Schlenk flask under an inert atmosphere.

  • In a separate Schlenk flask, prepare a solution or suspension of the lithium amide reagent in an appropriate anhydrous solvent (e.g., THF or toluene).

  • Slowly add the lithium amide solution to the stirred solution of LaI₃(MeCN)₅ at the desired reaction temperature (this may range from low temperatures to room temperature depending on the specific reaction).

  • Monitor the reaction for the precipitation of LiI, which indicates that the metathesis reaction is occurring.

  • After the reaction is complete (as determined by an appropriate analytical method such as NMR spectroscopy), the precipitated LiI can be removed by filtration under inert conditions.

  • The desired lanthanum amide complex can then be isolated from the filtrate by removal of the solvent under vacuum.

Visualizations

experimental_workflow Experimental Workflow: Salt Metathesis with LaI₃ cluster_prep Preparation of LaI₃ Adduct cluster_reaction Metathesis Reaction cluster_workup Workup and Isolation start Anhydrous LaI₃ dissolve Dissolution under Inert Atmosphere start->dissolve solvent Coordinating Solvent (e.g., THF, MeCN) solvent->dissolve adduct Formation of Soluble LaI₃-Solvent Adduct dissolve->adduct reaction Reaction with LaI₃-Solvent Adduct adduct->reaction nucleophile Nucleophilic Reagent (e.g., LiNR₂) nucleophile->reaction product_mixture Product Mixture (La-Product + LiI) reaction->product_mixture filtration Filtration to Remove LiI product_mixture->filtration filtrate Solution of Lanthanum Product filtration->filtrate isolation Solvent Removal & Purification filtrate->isolation final_product Isolated Lanthanum Product isolation->final_product

General workflow for a salt metathesis reaction using a LaI₃-solvent adduct.

solvent_effect_pathway Influence of Solvent Choice on LaI₃ Reactivity cluster_solvents Solvent Types cluster_outcomes Reaction Outcomes protic Protic Solvents (e.g., H₂O, ROH) hydrolysis Hydrolysis & Formation of Hydroxides protic->hydrolysis aprotic_coord Aprotic Coordinating (e.g., THF, MeCN) adduct_formation Formation of Soluble LaI₃-Solvent Adducts aprotic_coord->adduct_formation aprotic_noncoord Aprotic Non-Coordinating (e.g., Toluene, Hexanes) poor_solubility Poor Solubility & Low Reactivity aprotic_noncoord->poor_solubility metathesis Facilitated Metathesis Reactions adduct_formation->metathesis Enables LaI3 Anhydrous LaI₃ LaI3->protic Addition of LaI3->aprotic_coord Addition of LaI3->aprotic_noncoord Addition of

Logical relationship between solvent choice and the reactivity of LaI₃.

References

minimizing side reactions in Lanthanum(III) iodide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Lanthanum(III) iodide (LaI₃).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Lanthanum(III) iodide and provides strategies to mitigate them.

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield Incomplete reaction: Insufficient reaction time or temperature.Optimize reaction conditions. For direct synthesis from elements, consider increasing the temperature gradually and allowing for a prolonged reaction period. For solution-based methods, ensure adequate mixing and reaction time.
Loss of product during workup: LaI₃ is highly soluble in water and some organic solvents.[1][2]Minimize the use of solvents during product isolation. If a solvent is necessary, use a non-polar solvent in which LaI₃ has low solubility. Employ careful filtration and transfer techniques to avoid mechanical losses.
Side reactions: Formation of lanthanum oxides or oxyiodides due to the presence of moisture or oxygen.Ensure all reactants, solvents, and equipment are rigorously dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
Product is discolored (yellow/brown instead of white/off-white) Presence of free iodine: Incomplete reaction of iodine or decomposition of the product.Ensure stoichiometric amounts of reactants are used. Consider purification by sublimation to remove excess iodine.
Formation of oxide impurities: Reaction with trace amounts of oxygen or water.Improve the inert atmosphere conditions. Use high-purity starting materials.
Product is a glassy or polymeric material instead of a crystalline solid Hydrolysis: Exposure of the product to moisture during synthesis or workup.[1]Strictly anhydrous conditions are crucial. For syntheses involving aqueous solutions, complete removal of water is necessary, which can be challenging and may lead to the formation of polymeric hydroxy species.[1] Anhydrous synthesis routes are highly recommended.
Inconsistent results between batches Variability in starting material quality: Purity of lanthanum metal and iodine can vary.Use high-purity starting materials from a reliable supplier. Consider pre-treating reactants to remove surface oxides or other impurities.
Inconsistent reaction conditions: Fluctuations in temperature, reaction time, or atmospheric conditions.Carefully control and monitor all reaction parameters. Maintain a consistent and high-purity inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to avoid during Lanthanum(III) iodide synthesis?

A1: The most critical side reaction is the hydrolysis of Lanthanum(III) iodide, which occurs in the presence of water. LaI₃ is highly hygroscopic and will readily react with moisture to form polymeric hydroxy species, leading to a contaminated and often intractable product.[1] Therefore, maintaining strictly anhydrous conditions throughout the synthesis, purification, and handling is paramount.

Q2: How can I ensure my reaction is completely anhydrous?

A2: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under vacuum and cooled under a stream of dry inert gas (argon or nitrogen). Solvents must be rigorously dried using appropriate drying agents and distilled under an inert atmosphere. Starting materials, particularly lanthanum metal, should be free of surface oxides. The entire reaction and subsequent manipulations should be performed in a glovebox or using Schlenk line techniques.

Q3: What are the common impurities in the starting materials, and how can they be addressed?

A3: Lanthanum metal can have surface oxides, which can be removed by mechanical cleaning or by reacting with a small amount of iodine in a preliminary step. Common impurities in lanthanum can include other rare earth elements. Iodine may contain water and other volatile impurities, which can be removed by sublimation. Using high-purity (e.g., 99.99%) lanthanum and iodine is recommended for obtaining high-purity LaI₃.

Q4: My product is a THF adduct, [LaI₃(THF)₄]. How do I obtain a solvent-free product?

A4: The tetrahydrofuran (B95107) (THF) adduct, [LaI₃(THF)₄], is a common intermediate when THF is used as a solvent.[1] To obtain solvent-free LaI₃, the adduct can be heated under high vacuum. The temperature should be raised gradually to avoid melting or decomposition of the product.

Q5: What is the best method for purifying crude Lanthanum(III) iodide?

A5: Sublimation under high vacuum is an effective method for purifying LaI₃. This technique separates the volatile LaI₃ from non-volatile impurities such as lanthanum oxides and other metal salts. The sublimation is typically carried out at elevated temperatures (e.g., >800 °C) under high vacuum.

Experimental Protocols

Synthesis of Anhydrous Lanthanum(III) Iodide from Elements

This protocol describes the direct reaction of lanthanum metal with iodine under anhydrous conditions.

Materials:

  • Lanthanum metal (turnings or powder, 99.9% or higher)

  • Iodine (resublimed, 99.99% or higher)

  • Tantalum or sealed quartz tube

  • Inert atmosphere glovebox or Schlenk line

  • Tube furnace

Procedure:

  • Inside an inert atmosphere glovebox, weigh stoichiometric amounts of lanthanum metal and iodine and place them in a tantalum or quartz tube.

  • Seal the tube under high vacuum.

  • Place the sealed tube in a tube furnace.

  • Slowly heat the tube to 600-800 °C over several hours.

  • Maintain the temperature for 24-48 hours to ensure the reaction goes to completion.

  • Allow the tube to cool to room temperature slowly.

  • Open the tube inside an inert atmosphere glovebox to recover the Lanthanum(III) iodide product.

Purification of Lanthanum(III) Iodide by Vacuum Sublimation

This protocol describes the purification of crude Lanthanum(III) iodide.

Materials:

  • Crude Lanthanum(III) iodide

  • Sublimation apparatus

  • High-vacuum pump

  • Tube furnace

Procedure:

  • Load the crude LaI₃ into the sublimation apparatus inside an inert atmosphere glovebox.

  • Assemble the apparatus and connect it to a high-vacuum line.

  • Evacuate the apparatus to a pressure of at least 10⁻⁵ torr.

  • Place the part of the apparatus containing the crude material in a tube furnace.

  • Heat the furnace to 800-950 °C.

  • The LaI₃ will sublime and deposit on the cooler part of the apparatus.

  • After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum.

  • Vent the apparatus with a dry inert gas and collect the purified LaI₃ crystals in a glovebox.

Data Presentation

Table 1: Comparison of Lanthanum(III) Iodide Synthesis Methods

Synthesis MethodReactantsTypical YieldPurityAdvantagesDisadvantages
Direct Reaction of Elements La, I₂>95%High (with pure starting materials)High purity, direct formation of anhydrous product.Requires high temperatures and sealed reaction vessels.
Reaction with Mercury(II) Iodide La, HgI₂HighGoodMilder conditions than direct reaction.Use of toxic mercury compounds.
Reaction of Lanthanum Oxide with Hydroiodic Acid La₂O₃, HIVariableCan be low due to hydrolysisReadily available starting materials.Difficult to obtain anhydrous product; prone to hydrolysis and formation of polymeric species.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Anhydrous LaI₃ from Elements cluster_purification Purification by Vacuum Sublimation start Start reactants Weigh La and I₂ in glovebox start->reactants seal Seal in tube under vacuum reactants->seal heat Heat in furnace (600-800°C, 24-48h) seal->heat cool Cool to RT heat->cool recover Recover crude LaI₃ in glovebox cool->recover load Load crude LaI₃ in glovebox recover->load Transfer to purification evacuate Evacuate sublimation apparatus load->evacuate sublime Heat to sublime (800-950°C) evacuate->sublime deposit Deposit pure LaI₃ sublime->deposit collect Collect purified LaI₃ in glovebox deposit->collect end End collect->end

Caption: Experimental workflow for the synthesis and purification of anhydrous Lanthanum(III) iodide.

troubleshooting_synthesis start Start LaI₃ Synthesis check_conditions Strictly Anhydrous Conditions? start->check_conditions problem Low Yield or Impure Product check_conditions->problem No success High Purity LaI₃ check_conditions->success Yes hydrolysis Side Reaction: Hydrolysis to La(OH)ₓIᵧ problem->hydrolysis incomplete_rxn Incomplete Reaction problem->incomplete_rxn impure_reagents Impure Starting Materials problem->impure_reagents solution1 Dry all equipment, solvents, and use inert atmosphere. hydrolysis->solution1 solution2 Optimize reaction time and temperature. incomplete_rxn->solution2 solution3 Use high-purity La and I₂. Pre-treat if necessary. impure_reagents->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting logic for common issues in Lanthanum(III) iodide synthesis.

References

Validation & Comparative

Lanthanum(III) Iodide: A Comparative Guide to Lanthanide Halides for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lanthanide compounds is critical for applications ranging from bioimaging to catalysis. This guide provides an objective comparison of Lanthanum(III) iodide (LaI₃) with other key lanthanide halides, supported by experimental data, to facilitate informed decision-making in a research context.

Lanthanide halides, a class of inorganic compounds, are pivotal in various scientific domains due to their unique luminescent, magnetic, and catalytic properties. LaI₃, in particular, serves as a valuable precursor for the synthesis of more complex lanthanum-containing materials. However, its performance and physical characteristics must be weighed against those of other lanthanide halides to optimize experimental outcomes. This guide focuses on a comparative analysis of their physical properties, scintillation performance, and handling considerations.

Comparative Analysis of Physicochemical Properties

The choice of a lanthanide halide is often dictated by its fundamental physical and chemical properties. Factors such as melting point, solubility, and hygroscopicity are crucial for determining the appropriate synthesis and handling conditions. The following table summarizes key quantitative data for Lanthanum(III) iodide and other representative lanthanide halides.

PropertyLanthanum(III) Iodide (LaI₃)Lanthanum(III) Bromide (LaBr₃)Lanthanum(III) Chloride (LaCl₃)Cerium(III) Bromide (CeBr₃)Lutetium(III) Iodide (LuI₃)
Molar Mass ( g/mol ) 519.62378.62245.26379.82555.68
Melting Point (°C) 772[1]789858[2]7221050
Density (g/cm³) 5.63[1]5.08[3]3.84[2]5.175.6[4]
Crystal Structure OrthorhombicHexagonalHexagonal[2]HexagonalHexagonal
Solubility in Water Very Soluble[1]SolubleHighly Soluble[2]SolubleSoluble
Hygroscopicity Deliquescent[1]Hygroscopic[3]Hygroscopic[2]HygroscopicHighly Hygroscopic[4]

Performance in Scintillation Applications

A significant application for lanthanide halides is in the field of radiation detection, where they are used as scintillator materials. These materials emit light upon interaction with ionizing radiation, and their performance is characterized by light yield, energy resolution, and decay time. Cerium-doped lanthanide halides are particularly prominent in this area.

Scintillation Property (Ce-doped)LaI₃LaBr₃LaCl₃CeBr₃LuI₃
Light Yield (photons/MeV) ~40,000~63,000[1]~49,000[1]~68,000~76,000[4]
Energy Resolution (% @ 662 keV) ~4%~2.6%[3]~3.8%[1]~4%~4.7%[4]
Primary Decay Time (ns) ~28~16-30[1]~28[1]~20~31[4]
Peak Emission Wavelength (nm) 420380[3]350[1]390472, 535[4]

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to scientific research. Below are detailed protocols for the synthesis of anhydrous lanthanide halides and the characterization of their scintillation properties.

Synthesis of Anhydrous Lanthanide(III) Halides (Ammonium Chloride Route)

This method is effective for producing high-purity anhydrous lanthanide chlorides and can be adapted for bromides and iodides.

Materials:

  • Lanthanum(III) oxide (La₂O₃) or other lanthanide oxide

  • Ammonium (B1175870) chloride (NH₄Cl), high purity

  • Quartz tube furnace

  • Vacuum pump

  • Schlenk line apparatus

Procedure:

  • Thoroughly mix stoichiometric amounts of the lanthanide oxide and ammonium chloride in a mortar and pestle under an inert atmosphere (e.g., in a glovebox).

  • Place the mixture in a quartz boat and insert it into the quartz tube furnace.

  • Heat the mixture under a flow of inert gas (e.g., argon) to approximately 250 °C for 2-3 hours. This initiates the formation of the ammonium salt of the pentachloride, for example: La₂O₃ + 10 NH₄Cl → 2 (NH₄)₂LaCl₅ + 6 H₂O + 6 NH₃.[2]

  • Increase the temperature to 350-400 °C under vacuum.[2] This step decomposes the intermediate salt to the anhydrous lanthanide trichloride: (NH₄)₂LaCl₅ → LaCl₃ + 2 HCl + 2 NH₃.[2]

  • Maintain the temperature and vacuum for several hours to ensure complete removal of volatile byproducts.

  • Cool the furnace to room temperature under vacuum.

  • Transfer the anhydrous lanthanide halide product to an inert atmosphere glovebox for storage and handling.

Characterization of Scintillator Performance

This protocol outlines the steps to measure the key performance metrics of a lanthanide halide scintillator crystal.

Equipment:

  • Scintillator crystal (e.g., Ce-doped LaBr₃) hermetically sealed and coupled to a photomultiplier tube (PMT).

  • High voltage power supply for the PMT.

  • Preamplifier and shaping amplifier.

  • Multichannel analyzer (MCA).

  • Calibrated gamma-ray sources (e.g., ¹³⁷Cs for 662 keV, ⁵⁷Co for 122 keV).

  • Oscilloscope.

Procedure:

  • Handling and Setup:

    • Allow the packaged detector to equilibrate to room temperature before unpacking to prevent thermal shock.[3]

    • Handle the detector assembly with care to avoid mechanical shock, which could damage the hermetic seal protecting the hygroscopic crystal.[3]

    • Connect the PMT to the high voltage supply, preamplifier, and subsequently to the shaping amplifier and MCA.

  • Light Yield Measurement:

    • Place a gamma-ray source (e.g., ¹³⁷Cs) at a fixed distance from the detector.

    • Acquire a pulse height spectrum using the MCA.

    • Identify the channel number of the full-energy photopeak.

    • The light yield, relative to a standard scintillator like NaI(Tl), can be determined by comparing the photopeak positions under the same experimental conditions (PMT gain, shaping time).

  • Energy Resolution Measurement:

    • Using the spectrum obtained in the previous step, determine the Full Width at Half Maximum (FWHM) of the photopeak.

    • Calculate the energy resolution as: Energy Resolution (%) = (FWHM / Photopeak Position) × 100. An excellent energy resolution for LaBr₃:Ce is below 3% at 662 keV.[1]

  • Decay Time Measurement:

    • Couple the detector output to a fast oscilloscope.

    • Expose the scintillator to a gamma source.

    • Capture the scintillation pulse shape.

    • Fit the decaying portion of the pulse with an exponential function to determine the decay time constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a lanthanide halide scintillator crystal.

Scintillator_Characterization_Workflow cluster_prep Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis start Receive Hermetically Sealed Scintillator Crystal temp_equil Equilibrate to Room Temperature start->temp_equil unpack Unpack and Inspect Detector Assembly temp_equil->unpack setup Connect Detector to Electronics (HV, Pre-amp, MCA) unpack->setup place_source Position Calibrated Gamma Source (e.g., 137Cs) setup->place_source acquire_spec Acquire Pulse Height Spectrum with MCA place_source->acquire_spec acquire_pulse Capture Pulse Shape with Oscilloscope place_source->acquire_pulse analyze_spec Analyze Spectrum: - Identify Photopeak - Determine FWHM acquire_spec->analyze_spec analyze_pulse Analyze Pulse Shape: - Fit Exponential Decay acquire_pulse->analyze_pulse calc_ly Calculate Light Yield analyze_spec->calc_ly calc_er Calculate Energy Resolution analyze_spec->calc_er calc_dt Determine Decay Time analyze_pulse->calc_dt end Final Performance Metrics calc_ly->end calc_er->end calc_dt->end

Workflow for the characterization of a lanthanide halide scintillator.

Conclusion

Lanthanum(III) iodide is a highly soluble and hygroscopic compound with a lower melting point compared to its corresponding chloride and bromide. While its scintillation performance is notable, other cerium-doped lanthanide halides such as LaBr₃ and LuI₃ offer superior light yield and, in the case of LaBr₃, better energy resolution. The choice of halide has a significant impact on the material's properties, with a general trend of chlorides, bromides, and iodides being highly soluble and sensitive to moisture, contrasting with the insolubility of fluorides.[1] For applications in drug development and bioimaging, the luminescent properties of lanthanide complexes are paramount, and the selection of the specific lanthanide and its halide counter-ion will depend on the desired emission wavelengths and environmental conditions. The protocols and comparative data presented in this guide serve as a foundational resource for researchers to select and utilize the most suitable lanthanide halide for their specific experimental needs.

References

Lanthanum(III) Iodide vs. Lanthanum(III) Chloride: A Comparative Guide for Catalysis in Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, Lewis acid catalysis plays a pivotal role, particularly in the construction of complex molecular architectures relevant to drug discovery and development. Among the array of available catalysts, lanthanide salts have garnered significant attention due to their unique reactivity and often mild reaction conditions. This guide provides a detailed comparison of two such catalysts: Lanthanum(III) iodide (LaI₃) and Lanthanum(III) chloride (LaCl₃), focusing on their catalytic performance, underlying chemical principles, and practical applications in organic synthesis.

While direct, head-to-head comparative studies with quantitative data for LaI₃ and LaCl₃ in the same reaction are limited in publicly available literature, this guide synthesizes the existing information to provide a clear overview for researchers and scientists.

At a Glance: Key Catalytic Domains

CatalystPrimary Catalytic Applications
Lanthanum(III) chloride (LaCl₃) Friedel-Crafts acylation and alkylation, Diels-Alder reactions, Aldol condensations, Knoevenagel condensation, synthesis of heterocyclic compounds.[1][2]
Lanthanum(III) iodide (LaI₃) Transesterification reactions.

Theoretical Underpinnings: The Halide Effect on Lewis Acidity

The catalytic activity of lanthanide salts as Lewis acids is fundamentally influenced by the nature of the counter-ion. The electronegativity of the halide ion (Cl > I) plays a crucial role in modulating the Lewis acidity of the Lanthanum(III) center. A more electronegative halide, such as chloride, will draw electron density away from the lanthanum ion to a greater extent, theoretically increasing its Lewis acidity.

However, other factors such as ionic radius, solvation energies, and the specific reaction mechanism can also significantly impact the overall catalytic efficacy. The larger ionic radius of the iodide ion might lead to different coordination geometries and steric environments around the lanthanum center, which could be advantageous in certain catalytic cycles. The choice between chloride and iodide can therefore be a critical parameter in reaction optimization.

Performance in Key Organic Reactions

Lanthanum(III) Chloride: A Versatile Lewis Acid

Lanthanum(III) chloride is a well-established, mild Lewis acid catalyst effective in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] Its applications are particularly notable in reactions that are sensitive to harsher, traditional Lewis acids.

One of the hallmark applications of LaCl₃ is in Friedel-Crafts acylation , an essential transformation for the synthesis of aromatic ketones.

Table 1: Representative Performance of Lanthanum(III) Chloride in Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentProductYield (%)Reference
Anisole (B1667542)Acetic anhydride (B1165640)4-Methoxyacetophenone92(Hypothetical data based on typical yields)
Toluene (B28343)Benzoyl chloride4-Methylbenzophenone88(Hypothetical data based on typical yields)
Lanthanum(III) Iodide: A Catalyst for Transesterification

The catalytic applications of Lanthanum(III) iodide are less broadly documented than those of its chloride counterpart. However, it has been reported as an effective catalyst in transesterification reactions , a crucial process in the synthesis of esters, including the production of biodiesel.

Table 2: Representative Performance of Lanthanum(III) Iodide in Transesterification

SubstrateAlcoholProductYield (%)Reference
Methyl Benzoate (B1203000)Ethanol (B145695)Ethyl Benzoate>95(Hypothetical data based on typical yields)
Ethyl AcetatePropanolPropyl Acetate>95(Hypothetical data based on typical yields)

Experimental Protocols

Friedel-Crafts Acylation using Lanthanum(III) Chloride

Reaction: Acylation of Anisole with Acetic Anhydride

Materials:

  • Anhydrous Lanthanum(III) chloride (LaCl₃)

  • Anisole

  • Acetic anhydride

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous LaCl₃ (10 mol%) and anhydrous dichloromethane under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of anisole (1.0 eq) and acetic anhydride (1.2 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methoxyacetophenone.

Transesterification using Lanthanum(III) Iodide

Reaction: Transesterification of Methyl Benzoate with Ethanol

Materials:

  • Anhydrous Lanthanum(III) iodide (LaI₃)

  • Methyl benzoate

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • Standard laboratory glassware for reflux under an inert atmosphere

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with anhydrous LaI₃ (5 mol%).

  • Anhydrous toluene and methyl benzoate (1.0 eq) are added to the flask.

  • Anhydrous ethanol (5.0 eq) is then added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by gas chromatography (GC) or TLC.

  • Once the reaction is complete (typically 8-12 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water to remove the catalyst.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl benzoate.

Visualizing the Mechanisms and Workflows

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Acylium Ion Formation cluster_EAS Electrophilic Aromatic Substitution cluster_workup Work-up Ac2O Acetic Anhydride Complex [Ac-O-Ac-LaCl₃] Complex Ac2O->Complex Coordination LaCl3 LaCl₃ LaCl3->Complex Acylium Acylium Ion (CH₃CO⁺) Complex->Acylium Cleavage Sigma σ-Complex (Wheland Intermediate) Acylium->Sigma Anisole Anisole Anisole->Sigma Nucleophilic Attack Product_Complex Product-Catalyst Complex Sigma->Product_Complex Deprotonation Quench Quench with HCl Product_Complex->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Final_Product 4-Methoxy- acetophenone Purify->Final_Product

Caption: Friedel-Crafts Acylation Workflow.

Transesterification cluster_activation Catalyst Activation cluster_reaction Nucleophilic Attack & Ester Exchange cluster_workup Work-up Ester Methyl Benzoate Activated_Ester Activated Ester Complex Ester->Activated_Ester Coordination LaI3 LaI₃ LaI3->Activated_Ester Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Ethanol Ethanol Ethanol->Tetrahedral_Intermediate Product_Complex Product-Catalyst Complex Tetrahedral_Intermediate->Product_Complex Elimination of Methanol Cool Cooling Product_Complex->Cool Wash Washing Cool->Wash Dry Drying & Evaporation Wash->Dry Final_Product Ethyl Benzoate Dry->Final_Product

Caption: Transesterification Reaction Workflow.

Conclusion

Both Lanthanum(III) chloride and Lanthanum(III) iodide serve as effective Lewis acid catalysts in organic synthesis, albeit in different primary application areas based on current literature. LaCl₃ is a versatile and well-documented catalyst for a range of electrophilic aromatic substitutions and condensation reactions. In contrast, the documented catalytic utility of LaI₃ is more specialized, with a notable application in transesterification.

The difference in their catalytic behavior can be attributed to the "halide effect," where the nature of the halide counter-ion influences the Lewis acidity and coordination properties of the lanthanum center. For researchers and drug development professionals, the choice between these two catalysts will depend on the specific transformation being targeted. While LaCl₃ offers a broader, more established range of applications, LaI₃ may present unique advantages in specific contexts, warranting further investigation and direct comparative studies to fully elucidate its catalytic potential. The experimental protocols provided herein serve as a starting point for exploring the utility of these lanthanide-based catalysts in synthetic endeavors.

References

Validating the Crystal Structure of Lanthanum(III) Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic data for Lanthanum(III) iodide (LaI₃), offering a valuable resource for researchers engaged in materials science, inorganic chemistry, and drug development. The accurate determination of a crystal structure is paramount for understanding a compound's properties and predicting its behavior in various applications. This document outlines the accepted crystal structure of LaI₃, compares it with a potential alternative structure type, and provides detailed experimental protocols for its validation.

Crystal Structure Data Comparison

Lanthanum(III) iodide is known to crystallize in an orthorhombic system, adopting the Plutonium(III) bromide (PuBr₃) structure type.[1] This structure is characteristic of triiodides of the lighter lanthanides. For comparative purposes, the table below also includes data for the hexagonal Bismuth(III) iodide (BiI₃) structure type, which is commonly observed for the triiodides of heavier lanthanides. While no experimentally determined Crystallographic Information File (CIF) for LaI₃ is available in open-access databases, the data for the isostructural PuBr₃ serves as a reliable model.

ParameterOrthorhombic (PuBr₃-type) for LaI₃ (modeled on PuBr₃)Hexagonal (BiI₃-type)
Crystal System OrthorhombicHexagonal
Space Group Cmcm (No. 63)R-3 (No. 148)
Lattice Parameters a = 4.34 Å, b = 12.58 Å, c = 9.02 Å (values for PuBr₃)Varies with cation
Formula Units (Z) 46
Coordination No. 8 (bicapped trigonal prism)6 (octahedral)

Note: The lattice parameters for the orthorhombic structure are based on the experimentally determined structure of PuBr₃, which is isostructural with LaI₃.

Experimental Protocols for Crystal Structure Validation

The validation of the crystal structure of an air- and moisture-sensitive compound like Lanthanum(III) iodide requires meticulous experimental procedures. The following protocols outline the key steps for synthesis and single-crystal X-ray diffraction analysis.

Synthesis of Lanthanum(III) Iodide

Several methods can be employed for the synthesis of anhydrous Lanthanum(III) iodide.

Method 1: Reaction of Lanthanum metal with Mercury(II) iodide [1]

  • Combine stoichiometric amounts of Lanthanum metal and Mercury(II) iodide in a sealed reaction vessel under an inert atmosphere (e.g., argon).

  • Heat the mixture to initiate the reaction: 2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg.

  • The resulting mercury byproduct can be removed by distillation.

Method 2: Direct reaction of elements [1]

  • Place high-purity Lanthanum metal and iodine in a quartz ampoule.

  • Evacuate and seal the ampoule.

  • Heat the ampoule to facilitate the direct reaction: 2 La + 3 I₂ → 2 LaI₃.

Single-Crystal X-ray Diffraction (XRD)

Due to the hygroscopic nature of LaI₃, all handling and mounting of the crystal for XRD analysis must be performed under anhydrous and anaerobic conditions, typically within a glovebox.

  • Crystal Selection and Mounting:

    • Under a microscope in a glovebox, select a suitable single crystal of LaI₃.

    • Mount the crystal on a cryo-loop or a glass fiber using an inert oil (e.g., paratone-N).

  • Data Collection:

    • Rapidly transfer the mounted crystal to the diffractometer, which should be equipped with a cryo-stream to maintain a low temperature (e.g., 100 K) and prevent sample degradation.

    • Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).

    • Utilize Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares refinement against the experimental data.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a crystal structure, from the initial synthesis to the final data deposition.

Crystal Structure Validation Workflow Crystal Structure Validation Workflow cluster_synthesis Material Synthesis cluster_xrd X-ray Diffraction Analysis cluster_analysis Structure Determination & Validation cluster_comparison Comparative Analysis cluster_dissemination Dissemination Synthesis Synthesis of LaI₃ Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting (Inert Atmosphere) CrystalGrowth->Mounting DataCollection XRD Data Collection (Cryo-conditions) Mounting->DataCollection DataProcessing Data Processing (Integration & Correction) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check) StructureRefinement->Validation DB_Comparison Database Comparison (COD, ICSD) Validation->DB_Comparison Lit_Review Literature Review Validation->Lit_Review Publication Publication Validation->Publication Deposition Data Deposition (e.g., CCDC, ICSD) Publication->Deposition

Crystal Structure Validation Workflow

References

A Comparative Analysis of Synthesis Routes for Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum(III) iodide (LaI₃) is an inorganic compound of significant interest in various fields of research, including as a precursor for the synthesis of other lanthanide compounds and in lighting applications. The synthesis of high-purity, anhydrous LaI₃ is crucial for these applications, and several synthetic routes have been developed, each with its own set of advantages and challenges. This guide provides a comparative study of the primary synthesis routes for Lanthanum(III) iodide, complete with experimental data, detailed protocols, and a visual representation of the synthetic pathways.

Data Presentation

The following table summarizes the key quantitative data and qualitative aspects of the different synthesis routes for Lanthanum(III) iodide.

Synthesis Route Reaction Equation Typical Yield Purity Reaction Conditions Advantages Disadvantages
Direct Reaction of Elements 2 La + 3 I₂ → 2 LaI₃HighHigh (after purification)High temperature (900-930°C), vacuum/inert atmosphere.Simple stoichiometry, high purity achievable with sublimation.Requires high temperatures and specialized equipment (sealed tubes, vacuum line).
Reaction with Mercury(II) Iodide 2 La + 3 HgI₂ → 2 LaI₃ + 3 Hg---A potential synthetic route.[1]Use of highly toxic mercury compounds, lack of detailed experimental data.
Ammonium (B1175870) Halide Route La₂O₃ + 6 NH₄I → 2 LaI₃ + 6 NH₃ + 3 H₂OHighVery High (e.g., 99.95% for EuI₂)[2]Heating a mixture of hydrated lanthanide halide and ammonium halide in vacuum.[2]Effective for producing high-purity, anhydrous product; avoids hydrolysis.[2]Requires careful control of temperature to ensure complete reaction and removal of byproducts.
Mechanochemical Synthesis 2 La + 3 I₂ → 2 LaI₃QuantitativeHighRoom temperature, ball milling.Rapid, solvent-free (green synthesis), high yield, simple procedure.Requires specialized ball milling equipment.

Experimental Protocols

Direct Reaction of Elements

This method involves the direct combination of lanthanum metal and iodine at elevated temperatures.

Protocol:

  • Stoichiometric amounts of high-purity lanthanum metal pieces and iodine powder are placed in a silica (B1680970) tube.

  • The tube is evacuated to a high vacuum (e.g., 10⁻⁴ Torr) and sealed.

  • The sealed tube is placed in a tube furnace and heated to 900°C.

  • The reaction is allowed to proceed at this temperature for a sufficient duration to ensure complete reaction.

  • The resulting Lanthanum(III) iodide can be further purified by sublimation in a high vacuum at 930°C.

Ammonium Halide Route

This route is particularly effective for producing anhydrous lanthanide halides from their hydrated precursors or oxides, preventing the formation of oxyhalides.

Protocol:

  • A hydrated salt of Lanthanum(III) iodide or Lanthanum(III) oxide is thoroughly mixed with an excess of ammonium iodide.

  • The mixture is placed in a suitable container (e.g., a quartz boat) within a tube furnace.

  • The system is evacuated, and the temperature is gradually increased in a stepwise manner.

  • The initial heating step is typically at a lower temperature to drive off water, followed by a higher temperature stage to sublime the excess ammonium iodide and promote the reaction.

  • The final product, anhydrous Lanthanum(III) iodide, is obtained after cooling the furnace to room temperature under vacuum. This method has been shown to be effective in producing high-purity anhydrous EuI₂ (99.95%), suggesting similar efficacy for LaI₃.[2]

Mechanochemical Synthesis

This method utilizes mechanical energy to induce the chemical reaction between lanthanum and iodine at room temperature.

Protocol:

  • Stoichiometric amounts of lanthanum metal powder or chips and iodine are loaded into a hardened steel or tungsten carbide milling vial inside an inert atmosphere glovebox.

  • The vial is sealed and placed in a high-energy ball mill.

  • The mixture is milled at a specific frequency (e.g., 20-30 Hz) for a short duration (typically less than 90 minutes).

  • The progress of the reaction can be monitored by observing the disappearance of the characteristic violet color of iodine vapor.

  • The resulting fine powder of Lanthanum(III) iodide is then collected in an inert atmosphere. This method has been reported to produce essentially quantitative yields for the synthesis of CeI₃.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the different synthesis pathways for Lanthanum(III) iodide.

Lanthanum_Iodide_Synthesis La Lanthanum (La) Direct_Reaction Direct Reaction (High Temp, Vacuum) La->Direct_Reaction Hg_Reaction Reaction with HgI₂ La->Hg_Reaction Mechanochemical Mechanochemical Synthesis La->Mechanochemical I2 Iodine (I₂) I2->Direct_Reaction I2->Mechanochemical HgI2 Mercury(II) Iodide (HgI₂) HgI2->Hg_Reaction La2O3 Lanthanum Oxide (La₂O₃) Ammonium_Route_Oxide Ammonium Halide Route (from Oxide) La2O3->Ammonium_Route_Oxide NH4I Ammonium Iodide (NH₄I) NH4I->Ammonium_Route_Oxide Ammonium_Route_Hydrate Ammonium Halide Route (from Hydrate) NH4I->Ammonium_Route_Hydrate LaI3_hydrated Hydrated LaI₃ LaI3_hydrated->Ammonium_Route_Hydrate LaI3 Anhydrous Lanthanum(III) Iodide (LaI₃) Direct_Reaction->LaI3 High Purity Hg_Reaction->LaI3 Toxic Byproduct Ammonium_Route_Oxide->LaI3 High Purity, Anhydrous Ammonium_Route_Hydrate->LaI3 High Purity, Anhydrous Mechanochemical->LaI3 Rapid, Green

Caption: Synthesis routes for Lanthanum(III) iodide.

Conclusion

The choice of synthesis route for Lanthanum(III) iodide depends on the desired purity, available equipment, and safety considerations. The direct reaction of elements is a straightforward method that can yield a high-purity product after sublimation, but it requires high temperatures. The ammonium halide route is an excellent choice for producing highly pure, anhydrous LaI₃, effectively preventing the formation of undesirable byproducts like oxyiodides. For rapid, efficient, and environmentally friendly synthesis, mechanochemistry stands out as a superior method, offering quantitative yields without the need for solvents or high temperatures. The reaction with mercury(II) iodide is a less favorable option due to the extreme toxicity of the mercury-containing reactant and byproduct. For researchers and drug development professionals, the mechanochemical and ammonium halide routes represent the most promising and practical methods for obtaining high-quality Lanthanum(III) iodide.

References

Lanthanum(III) Iodide: A Comparative Guide to its Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of Lanthanum(III) iodide (LaI3) in organic synthesis, with a focus on its role as a Lewis acid catalyst. While direct, quantitative comparative data for Lanthanum(III) iodide against other catalysts in specific, side-by-side experiments is limited in publicly accessible literature, this guide synthesizes available information to offer insights into its potential applications and performance relative to other common catalysts.

Introduction to Lanthanum(III) Iodide in Catalysis

Lanthanum(III) iodide is a Lewis acidic metal halide that has shown promise as a catalyst in various organic transformations. Like other lanthanide salts, its catalytic activity stems from the ability of the La³⁺ ion to accept electron pairs, thereby activating substrates. It is particularly noted for its potential role in carbon-carbon bond-forming reactions.

Key Catalytic Application: Tandem Mukaiyama-Michael/Iminoaldol Reaction

Research indicates that lanthanide triiodides, including Lanthanum(III) iodide, are effective catalysts for the tandem Mukaiyama-Michael/iminoaldol reaction.[1][2][3][4][5] This powerful one-pot reaction sequence allows for the efficient construction of complex molecules containing multiple stereocenters.

Conceptual Reaction Pathway:

G cluster_0 Mukaiyama-Michael Addition cluster_1 Iminoaldol Reaction Silyl_enol_ether Silyl (B83357) Enol Ether LaI3_MM LaI3 Silyl_enol_ether->LaI3_MM Unsaturated_ketone α,β-Unsaturated Ketone Unsaturated_ketone->LaI3_MM Intermediate_enolate Intermediate Enolate LaI3_MM->Intermediate_enolate Catalysis LaI3_IA LaI3 Intermediate_enolate->LaI3_IA Imine Imine Imine->LaI3_IA Tandem_adduct Tandem Adduct LaI3_IA->Tandem_adduct Catalysis

Caption: General workflow for the LaI3-catalyzed tandem Mukaiyama-Michael/iminoaldol reaction.

Performance Comparison with Alternative Catalysts

Due to the unavailability of direct comparative experimental data from the primary literature, a qualitative comparison is presented below. The performance of LaI3 would be benchmarked against other common Lewis acid catalysts used for similar transformations.

Catalyst TypeCatalyst ExamplesExpected StrengthsExpected Weaknesses
Lanthanide Iodides LaI3 , SmI2, YbI3Mild Lewis acidity, potentially leading to higher selectivity; oxophilicity can be advantageous in reactions involving carbonyls.Can be hygroscopic, requiring anhydrous reaction conditions; potentially lower activity than stronger Lewis acids.
Lanthanide Triflates La(OTf)3, Sc(OTf)3, Yb(OTf)3Generally more water-tolerant than halides; high catalytic activity.Higher cost compared to halides; triflate anion can sometimes participate in side reactions.
Traditional Lewis Acids AlCl3, TiCl4, SnCl4High catalytic activity, readily available, and relatively inexpensive.Often required in stoichiometric amounts; highly sensitive to moisture; can lead to side reactions and charring.
Transition Metal Complexes Cu(OTf)2, Zn(OTf)2, NiCl2Can offer unique reactivity and selectivity profiles; potential for asymmetric catalysis with chiral ligands.Can be more expensive; may require specific ligand systems for optimal performance.

Hypothetical Experimental Data for a Model Reaction

The following table is a hypothetical representation of data that could be generated from a comparative study of the Mukaiyama-Michael addition of a silyl enol ether to an α,β-unsaturated ketone, a key step in the tandem reaction. This data is for illustrative purposes only and is not derived from experimental results.

Catalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)
LaI3 (10) CH2Cl2128580:20
Sc(OTf)3 (10) CH2Cl289285:15
TiCl4 (110) CH2Cl227560:40
Cu(OTf)2 (10) THF108875:25

General Experimental Protocol for a Lanthanide Iodide-Catalyzed Reaction

The following is a generalized experimental protocol for a tandem Mukaiyama-Michael/iminoaldol reaction, based on standard procedures for such transformations. Specific conditions would need to be optimized for a particular set of substrates.

Materials:

  • Lanthanum(III) iodide (anhydrous)

  • α,β-Unsaturated ketone

  • Silyl enol ether

  • Imine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the α,β-unsaturated ketone and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the silyl enol ether to the solution.

  • In a separate flask, dissolve Lanthanum(III) iodide in the anhydrous solvent under an inert atmosphere.

  • Add the Lanthanum(III) iodide solution to the reaction mixture dropwise.

  • Stir the reaction for the appropriate time to allow for the completion of the Mukaiyama-Michael addition.

  • Add the imine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the iminoaldol reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Representation of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction Progression cluster_workup Workup and Purification Start Flame-dried flask under inert atmosphere Add_Ketone Add α,β-unsaturated ketone and solvent Start->Add_Ketone Cool Cool to -78 °C Add_Ketone->Cool Add_Enol_Ether Add silyl enol ether Cool->Add_Enol_Ether Add_LaI3 Add LaI3 solution to reaction Add_Enol_Ether->Add_LaI3 Prep_LaI3 Dissolve LaI3 in anhydrous solvent Prep_LaI3->Add_LaI3 Stir_MM Stir for Mukaiyama-Michael addition Add_LaI3->Stir_MM Add_Imine Add imine Stir_MM->Add_Imine Warm_Stir_IA Warm to RT and stir for iminoaldol reaction Add_Imine->Warm_Stir_IA Quench Quench with NaHCO3 (aq) Warm_Stir_IA->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column chromatography Concentrate->Purify End Pure Tandem Adduct Purify->End

Caption: A generalized experimental workflow for a LaI3-catalyzed tandem reaction.

Conclusion

Lanthanum(III) iodide shows potential as a catalyst in organic synthesis, particularly in tandem reactions that form multiple carbon-carbon bonds in a single operation. Its performance is likely comparable to other mild Lewis acids. However, for a definitive assessment, further research providing direct, quantitative comparisons with a range of other catalysts under standardized conditions is necessary. Researchers are encouraged to consider LaI3 as a viable catalyst candidate in their screening studies for new reaction development, especially where mild Lewis acidity is desired.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Lanthanum(III) Iodide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of starting materials is a critical aspect of research and development, particularly in fields like drug development and materials science where impurities can significantly impact experimental outcomes and product efficacy. Lanthanum(III) iodide (LaI₃), a hygroscopic solid with applications in lighting and as a precursor for other lanthanide compounds, requires rigorous purity assessment. This guide provides a comprehensive comparison of spectroscopic and alternative analytical techniques for confirming the purity of Lanthanum(III) iodide, complete with experimental protocols and data presentation to aid in method selection.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. Spectroscopic methods offer rapid and often non-destructive analysis, while other techniques may provide higher accuracy or elemental specificity.

Spectroscopic Methods

Spectroscopic techniques are powerful tools for assessing the purity of compounds by identifying and quantifying the presence of impurities.[1] These methods rely on the interaction of electromagnetic radiation with the sample to generate a unique spectral fingerprint.[1]

  • UV-Visible (UV-Vis) Spectroscopy: This technique can be used for the quantitative determination of lanthanum content, thereby inferring purity.[2] Lanthanide ions exhibit sharp and characteristic absorption bands in the UV-Vis-NIR region due to f-f electronic transitions, and the intensity of these bands is proportional to the concentration.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is primarily used to identify functional groups and can detect organic residues from synthesis, water content (due to the hygroscopic nature of LaI₃), and the presence of oxyhalides or carbonates that may form upon exposure to air.[4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements present.[5] It is particularly useful for detecting surface oxidation or contamination.

Alternative Analytical Methods

For a comprehensive purity assessment, spectroscopic methods can be complemented or substituted by other analytical techniques that offer different advantages.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of trace elemental impurities.[6][7][8] It is capable of detecting a wide range of elements at part-per-billion (ppb) or even part-per-trillion (ppt) levels.[8]

  • X-ray Diffraction (XRD): XRD is a powerful non-destructive technique used to identify the crystalline phases present in a solid sample.[9][10] It can confirm the desired crystal structure of LaI₃ and detect the presence of any crystalline impurities or different polymorphic forms.[9][10]

  • Gravimetric Analysis: This classical analytical method provides a highly accurate determination of the main component's concentration by converting it into a stable, weighable form.[11] It can be used to establish the purity of a primary standard.

Data Presentation: Comparison of Analytical Techniques for LaI₃ Purity

TechniquePrincipleInformation ProvidedSensitivityCommon Impurities DetectedAdvantagesDisadvantages
UV-Vis Spectroscopy Absorption of UV-Visible light by electrons.[12]Quantitative analysis of La³⁺ concentration.[2]Moderate[5]Other lanthanides with overlapping spectra.Rapid, non-destructive, widely available.Indirect purity measurement, potential spectral interferences.
FT-IR Spectroscopy Absorption of infrared radiation causing molecular vibrations.[12]Presence of functional groups (e.g., O-H, C=O), water, organic residues.[4]Lower than UV-Vis[5]Water, organic solvents, carbonates, hydroxides.Non-destructive, good for identifying organic and water content.Not suitable for elemental impurities, can be affected by atmospheric moisture.[13]
XPS Analysis of kinetic energies of photoelectrons emitted from a material upon X-ray irradiation.[5]Elemental composition and chemical state on the surface.Surface sensitive (few nm)Surface oxides, adsorbed contaminants.Provides chemical state information, useful for surface purity.Not a bulk analysis technique, requires high vacuum.
ICP-MS Ionization of atoms in a plasma followed by mass spectrometric detection.[7]Quantitative elemental composition, trace and ultra-trace element analysis.[6]Very high (ppb to ppt)[8]Metallic impurities (e.g., other rare earths, transition metals).[14]Extremely sensitive for a wide range of elements.[8]Destructive, can have matrix effects from high concentrations of lanthanum.[7]
XRD Diffraction of X-rays by the crystalline lattice.[9]Crystalline phase identification and purity.[9][10]Dependent on crystallinity and concentration of impurity phase.Crystalline impurities, different polymorphs.Non-destructive, definitive for crystalline phase purity.Only detects crystalline impurities, quantification can be complex.
Gravimetric Analysis Precipitation of the analyte and weighing of a stable form.[11]Highly accurate quantification of the main component.High accuracy-High precision and accuracy, considered a primary method.Time-consuming, requires careful technique, not suitable for trace impurities.

Experimental Protocols

UV-Vis Spectroscopy for Quantitative Analysis of Lanthanum(III)

Objective: To determine the concentration of Lanthanum(III) in a sample of LaI₃, and from this, infer the purity.

Methodology:

  • Standard Solution Preparation:

    • Accurately weigh a known mass of high-purity Lanthanum(III) oxide (La₂O₃) and dissolve it in a minimal amount of concentrated nitric acid.

    • Dilute the solution with deionized water in a volumetric flask to a known volume to create a stock solution of known La³⁺ concentration.

    • Prepare a series of standard solutions of varying La³⁺ concentrations by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample of the Lanthanum(III) iodide to be tested.

    • Dissolve the sample in deionized water in a volumetric flask and dilute to a known volume. Due to the hygroscopic nature of LaI₃, all weighing should be performed quickly in a low-humidity environment or a glovebox.

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λ_max) for a characteristic La³⁺ peak (e.g., in the UV region).

    • Use deionized water as a blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known La³⁺ concentrations.

    • Determine the concentration of La³⁺ in the sample solution from its absorbance using the calibration curve.

    • Calculate the purity of the Lanthanum(III) iodide sample based on the determined La³⁺ concentration and the initial weight of the sample.

FT-IR Spectroscopy for Impurity Identification

Objective: To identify the presence of water, organic residues, or carbonate impurities in a Lanthanum(III) iodide sample.

Methodology:

  • Sample Preparation (KBr Pellet Method): [15]

    • Due to the hygroscopic nature of LaI₃, this procedure should be performed in a dry environment (e.g., a glovebox or under a nitrogen atmosphere).

    • Grind a small amount (1-2 mg) of the LaI₃ sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[15]

  • Spectral Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands. A broad band around 3400 cm⁻¹ and a sharper peak around 1630 cm⁻¹ indicate the presence of water (O-H stretching and bending, respectively).

    • Sharp peaks in the 2800-3000 cm⁻¹ region suggest C-H stretching from organic impurities.

    • Absorption bands around 1450-1410 cm⁻¹ and 870-850 cm⁻¹ are indicative of carbonate impurities.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

Objective: To determine the elemental composition and chemical states of elements on the surface of the Lanthanum(III) iodide sample.

Methodology:

  • Sample Preparation:

    • Mount a small amount of the LaI₃ powder onto a sample holder using double-sided adhesive tape.

    • Handle the sample in an inert atmosphere as much as possible before introducing it into the high-vacuum system of the XPS instrument to minimize surface contamination and reaction with air.

  • Data Acquisition:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS spectrometer.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the La 3d, I 3d, O 1s, and C 1s regions.

  • Data Analysis:

    • Determine the elemental composition from the peak areas in the survey spectrum, corrected by relative sensitivity factors.

    • Analyze the binding energies and peak shapes in the high-resolution spectra to determine the chemical states. For example, the presence of a high-binding-energy component in the La 3d spectrum or a significant O 1s signal could indicate the presence of lanthanum oxide or hydroxide (B78521) on the surface. The C 1s spectrum can reveal the presence of adventitious carbon or organic contaminants.

Mandatory Visualization

Experimental_Workflow_for_Purity_Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Purity Confirmation Sample Lanthanum(III) Iodide Sample Prep_UVVis Dissolution in Deionized Water Sample->Prep_UVVis Prep_FTIR KBr Pellet Preparation (Dry Environment) Sample->Prep_FTIR Prep_XPS Mounting on Holder (Inert Atmosphere) Sample->Prep_XPS UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis FTIR FT-IR Spectroscopy Prep_FTIR->FTIR XPS XPS Analysis Prep_XPS->XPS Analysis_UVVis Quantitative Analysis via Calibration Curve UVVis->Analysis_UVVis Analysis_FTIR Identification of Impurity Bands FTIR->Analysis_FTIR Analysis_XPS Surface Composition & Chemical State Analysis XPS->Analysis_XPS Purity Purity Confirmation Analysis_UVVis->Purity Analysis_FTIR->Purity Analysis_XPS->Purity

Caption: Experimental workflow for spectroscopic purity analysis of LaI₃.

Method_Selection_Logic Start Define Purity Requirement Impurities Expected Impurities? Start->Impurities Bulk_vs_Surface Bulk or Surface Purity? Start->Bulk_vs_Surface Elemental Elemental (Metals) Impurities->Elemental Yes Organic_Water Organic / Water Impurities->Organic_Water Yes Crystalline Crystalline Phases Impurities->Crystalline Yes Sensitivity Required Sensitivity? High_Sens High (ppb-ppt) Sensitivity->High_Sens Yes Mod_Sens Moderate Sensitivity->Mod_Sens No Bulk Bulk Bulk_vs_Surface->Bulk Yes Surface Surface Bulk_vs_Surface->Surface Yes Elemental->Sensitivity FTIR FT-IR Organic_Water->FTIR XRD XRD Crystalline->XRD ICPMS ICP-MS High_Sens->ICPMS UVVis UV-Vis / Gravimetric Mod_Sens->UVVis Bulk->ICPMS Bulk->FTIR Bulk->XRD Bulk->UVVis XPS XPS Surface->XPS

Caption: Decision tree for selecting a purity analysis method for LaI₃.

References

Lanthanum(III) Iodide in Lewis Acid Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount to achieving optimal reaction efficiency, selectivity, and yield. This guide provides an objective comparison of Lanthanum(III) iodide (LaI₃) with other commonly employed Lewis acid catalysts—Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and Aluminum(III) chloride (AlCl₃)—in the context of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction.

While lanthanide triflates have garnered significant attention for their catalytic prowess and water tolerance, the utility of lanthanide halides, such as Lanthanum(III) iodide, remains a less explored frontier. This guide aims to shed light on the performance of LaI₃ in comparison to its more established counterparts, supported by available experimental data.

Performance in Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, an aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen, serves as a valuable benchmark for comparing the efficacy of Lewis acid catalysts. The synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones is a representative example of this reaction class.

To offer a comprehensive comparison, we will present data for the synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones using Sc(OTf)₃, Yb(OTf)₃, and AlCl₃, and supplement this with available data for a closely related lanthanide halide, SmI₃, to infer the potential catalytic activity of LaI₃.

Data Presentation
CatalystAldehydeKetoneReaction ConditionsReaction TimeYield (%)Reference
Yb(OTf)₃ Aromatic aldehydesCyclopentanone/ CyclohexanoneSolvent-freeNot SpecifiedExcellent[1]
La(OTf)₃ Carbonyl compoundsCycloalkanonesDichloromethane, Room TemperatureNot SpecifiedVery Good[2]
SmI₃ 2-BromobenzaldehydeCyclopentanoneNot SpecifiedNot Specified96[3]
AlCl₃ Benzaldehyde (B42025)AcetophenoneNot SpecifiedNot SpecifiedNot Specified[4]
FeCl₃ Aromatic aldehydesCycloalkanonesNot SpecifiedNot SpecifiedNot Specified[3]

Note: The table highlights the challenge in making a direct, quantitative comparison due to variations in reported experimental details. "Excellent" and "Very Good" are qualitative descriptions from the source material.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized procedures for the Claisen-Schmidt condensation using some of the discussed Lewis acids.

General Procedure for the Yb(OTf)₃-Catalyzed Synthesis of α,α'-bis(substituted-benzylidene)cycloalkanones (Solvent-Free)

A mixture of an aromatic aldehyde (2 mmol), a cycloalkanone (1 mmol), and Ytterbium(III) triflate (Yb(OTf)₃) (typically 5-10 mol%) is heated and stirred. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and purified, often by recrystallization or column chromatography, to yield the desired α,α'-bis(substituted-benzylidene)cycloalkanone.[1]

General Procedure for the NaOH-Catalyzed Synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones (Grinding Method)

A mixture of the cycloalkanone (5.0 mmol), substituted benzaldehyde (10.0 mmol), and solid sodium hydroxide (B78521) (NaOH) (20 mol%) is ground using a mortar and pestle at room temperature for a specified time (e.g., 5 minutes). The reaction mixture is then poured into a dilute acid solution (e.g., 2 N HCl). The resulting solid is collected by filtration and purified by flash chromatography on silica (B1680970) gel to afford the pure product.[3]

Reaction Mechanisms and Logical Relationships

The Claisen-Schmidt condensation proceeds through a series of equilibrium steps. The Lewis acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the ketone.

Claisen_Schmidt_Condensation Ketone Ketone Enolate Enolate Ketone->Enolate Base or Acid Activated_Aldehyde Activated Aldehyde-Lewis Acid Complex Enolate->Activated_Aldehyde Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Activated_Aldehyde Lewis_Acid Lewis Acid (e.g., LaI₃) Lewis_Acid->Activated_Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Activated_Aldehyde->Aldol_Adduct Product α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Product Dehydration

Caption: General mechanism of a Lewis acid-catalyzed Claisen-Schmidt condensation.

The logical workflow for selecting a suitable Lewis acid catalyst for a given organic transformation involves several key considerations.

Catalyst_Selection_Workflow Define_Reaction Define Target Reaction and Substrates Literature_Search Conduct Thorough Literature Search for Catalysts Define_Reaction->Literature_Search Catalyst_Properties Evaluate Catalyst Properties: - Lewis Acidity - Cost - Toxicity - Air/Moisture Stability Literature_Search->Catalyst_Properties Reaction_Conditions Assess Reaction Conditions: - Solvent - Temperature - Reaction Time Literature_Search->Reaction_Conditions Yield_Selectivity Compare Reported Yields and Selectivity Literature_Search->Yield_Selectivity Experimental_Validation Perform Experimental Validation of Promising Catalysts Catalyst_Properties->Experimental_Validation Reaction_Conditions->Experimental_Validation Yield_Selectivity->Experimental_Validation Optimization Optimize Reaction Conditions Experimental_Validation->Optimization Final_Selection Select Optimal Catalyst Optimization->Final_Selection

Caption: Workflow for Lewis acid catalyst selection in organic synthesis.

Conclusion

While direct comparative data for Lanthanum(III) iodide in the Claisen-Schmidt condensation is scarce, the performance of other lanthanide-based catalysts suggests its potential as a viable Lewis acid catalyst. Lanthanide triflates like Yb(OTf)₃ and La(OTf)₃ have demonstrated high efficacy, often under environmentally benign solvent-free conditions. Traditional Lewis acids such as AlCl₃ are also effective but can require stoichiometric amounts and are sensitive to moisture.

The choice of catalyst will ultimately depend on a variety of factors including the specific substrates, desired reaction conditions, and cost considerations. Further experimental investigation into the catalytic activity of Lanthanum(III) iodide and other lanthanide halides is warranted to fully elucidate their potential in organic synthesis and provide a broader palette of catalysts for the modern chemist. Researchers are encouraged to consider the workflow for catalyst selection to identify the most promising candidates for their specific applications.

References

A Comparative Guide to the Reproducibility of Lanthanum(III) Iodide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility of Lanthanum(III) iodide (LaI₃) experiments, a critical factor for its application in various research and development fields, including its emerging role as a scintillation material. A key challenge in working with LaI₃ is its highly hygroscopic nature, which significantly impacts the reproducibility of its synthesis and subsequent applications. This guide compares different synthesis methodologies, focusing on their susceptibility to environmental conditions and the consistency of the final product's properties. Furthermore, it benchmarks LaI₃ against alternative materials, particularly in the context of scintillation detectors.

Challenges in Lanthanum(III) Iodide Synthesis: The Moisture Problem

The primary obstacle to achieving reproducible results with Lanthanum(III) iodide is its propensity to absorb atmospheric moisture. This hygroscopicity can lead to the formation of hydrates and oxyiodides, altering the material's stoichiometry, crystal structure, and, consequently, its physical and chemical properties. The presence of water can significantly reduce the yield and purity of anhydrous LaI₃, making controlled synthesis challenging.

Comparative Analysis of Synthesis Protocols

Several methods have been developed for the synthesis of Lanthanum(III) iodide, each with its own set of advantages and disadvantages concerning reproducibility.

1. Direct Reaction of Elements

This method involves the direct combination of lanthanum metal and iodine at elevated temperatures. While conceptually simple, its reproducibility is highly dependent on the purity of the starting materials and the rigorous exclusion of air and moisture.

2. Reaction with Mercury(II) Iodide

The reaction of lanthanum metal with mercury(II) iodide offers an alternative route to anhydrous LaI₃.[1] However, the toxicity of mercury compounds makes this method less favorable from a safety and environmental perspective.

3. Mechanochemical Synthesis: A Promising Alternative

A more recent and promising approach is the solvent-free mechanochemical synthesis. This method involves the high-energy ball milling of lanthanum metal and iodine. It has been reported to produce base-free lanthanoid iodides with high yields and minimal work-up.[2][3] The solvent-free nature of this process inherently reduces the risk of hydration, thus improving the potential for reproducibility.

Table 1: Comparison of Lanthanum(III) Iodide Synthesis Methods

Synthesis MethodKey AdvantagesKey Disadvantages Affecting Reproducibility
Direct Reaction Conceptually simpleHighly sensitive to atmospheric moisture and purity of reactants.
Reaction with HgI₂ Can produce anhydrous productToxicity of mercury reagents; requires careful handling.
Mechanochemical High yield, solvent-free, faster reaction timeRequires specialized ball-milling equipment.

Experimental Protocols

Protocol 1: Direct Synthesis of Anhydrous Lanthanum(III) Iodide

Materials:

  • Lanthanum metal (filings or powder, 99.9%+)

  • Iodine (resublimed, 99.99%+)

  • High-vacuum quartz ampoule

  • Tube furnace

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of lanthanum metal and iodine and place them in a quartz ampoule.

  • Evacuate the ampoule to a high vacuum (<10⁻⁵ torr) and seal it.

  • Place the sealed ampoule in a tube furnace.

  • Slowly heat the furnace to 600-800°C over several hours.

  • Maintain this temperature for 24-48 hours to ensure complete reaction.

  • Cool the furnace slowly to room temperature.

  • The resulting LaI₃ product should be handled exclusively under an inert atmosphere.

Protocol 2: Mechanochemical Synthesis of Lanthanum(III) Iodide

Materials:

  • Lanthanum metal (powder, 99.9%+)

  • Iodine (beads, 99.99%+)

  • Tungsten carbide or hardened steel milling vial and balls

  • Planetary ball mill

Procedure:

  • Inside an argon-filled glovebox, load the milling vial with stoichiometric amounts of lanthanum metal and iodine, along with the milling balls.

  • Seal the vial tightly.

  • Mill the mixture at a high speed (e.g., 400-600 rpm) for a specified duration (typically 30-90 minutes).

  • After milling, return the vial to the glovebox before opening.

  • The resulting LaI₃ powder is ready for use and should be stored under an inert atmosphere.

Performance Comparison with Alternative Scintillators

In the field of radiation detection, LaI₃ is explored as a scintillator. Its performance is often compared with established materials like Cerium-doped Lanthanum Bromide (LaBr₃:Ce) and Europium-doped Strontium Iodide (SrI₂:Eu).

Table 2: Performance Characteristics of Scintillation Materials

PropertyLanthanum(III) Iodide (LaI₃)LaBr₃:CeSrI₂:Eu
Light Yield (photons/MeV) ~40,000 - 60,000~63,000[4]~90,000 - 120,000[5]
Energy Resolution @ 662 keV (%) ~3.5 - 4.5~2.6 - 2.9[4]~2.5 - 3.5[6]
Decay Time (ns) ~25 - 35~16 - 35[4]~1200[4]
Hygroscopicity Very HighHigh[4]High[6]

Note: The performance of LaI₃ as a scintillator is still under active research, and reported values can vary.

Visualizing Experimental Workflows

Diagram 1: Workflow for Assessing Reproducibility of LaI₃ Synthesis

G cluster_synthesis Synthesis Methods cluster_analysis Analysis Direct_Reaction Direct Reaction XRD XRD for Phase Purity Direct_Reaction->XRD Varying Humidity Mechanochemical Mechanochemical Mechanochemical->XRD Varying Humidity Yield Yield Measurement XRD->Yield Moisture_Test Hygroscopicity Test Yield->Moisture_Test Reproducibility_Assessment Reproducibility_Assessment Moisture_Test->Reproducibility_Assessment Compare Results

Caption: Workflow for assessing LaI₃ synthesis reproducibility.

Diagram 2: Comparison of Scintillator Properties

G Scintillators Scintillator Comparison LaI3 Lanthanum(III) Iodide (LaI₃) + High Z - Very Hygroscopic - Developing Material LaBr3 LaBr₃:Ce + High Light Yield + Good Energy Resolution - Hygroscopic SrI2 SrI₂:Eu + Very High Light Yield + Excellent Energy Resolution - Hygroscopic - Slow Decay

References

A Comparative Guide to the Quantum Yield of Lanthanide-Based Phosphors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient light-emitting materials is a cornerstone of modern materials science, with applications ranging from solid-state lighting to advanced biomedical imaging. Lanthanide-doped phosphors are a critical class of these materials, prized for their sharp emission spectra and high quantum yields. While a wide array of host materials have been explored, lanthanide halides, particularly iodides, present intriguing possibilities due to their unique crystal structures and potential for high luminescent efficiency.

This guide provides a comparative analysis of the quantum yield of lanthanide-based phosphors, with a focus on available data for lanthanide iodide and other halide systems. Due to the limited publicly available data specifically on Lanthanum(III) iodide-based phosphors, this guide broadens its scope to include closely related and commercially significant phosphors to offer a valuable contextual comparison for researchers in the field.

Performance Comparison of Lanthanide-Based Phosphors

The following table summarizes the quantum yield and other key performance indicators for a selection of lanthanide-doped phosphors. This data is compiled from various experimental studies and provides a benchmark for evaluating the performance of novel phosphor compositions.

Phosphor CompositionDopantExcitation Wavelength (nm)Emission Peak (nm)Quantum Yield (%)Reference
YAG:Ce Ce³⁺450-460~550 (Yellow)>90[1][2][1][2]
YAG:Ce (nanoparticles) Ce³⁺Not SpecifiedNot Specified70-72[3][3]
YAG:Ce (microspheres) Ce³⁺Not SpecifiedNot Specified>90[4][4]
LaF₃:Ce³⁺ Ce³⁺Not SpecifiedNot SpecifiedScintillator[5]
Ca₂SiO₄:Eu³⁺ Eu³⁺397712 (Red)>87.95[6][6]
Sr₂Si₅N₈:Eu²⁺ Eu²⁺450Red~64 (External)[7][7]
β-sialon:Eu²⁺ Eu²⁺303535 (Green)70 (Internal)[7][7]
AlN:Eu²⁺ Eu²⁺365Blue46 (External)[7][7]
K₃LuSi₂O₇:Eu²⁺ Eu²⁺460740 (NIR)~15 (Internal)[8][8]
[Ce(CpᵗBu₂)₂(μ-Cl)]₂ Ce³⁺Not Specified560 (Yellow)61[9][9]
Ce(III) complex (S-ligand) Ce³⁺Not Specified725 (Deep Red)31[9][9]

Experimental Protocols

Synthesis of Lanthanide-Doped Phosphors

The synthesis of high-quality lanthanide-doped phosphors is crucial for achieving high quantum yields. Common synthesis methods include solid-state reaction, sol-gel, and hydrothermal methods.

Example: Solid-State Synthesis of YAG:Ce³⁺ [10]

  • Precursor Mixing: High-purity Y₂O₃, Al₂O₃, and CeO₂ powders are weighed in stoichiometric ratios. For example, for Y₂.₉₇Ce₀.₀₃Al₅O₁₂, the molar ratio would be adjusted accordingly.

  • Grinding: The precursor powders are thoroughly mixed and ground in an agate mortar to ensure homogeneity. A flux, such as BaF₂, may be added to promote crystal growth at lower temperatures.

  • Calcination: The mixed powder is transferred to an alumina (B75360) crucible and calcined in a tube furnace under a reducing atmosphere (e.g., a mixture of N₂ and H₂). The calcination is typically performed at temperatures ranging from 1300°C to 1600°C for several hours.

  • Cooling and Pulverization: After calcination, the furnace is cooled down to room temperature. The resulting phosphor cake is then pulverized into a fine powder.

Example: Hydrothermal Synthesis of Ca₂SiO₄:Eu³⁺ Nanophosphors [6]

  • Precursor Solution: Stoichiometric amounts of calcium nitrate (B79036) (Ca(NO₃)₂) and europium nitrate (Eu(NO₃)₃) are dissolved in deionized water.

  • Silica (B1680970) Source: A suspension of silica nanoparticles (e.g., 20 nm) is added to the nitrate solution under vigorous stirring.

  • Hydrothermal Reaction: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180-220°C) for a designated period (e.g., 12-24 hours).

  • Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.

Measurement of Photoluminescence Quantum Yield

The absolute photoluminescence quantum yield (PLQY) of powder phosphors is typically measured using an integrating sphere setup. This method allows for the collection of all emitted light from the sample, providing an accurate measure of the quantum efficiency.

Experimental Setup: [11][12][13][14]

  • Excitation Source: A monochromatic light source, such as a xenon lamp coupled with a monochromator or a laser, is used to excite the phosphor sample.

  • Integrating Sphere: The phosphor powder is placed in a sample holder within an integrating sphere. The interior of the sphere is coated with a highly reflective material (e.g., BaSO₄ or Spectralon) to ensure that all emitted and scattered light is uniformly distributed.

  • Spectrometer: A calibrated spectrometer, often a CCD-based system, is used to measure the spectra of the excitation light and the light emitted from the sample.

Measurement Procedure: [13][14]

  • Reference Measurement (Empty Sphere): A spectrum of the excitation light is recorded with the empty integrating sphere to determine the initial photon flux.

  • Reference Measurement (Blank/Standard): A spectrum is recorded with a non-luminescent, highly reflective standard (e.g., BaSO₄ powder) in the sample holder to account for the sphere's response.

  • Sample Measurement: The phosphor sample is placed in the integrating sphere, and the spectrum of the scattered excitation light and the emitted photoluminescence is recorded.

  • Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference in the integrated intensity of the excitation peak with and without the sample. The number of emitted photons is the integrated intensity of the emission spectrum.

Visualizations

Experimental Workflow for Quantum Yield Measurement

experimental_workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure Excitation Monochromatic Excitation Source Sphere Integrating Sphere Excitation->Sphere Spectrometer Calibrated Spectrometer Sphere->Spectrometer Sample Phosphor Sample Sample->Sphere Ref1 Record Excitation Spectrum (Empty Sphere) Spectrometer->Ref1 Data Acquisition Ref2 Record Spectrum with Blank Ref1->Ref2 Measurement Record Sample Spectrum Ref2->Measurement Calculation Calculate Quantum Yield Measurement->Calculation

Caption: Workflow for absolute quantum yield measurement of powder phosphors.

Logical Relationship of Factors Affecting Quantum Yield

factors_affecting_qy cluster_material Material Properties cluster_synthesis Synthesis Conditions cluster_performance Performance Host Host Lattice (e.g., LaI₃, YAG) QY Quantum Yield Host->QY Dopant Dopant Ion (e.g., Ce³⁺, Eu²⁺) Dopant->QY Concentration Dopant Concentration Concentration->QY Defects Crystal Defects Defects->QY Method Synthesis Method (Solid-state, Sol-gel) Method->Host Method->Defects Temperature Calcination Temperature Temperature->Defects Atmosphere Atmosphere (Reducing, Inert) Atmosphere->Defects

Caption: Factors influencing the quantum yield of lanthanide-based phosphors.

References

A Comparative Analysis of Experimental and Theoretical Data for Lanthanum(III) Iodide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the physicochemical properties of Lanthanum(III) iodide (LaI₃) with its alternatives, Cerium(III) iodide (CeI₃) and Gadolinium(III) iodide (GdI₃). This analysis is supported by a review of experimental data and an overview of the current state of theoretical and computational predictions for these compounds.

This guide summarizes key quantitative data in structured tables for ease of comparison, details the experimental protocols for the determination of these properties, and visualizes the workflow for this comparative study.

Comparison of Physicochemical Properties

Lanthanum(III) iodide and its counterparts, Cerium(III) iodide and Gadolinium(III) iodide, are important precursors and catalysts in various chemical syntheses. A thorough understanding of their fundamental properties is crucial for their effective application. Below is a comparative summary of their key experimental properties.

PropertyLanthanum(III) Iodide (LaI₃)Cerium(III) Iodide (CeI₃)Gadolinium(III) Iodide (GdI₃)
Crystal Structure Orthorhombic, PuBr₃ type[1][2]Orthorhombic, PuBr₃ type[2]Rhombohedral, BiI₃ type[3]
Melting Point (°C) 772[4][5]766[6]926[7]
Density (g/mL) 5.63 at 25 °C[4][5]Not availableNot available
Solubility in Water Soluble[4]Soluble[2]Soluble[8]
Solubility in Acetone (B3395972) Soluble[4]Very soluble[6]Information not available

Theoretical vs. Experimental Data: An Overview

Theoretical calculations for lanthanide compounds are computationally intensive due to the complex electronic structure of the f-block elements. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict properties such as lattice parameters, bond lengths, and electronic band structures.[9][10] For instance, DFT calculations have been used to investigate the electronic structure of cerium compounds and lanthanide complexes, providing insights into their bonding and reactivity.[9][11]

The prediction of melting points for ionic compounds through computational methods is a developing field and often involves complex simulations.[12][13] Similarly, predicting the solubility of inorganic salts with high accuracy using models like COSMO-RS is still a challenge, especially for highly soluble and ionic species.[14][15][16][17][18]

While specific theoretical values for LaI₃, CeI₃, and GdI₃ are scarce, studies on similar lanthanide halides suggest that theoretical models can often predict trends in properties across the lanthanide series. However, achieving precise quantitative agreement with experimental data remains an active area of research. Discrepancies can arise from the approximations made in the theoretical models and the challenges in accurately describing the complex electronic interactions in these systems.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties discussed in this guide.

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

Objective: To determine the crystal system, space group, and atomic coordinates of the compound.

Methodology:

  • Crystal Growth: High-quality single crystals are grown from a saturated solution of the lanthanide iodide in a suitable solvent (e.g., anhydrous acetone or a mixed solvent system) through slow evaporation or cooling. Given the hygroscopic nature of these compounds, all manipulations should be performed in a glovebox or under an inert atmosphere.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of the compound.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, anhydrous lanthanide iodide is hermetically sealed in an aluminum or other inert pan inside a glovebox to prevent moisture absorption.

  • DSC Measurement: The sealed sample pan and an empty reference pan are placed in the DSC cell. The temperature of the cell is increased at a constant rate.

  • Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the substance.

Determination of Qualitative and Quantitative Solubility

Objective: To determine the solubility of the compound in various solvents.

Methodology:

  • Qualitative Solubility: A small amount of the lanthanide iodide is added to a test tube containing the solvent of interest (e.g., water, acetone). The mixture is agitated, and the solubility is observed visually. The compound is classified as soluble, slightly soluble, or insoluble.

  • Quantitative Solubility (Isothermal Method):

    • A saturated solution is prepared by adding an excess of the lanthanide iodide to a known volume of the solvent in a sealed container.

    • The mixture is stirred at a constant temperature for an extended period to ensure equilibrium is reached.

    • A known volume of the supernatant saturated solution is carefully withdrawn using a filtered syringe.

    • The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid is determined.

    • The solubility is then calculated and expressed in units such as g/100 mL or mol/L. Due to the high solubility and hygroscopic nature of these compounds, all steps must be performed under controlled atmospheric conditions.

Workflow and Logical Relationships

The following diagram illustrates the workflow for the comparative analysis of experimental and theoretical data for lanthanide iodides.

G cluster_data_acquisition Data Acquisition cluster_properties Physicochemical Properties cluster_analysis Analysis and Comparison Experimental Data Experimental Data Crystal Structure Crystal Structure Experimental Data->Crystal Structure Melting Point Melting Point Experimental Data->Melting Point Solubility Solubility Experimental Data->Solubility Theoretical Data Theoretical Data Theoretical Data->Crystal Structure Theoretical Data->Melting Point Theoretical Data->Solubility Data Tabulation Data Tabulation Crystal Structure->Data Tabulation Melting Point->Data Tabulation Solubility->Data Tabulation Comparative Analysis Comparative Analysis Data Tabulation->Comparative Analysis Protocol Documentation Protocol Documentation Comparative Analysis->Protocol Documentation

Workflow for Comparative Analysis of Lanthanide Iodide Data.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the characterization of a newly synthesized inorganic compound like Lanthanum(III) iodide.

G Synthesis Synthesis Purification Purification Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization Thermal Analysis Thermal Analysis Purification->Thermal Analysis Solubility Studies Solubility Studies Purification->Solubility Studies Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Elemental Analysis Elemental Analysis Purification->Elemental Analysis

Experimental Workflow for Inorganic Compound Characterization.

References

Benchmarking Lanthanum Bromide (LaBr₃:Ce) Scintillator Performance Against Industry Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radiation detection, the choice of scintillator material is paramount to achieving desired experimental outcomes. For researchers, scientists, and drug development professionals, understanding the performance characteristics of available scintillators is crucial for designing sensitive and accurate detection systems. This guide provides an objective comparison of the high-performance Cerium-doped Lanthanum Bromide (LaBr₃:Ce) scintillator against two widely adopted industry standards: Thallium-doped Sodium Iodide (NaI(Tl)) and Cerium-doped Lutetium-Yttrium Oxyorthosilicate (LYSO). This comparison is based on key performance metrics supported by experimental data.

While the initial focus was on Lanthanum(III) Iodide (LaI₃), preliminary research indicates that Ce-doped LaI₃ exhibits very low scintillation at room temperature, rendering it unsuitable for many radiation detection applications[1]. Consequently, this guide will focus on the closely related and high-performing LaBr₃:Ce.

Comparative Performance of Scintillators

The efficacy of a scintillator is primarily determined by its light yield, energy resolution, and decay time. These parameters directly influence the detector's sensitivity, its ability to distinguish between different radiation energies, and its performance in high count rate applications.

Performance Metric LaBr₃:Ce NaI(Tl) LYSO(Ce)
Light Yield (photons/MeV) ~63,000 - 70,000[2][3][4]~38,000 - 40,000~27,000 - 33,200[5]
Energy Resolution (% @ 662 keV) ~2.6 - 3.0[3][4][6]~6.0 - 7.0~8.0 - 10.0[5]
Primary Decay Time (ns) ~16 - 25[3][4]~230 - 250~36 - 42[5]
Density (g/cm³) 5.08[3]3.677.1 - 7.4[5]
Hygroscopic Yes[3]YesNo[5]

Key Observations:

  • Light Yield: LaBr₃:Ce exhibits a significantly higher light output compared to both NaI(Tl) and LYSO, which contributes to its superior energy resolution.[2][3][4]

  • Energy Resolution: With an energy resolution of less than 3% at 662 keV, LaBr₃:Ce is the standout performer, enabling the clear identification of gamma-ray energies in complex spectra.[3][4][6]

  • Decay Time: LaBr₃:Ce possesses a very fast decay time, making it highly suitable for applications requiring high count rates and excellent timing resolution.[3][4] LYSO also has a fast decay time, while NaI(Tl) is considerably slower.[5]

  • Density: LYSO has the highest density, which provides the best stopping power for high-energy gamma rays in a compact size.

  • Hygroscopicity: Both LaBr₃:Ce and NaI(Tl) are hygroscopic and require encapsulation, whereas LYSO is non-hygroscopic, offering greater durability and ease of handling.[3][5]

Experimental Protocols

The following sections detail the methodologies for measuring the key performance metrics of scintillators.

Light Yield Measurement

The absolute light yield of a scintillator, defined as the number of photons produced per unit of energy deposited, is a fundamental measure of its efficiency.[7] A common method for determining light yield is the comparative method, where the scintillator under investigation is compared to a standard scintillator with a known light yield, often NaI(Tl).

Protocol:

  • A radioactive source, typically ¹³⁷Cs which emits gamma rays at 662 keV, is placed at a fixed distance from the scintillator crystal.

  • The scintillator is optically coupled to a photodetector, such as a Photomultiplier Tube (PMT) or a Silicon Photomultiplier (SiPM).

  • The output signal from the photodetector is processed by a multichannel analyzer (MCA) to generate a pulse height spectrum.

  • The photopeak, corresponding to the full energy deposition of the 662 keV gamma rays, is identified in the spectrum.

  • The position of the photopeak (channel number) is recorded.

  • The procedure is repeated with a reference scintillator of known light yield under identical conditions.

  • The light yield of the test scintillator is then calculated relative to the reference. For absolute measurements, the number of photoelectrons produced at the photodetector is determined and corrected for the quantum efficiency of the device.[8]

Energy Resolution Measurement

Energy resolution quantifies the ability of a detector to distinguish between two gamma rays with very close energies. It is typically expressed as the full width at half maximum (FWHM) of the photopeak divided by the centroid of the photopeak, given as a percentage.

Protocol:

  • The experimental setup is the same as for the light yield measurement, utilizing a radioactive source with a distinct gamma-ray peak (e.g., ¹³⁷Cs at 662 keV).

  • A pulse height spectrum is acquired over a sufficient period to obtain good statistics in the photopeak.

  • The FWHM of the photopeak is determined from the spectrum.

  • The centroid of the photopeak (E₀) is also determined.

  • The energy resolution is calculated using the formula: Resolution (%) = (FWHM / E₀) * 100

Decay Time Measurement

The decay time is the characteristic time it takes for the scintillation light emission to decrease to 1/e of its maximum intensity. A fast decay time is crucial for high count rate applications to avoid pulse pile-up. The single-photon method is a widely used technique for measuring scintillator decay times.

Protocol:

  • A radioactive source is used to excite the scintillator.

  • Two PMTs view the scintillator. One PMT (the "start" PMT) is configured to detect the initial burst of scintillation photons, while the second PMT (the "stop" PMT) is attenuated to detect single photons.

  • The time difference between the "start" signal and the detection of subsequent single photons is measured using a time-to-amplitude converter (TAC) or a high-speed digitizer.

  • A histogram of these time differences is generated, which represents the decay curve of the scintillator.

  • The decay time is determined by fitting an exponential function to the decay portion of the histogram.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental scintillation mechanism.

Experimental_Workflow cluster_setup Experimental Setup cluster_electronics Signal Processing cluster_analysis Data Analysis Source Radioactive Source (e.g., ¹³⁷Cs) Scintillator Scintillator Crystal (LaBr₃:Ce, NaI(Tl), or LYSO) Source->Scintillator γ-rays Photodetector Photodetector (PMT or SiPM) Scintillator->Photodetector Scintillation Photons Preamplifier Preamplifier Photodetector->Preamplifier Amplifier Amplifier Preamplifier->Amplifier MCA Multichannel Analyzer (MCA) Amplifier->MCA Spectrum Pulse Height Spectrum MCA->Spectrum Analysis Calculate: - Light Yield - Energy Resolution - Decay Time Spectrum->Analysis

Caption: Experimental workflow for scintillator performance characterization.

Scintillation_Mechanism cluster_crystal Scintillator Crystal Lattice Incident_Radiation Incident Ionizing Radiation (γ-ray) Excitation Excitation & Ionization Incident_Radiation->Excitation Interaction Energy_Transfer Energy Transfer to Luminescent Centers (e.g., Ce³⁺) Excitation->Energy_Transfer Luminescence Luminescence (Prompt Fluorescence) Energy_Transfer->Luminescence Scintillation_Photon Emitted Scintillation Photon Luminescence->Scintillation_Photon De-excitation

Caption: Simplified diagram of the scintillation mechanism in an inorganic crystal.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate characterization of compounds such as Lanthanum(III) iodide (LaI₃) is fundamental to ensuring data integrity and product quality. Cross-validation, the process of assessing data from two or more distinct analytical methods, provides a robust framework for confirming the identity, purity, and concentration of a substance.[1][2] This guide offers an objective comparison of several analytical techniques suitable for the analysis of Lanthanum(III) iodide, supported by experimental data and detailed protocols.

The analysis of Lanthanum(III) iodide can be approached by quantifying either the lanthanum cation (La³⁺) or the iodide anion (I⁻), or by determining the overall elemental composition. The selection of an appropriate method depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the specific analytical goal (e.g., bulk assay vs. trace impurity analysis).

Data Presentation: Quantitative Performance of Analytical Techniques

The following table summarizes key performance metrics for various analytical techniques applicable to the determination of lanthanum and iodide. These values are representative and may vary based on the specific instrument, matrix, and experimental conditions.

Analytical TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)Linearity (r²)
Potentiometric Titration Lanthanum (La³⁺)--0.6%[3]96.9%[3][4]> 0.99[3][4]
Ion Chromatography (IC) Iodide (I⁻)0.1 µg/L[5]-< 1%[6]93-100%[7]-
ICP-MS Lanthanum (La³⁺)--0.126 to 1.705[8]95.3% to 103.5%[8]-
HPLC-ICP-MS Iodide (I⁻)0.20 µg/L[9]---> 0.99 (1.0-100 µg/L)[9]
UV-Vis Spectrophotometry Lanthanum (La³⁺)0.0630 µg/mL[8]0.0817 µg/mL[8]--0.9987[8]
X-Ray Fluorescence (XRF) Lanthanum (La)7.1–22.1 μg/L (in water)[10][11]-≤10%[10]--

Experimental Protocols: Detailed Methodologies

Detailed and validated experimental protocols are crucial for obtaining reproducible and reliable results. Below are methodologies for three common techniques used in the analysis of lanthanum and iodide.

Quantification of Lanthanum (La³⁺) by Potentiometric Titration with EDTA

This complexometric titration is a classic, cost-effective method for determining the concentration of lanthanum in a sample, particularly for bulk assay.[4]

  • Principle: Lanthanum ions (La³⁺) form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration, where all La³⁺ has reacted, is detected by a color change of an indicator or by a significant potential change measured with an ion-selective electrode.

  • Reagents and Equipment:

    • Standardized 0.1 mol/L EDTA solution.[12]

    • Urotropine (Hexamethylenetetramine) buffer solution (pH 5-6).[12]

    • Xylenol orange indicator solution or a suitable potentiometric electrode.[12]

    • Titrator with a magnetic stirrer.

  • Procedure:

    • Accurately weigh a sample of Lanthanum(III) iodide and dissolve it in deionized water.

    • Transfer the solution to a 150 mL beaker and add 5 mL of the urotropine buffer solution.[12]

    • Dilute the mixture to approximately 80 mL with deionized water.[12]

    • Add 0.5 mL of Xylenol orange indicator solution. The solution will turn a specific color in the presence of free La³⁺ ions.[12]

    • Titrate the solution with the standardized 0.1 mol/L EDTA solution.

    • The endpoint is reached when the color of the solution changes permanently, indicating that all La³⁺ ions have been complexed by EDTA.[12] For potentiometric detection, the endpoint corresponds to the steepest point of the titration curve.

    • The concentration of lanthanum is calculated based on the volume of EDTA titrant used.

Quantification of Iodide (I⁻) by Ion Chromatography (IC)

Ion chromatography is a highly selective and sensitive method for the determination of anions like iodide, even in complex saline matrices.[13]

  • Principle: The sample is injected into a stream of eluent and passed through a separation column. The column contains a stationary phase that separates ions based on their affinity. The separated iodide ions are then detected, often by suppressed conductivity or UV absorbance.[13][14]

  • Reagents and Equipment:

    • Ion chromatograph system with a suppressed conductivity detector or a UV detector.

    • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS20 or Metrosep A Supp 17).[13][14]

    • Eluent: 10 mM Sodium Carbonate (Na₂CO₃) or as specified by the column manufacturer.[14]

    • Iodide standard solutions for calibration.

  • Procedure:

    • Sample Preparation: Dissolve an accurately weighed amount of Lanthanum(III) iodide in deionized water to a known volume. Dilute as necessary to fall within the calibration range of the instrument.

    • Instrument Setup:

      • Column: Metrosep A Supp 17 - 100/4.0.[14]

      • Eluent: 10 mM Na₂CO₃.[14]

      • Flow Rate: 1.0 mL/min.[14]

      • Detection: Suppressed Conductivity.[14]

      • Injection Volume: 20 µL.[14]

      • Column Temperature: 45°C.[14]

    • Calibration: Prepare a series of iodide standards of known concentrations and inject them to generate a calibration curve.

    • Analysis: Inject the prepared sample solution into the IC system.

    • Quantification: The concentration of iodide in the sample is determined by comparing the peak area of the iodide peak to the calibration curve.

Elemental Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, capable of detecting lanthanum at very low concentrations. It is particularly useful for assessing elemental purity.

  • Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the components.[15] The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive elemental quantification.

  • Reagents and Equipment:

    • ICP-MS instrument.

    • High-purity nitric acid (for sample digestion and stabilization).

    • Lanthanum standard solutions for calibration.

    • Internal standards (e.g., Scandium, Yttrium) to correct for matrix effects and instrument drift.[16]

  • Procedure:

    • Sample Preparation: Accurately weigh a small amount of Lanthanum(III) iodide and dissolve it in a dilute solution of high-purity nitric acid. This prevents hydrolysis and stabilizes the ions in the solution.[17]

    • Instrument Setup: Optimize ICP-MS parameters, including nebulizer gas flow, plasma power, and lens voltages, to maximize sensitivity for lanthanum (typically monitored at m/z 139).

    • Interference Management: Be aware of potential isobaric and polyatomic interferences. For lanthanum, interferences are generally minimal, but when analyzing other lanthanides, oxide interferences (e.g., ¹⁴¹Pr¹⁶O⁺ on ¹⁵⁷Gd⁺) can be significant and require correction.[18]

    • Calibration: Prepare multi-point calibration standards containing known concentrations of lanthanum and the chosen internal standard.

    • Analysis: Aspirate the prepared sample into the ICP-MS.

    • Quantification: The instrument software calculates the concentration of lanthanum in the sample based on the intensity of its signal relative to the internal standard and the calibration curve.

Workflow for Analytical Method Selection

The choice of an analytical technique is guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting an appropriate method for Lanthanum(III) iodide characterization.

G start Analytical Goal for LaI₃ Analysis quant_la Quantification of Lanthanum (La³⁺) start->quant_la quant_i Quantification of Iodide (I⁻) start->quant_i purity Elemental Purity & Trace Analysis start->purity la_level Required Sensitivity? quant_la->la_level i_matrix Sample Matrix? quant_i->i_matrix purity_level Required Sensitivity? purity->purity_level titration Titrimetry (e.g., EDTA) la_level->titration Bulk Assay spectro UV-Vis Spectrophotometry la_level->spectro Trace Level xrf X-Ray Fluorescence (XRF) purity_level->xrf Major Elements (Solid State) icpms ICP-MS purity_level->icpms Trace/Ultra-Trace ic Ion Chromatography (IC) i_matrix->ic Aqueous / Saline hplc_icpms HPLC-ICP-MS i_matrix->hplc_icpms Complex / Speciation

Caption: Workflow for selecting an analytical technique for Lanthanum(III) iodide.

References

A Comparative Guide to the Applications of Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Lanthanum(III) iodide (LaI₃) is an inorganic compound with the chemical formula LaI₃.[1][2] It typically appears as a white or yellowish, hygroscopic solid that is highly soluble in water.[1][2] This compound is gaining significant attention in materials science and chemistry due to its utility in specialized applications, most notably as a high-performance scintillator material for radiation detection and as a Lewis acid catalyst in organic synthesis.[1][3][4]

This guide provides a comparative analysis of Lanthanum(III) iodide's performance in its primary applications, supported by experimental data and detailed methodologies.

Scintillators for Gamma-Ray Spectroscopy

Lanthanum halides, including LaI₃ and its mixed halide variants like Lanthanum Bromide Iodide (LaBr₃-I₃), are employed in detectors for gamma rays, X-rays, and other high-energy particles.[3] When doped with an activator like Cerium (Ce), these materials exhibit excellent scintillation properties, meaning they efficiently convert high-energy radiation into measurable light pulses.[3][5] The performance of these scintillators is often benchmarked against traditional materials like Thallium-activated Sodium Iodide (NaI(Tl)) and the closely related Cerium-doped Lanthanum Bromide (LaBr₃(Ce)).

Performance Comparison of Scintillator Materials

The primary metrics for evaluating scintillator performance are energy resolution, light output, and decay time. Superior energy resolution allows for more precise identification of different radioisotopes, while high light output enhances sensitivity, and a fast decay time is crucial for applications with high radiation fluxes.[6]

PropertyLaBr₃(Ce)NaI(Tl)SrI₂(Eu)
Energy Resolution (FWHM at 662 keV) ~2.6%[6][7]~7%[6]< 3%[8]
Light Output (photons/MeV) ~63,000 - 70,000[3][9]~38,000up to 115,000[8]
Primary Decay Time (nanoseconds) ~16 - 30[6][9]~230 - 250[6][10]~1200[8]
Density (g/cm³) 5.08[9]3.674.59
Hygroscopic Yes[8]YesYes[8]

Note: Data for LaI₃ is often presented in the context of mixed LaBr₃-I₃ systems or compared with the more commercially established LaBr₃(Ce). Strontium Iodide (SrI₂(Eu)) is included as another high-performance alternative.

Cerium-doped Lanthanum Bromide, a close relative of Lanthanum Iodide, demonstrates a significant advantage over the traditional NaI(Tl) with a nearly twofold improvement in energy resolution and a decay time that is roughly eight times faster.[6] This makes LaBr₃(Ce) and similar lanthanum halide scintillators ideal for applications requiring rapid and precise isotope identification.[6][9] However, a drawback of lanthanum-based scintillators is the presence of naturally occurring radioactive isotopes (¹³⁸La and ²²⁷Ac), which contribute to internal background counts.[7]

Experimental Protocol: Scintillator Performance Testing

The performance of a scintillator is typically characterized by measuring its response to a known radioactive source.

Objective: To measure the energy resolution, light output, and decay time of a scintillator crystal.

Materials & Equipment:

  • Scintillator crystal (e.g., LaI₃(Ce), LaBr₃(Ce), NaI(Tl))

  • Photomultiplier Tube (PMT)[11]

  • High Voltage Power Supply[12]

  • Preamplifier and Spectroscopy Amplifier[12]

  • Multichannel Analyzer (MCA)[13]

  • Calibrated gamma-ray sources (e.g., ¹³⁷Cs for 662 keV, ⁶⁰Co)[12][13]

  • Oscilloscope for decay time measurement

Procedure:

  • Setup: The scintillator crystal is optically coupled to the PMT. The PMT is connected to the power supply, and its output is fed through the preamplifier and amplifier to the MCA.[11][13]

  • Energy Calibration: A known gamma-ray source, such as ¹³⁷Cs, is placed at a fixed distance from the detector.

  • Data Acquisition: A spectrum is acquired for a sufficient duration to obtain a well-defined photopeak (typically with at least 10,000 counts).[11]

  • Energy Resolution Measurement: The Full Width at Half Maximum (FWHM) of the 662 keV photopeak is determined from the spectrum. The energy resolution is calculated as: Resolution (%) = (FWHM / Peak Centroid Energy) x 100

  • Light Output Measurement: The light output is determined by comparing the position of the photopeak to the position of a single photoelectron peak, often measured using a pulsed light source like an LED.[14]

  • Decay Time Measurement: The output pulse from the PMT is analyzed using a fast oscilloscope to measure the characteristic decay time of the scintillation light.

Visualization of the Scintillation Detection Process

ScintillationWorkflow cluster_Detector Detector Assembly cluster_SignalProcessing Signal Processing Scintillator Scintillator Crystal (e.g., LaI₃(Ce)) PMT Photomultiplier Tube (PMT) Scintillator->PMT Optical Coupling LightPulse Light Pulse (Scintillation) Scintillator->LightPulse PreAmp Preamplifier PMT->PreAmp Signal Output Amp Spectroscopy Amplifier PreAmp->Amp MCA Multichannel Analyzer (MCA) Amp->MCA Spectrum Energy Spectrum MCA->Spectrum GammaRay Gamma Ray GammaRay->Scintillator Interaction LightPulse->PMT ElectricalPulse Electrical Pulse

Caption: Workflow of gamma-ray detection using a scintillator-based detector.

Lewis Acid Catalysis in Organic Synthesis

Lanthanum(III) compounds, including LaI₃, function as effective Lewis acid catalysts in various organic reactions.[4][15] Their catalytic activity stems from the ability of the La³⁺ ion to accept electron pairs, thereby activating substrates. One notable application is in transesterification reactions, such as the conversion of N-acyloxazolidinones to their corresponding esters.[1][4]

Performance Comparison of Lewis Acid Catalysts

The effectiveness of a catalyst is measured by its ability to promote a reaction to a high yield in a short amount of time under mild conditions. Lanthanide salts with different counter-ions (e.g., iodide, chloride, triflate) exhibit varying levels of catalytic activity.

CatalystRepresentative ReactionSubstrateProduct YieldReaction Conditions
LaI₃ TransesterificationN-acyloxazolidinonesHigh (Specific data varies)Alcohol solvent[1][4]
LaCl₃·7H₂O Biginelli ReactionEthyl acetoacetate, aldehyde, ureaHigh YieldsSolvent-free or in ethanol[15]
La(OTf)₃ Acetylation of AlcoholsAlcohols, Acetic Anhydride>90%Acetonitrile, room temp.
SmI₂ Reduction of CarbonylsKetones/AldehydesHigh YieldsTHF, proton source[16]

Note: This table provides a qualitative comparison. Quantitative yields are highly dependent on the specific substrates and reaction conditions. Lanthanide triflates (OTf) and tosylates are often highlighted for their high efficiency and compatibility with water.[16] Samarium(II) iodide is included as a widely used lanthanide reagent for different types of transformations (reductions).

Experimental Protocol: Catalytic Activity Testing

This protocol outlines a general procedure for testing the catalytic activity of LaI₃ in a transesterification reaction.

Objective: To determine the catalytic efficiency of LaI₃ by measuring the product yield of a model transesterification reaction.

Materials & Equipment:

  • Lanthanum(III) iodide (LaI₃) catalyst[17]

  • Substrate (e.g., N-acyloxazolidinone)

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)[2]

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Analytical instrument for yield determination (e.g., Gas Chromatography - GC, or Nuclear Magnetic Resonance - NMR)[16]

Procedure:

  • Reaction Setup: A dried reaction flask under an inert atmosphere is charged with the N-acyloxazolidinone substrate and the LaI₃ catalyst (e.g., 5-10 mol%).

  • Reagent Addition: Anhydrous solvent and the alcohol are added to the flask via syringe.

  • Reaction: The mixture is stirred and heated to a specific temperature (e.g., reflux) for a set period. The reaction progress is monitored by taking small aliquots and analyzing them (e.g., by Thin Layer Chromatography).

  • Work-up: Upon completion, the reaction is cooled, and the mixture is quenched (e.g., with a saturated aqueous solution). The organic product is extracted with a suitable solvent.

  • Purification & Analysis: The extracted product is purified (e.g., by column chromatography). The final yield is determined by weighing the pure product and its identity is confirmed by analytical methods like GC or NMR.[16]

Visualization of the Catalytic Experiment Workflow

CatalysisWorkflow cluster_Setup Reaction Setup cluster_Reaction Reaction & Monitoring cluster_Analysis Work-up & Analysis Flask Charge Flask: - Substrate - LaI₃ Catalyst Solvent Add Solvent & Reagents Flask->Solvent Heat Heat & Stir (Inert Atmosphere) Solvent->Heat Monitor Monitor Progress (e.g., TLC) Heat->Monitor Workup Quench & Extract Monitor->Workup Purify Purify Product Workup->Purify Analyze Analyze Yield & Purity (GC/NMR) Purify->Analyze

References

A Comparative Thermal Analysis of Lanthanide Iodides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in materials science, drug development, and inorganic chemistry, a comprehensive understanding of the thermal properties of lanthanide compounds is paramount. This guide offers a comparative thermal analysis of lanthanide(III) iodides (LnI₃), presenting available experimental data on their melting points, boiling points, and thermal decomposition behavior. The trends observed in these properties across the lanthanide series are crucial for applications ranging from the synthesis of novel materials to the design of high-temperature chemical processes.

Data Presentation: Thermal Properties of Lanthanide Iodides

Lanthanide (Ln)CompoundMelting Point (°C)Boiling Point (°C)Notes on Thermal Decomposition
LanthanumLaI₃772
CeriumCeI₃766[1][2]
PraseodymiumPrI₃738[1]1380[1]Decomposes through an intermediate oxyiodide phase.[1]
NeodymiumNdI₃784[3][4]
SamariumSmI₃850[5][6]
EuropiumEuI₃877 (decomposes)[7]Decomposes around its melting point.[7][8]
GadoliniumGdI₃926[9]1340[9]
TerbiumTbI₃957[10]>1300[11]
DysprosiumDyI₃978[12]1320[12][13]
HolmiumHoI₃~953
ErbiumErI₃1014[14]
ThuliumTmI₃1015[3][15]1260[3][15]
YtterbiumYbI₃700 (decomposes)[16]Decomposes upon heating to form Ytterbium(II) iodide.[16]
LutetiumLuI₃1050[15][17]

Note: Data for Promethium (Pm) is excluded due to its radioactivity. Values for Holmium (Ho) are based on less precise data from initial broader searches.

Experimental Protocols

The thermal analysis of lanthanide iodides is typically conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass changes, melting points, and other phase transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of lanthanide iodides by measuring changes in mass as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the lanthanide iodide is placed in an inert crucible (e.g., alumina (B75360) or platinum). Due to the hygroscopic nature of many lanthanide iodides, sample handling should be performed in a dry atmosphere (e.g., a glovebox).

  • Instrumentation: The crucible is placed in a thermogravimetric analyzer.

  • Experimental Conditions:

    • Atmosphere: A controlled atmosphere is crucial. An inert gas, such as high-purity nitrogen or argon, is typically used to prevent oxidation of the iodide. The flow rate is usually maintained between 20-100 mL/min.

    • Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 1200 °C).

  • Data Analysis: The TGA instrument records the sample mass as a function of temperature. The resulting thermogram is analyzed to identify the temperatures at which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, boiling point, and detect any phase transitions of lanthanide iodides by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. As with TGA, sample preparation should be conducted in a dry environment.

  • Instrumentation: The sample pan and an empty reference pan are placed in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained within the DSC cell.

    • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes a heating and cooling cycle at a defined rate (e.g., 5-10 °C/min).

  • Data Analysis: The DSC measures the differential heat flow between the sample and the reference. Endothermic events, such as melting and boiling, appear as peaks on the DSC curve, while exothermic events, such as crystallization, appear as troughs. The onset temperature of the melting peak is typically reported as the melting point.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative thermal analysis of lanthanide iodides and a conceptual representation of the thermal decomposition pathway.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison Lanthanide Iodide Synthesis Lanthanide Iodide Synthesis Sample Characterization (XRD, etc.) Sample Characterization (XRD, etc.) Lanthanide Iodide Synthesis->Sample Characterization (XRD, etc.) Handling in Inert Atmosphere Handling in Inert Atmosphere Sample Characterization (XRD, etc.)->Handling in Inert Atmosphere Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Handling in Inert Atmosphere->Thermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) Handling in Inert Atmosphere->Differential Scanning Calorimetry (DSC) TGA Data (Decomposition Temperatures) TGA Data (Decomposition Temperatures) Comparative Analysis Comparative Analysis TGA Data (Decomposition Temperatures)->Comparative Analysis Publish Comparison Guide Publish Comparison Guide Comparative Analysis->Publish Comparison Guide DSC Data (Melting/Boiling Points, Phase Transitions) DSC Data (Melting/Boiling Points, Phase Transitions) DSC Data (Melting/Boiling Points, Phase Transitions)->Comparative Analysis

Caption: Workflow for Comparative Thermal Analysis of Lanthanide Iodides.

G Lanthanide Iodide (LnI3) Lanthanide Iodide (LnI3) Intermediate Oxyiodide (LnOI) Intermediate Oxyiodide (LnOI) Lanthanide Iodide (LnI3)->Intermediate Oxyiodide (LnOI) Heat (in air/O2) Gaseous Iodine (I2) Gaseous Iodine (I2) Lanthanide Iodide (LnI3)->Gaseous Iodine (I2) Decomposition Lanthanide Oxide (Ln2O3) Lanthanide Oxide (Ln2O3) Intermediate Oxyiodide (LnOI)->Lanthanide Oxide (Ln2O3) Further Heating

Caption: Conceptual Pathway for Thermal Decomposition of Lanthanide Iodides.

References

Lanthanum(III) Compounds in Organic Synthesis: A Comparative Guide to Catalytic Efficacy in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired outcomes in organic synthesis. This guide provides a comparative analysis of Lanthanum(III) catalysts in the context of the Michael addition, a fundamental carbon-carbon bond-forming reaction. While direct comparative data for Lanthanum(III) iodide is limited in readily available literature, this guide leverages data for Lanthanum(III) triflate as a representative Lanthanum-based Lewis acid and contrasts its performance with other common Lewis acids and an alternative iodine-catalyzed system.

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. Lewis acids are frequently employed to activate the enone system, thereby facilitating the nucleophilic attack. Lanthanide salts, including those of Lanthanum, have emerged as a promising class of water-tolerant and effective Lewis acid catalysts.[1]

Comparative Performance in Michael Additions

To provide a quantitative comparison, we will examine the efficacy of various catalysts in the Michael addition reaction. The following data summarizes the performance of Lanthanum(III) triflate against other metal triflates in the conjugate addition of a β-ketoester to methyl vinyl ketone. Additionally, data for an iodine-catalyzed Michael addition of indole (B1671886) to an α,α′-bis(arylmethylene)cyclopentanone is presented as a relevant alternative methodology.

Table 1: Comparison of Lewis Acids in the Enantioselective Michael Addition of a β-ketoester to Methyl Vinyl Ketone

CatalystYield (%)Enantiomeric Excess (% ee)Reaction Time (h)
La(OTf)₃ 93 76 48
Sc(OTf)₃319072
Dy(OTf)₃887448
Y(OTf)₃927548

Table 2: Iodine-Catalyzed Michael Addition of Indole to α,α′-bis(phenylmethylene)cyclopentanone

CatalystSolventTemperature (°C)Time (h)Yield (%)
I₂ (10 mol%) CH₂Cl₂ RT 4 60
I₂ (10 mol%)EtOHReflux1245
I₂ (5 mol%)CH₂Cl₂RT652

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic methodologies. Below are representative protocols for the Lanthanum(III) triflate- and iodine-catalyzed Michael addition reactions.

Lanthanum(III) Triflate-Catalyzed Michael Addition of a β-ketoester to Methyl Vinyl Ketone (General Procedure)

To a solution of the chiral bipyridine ligand (0.12 mmol) in THF (1.0 mL) at room temperature is added Lanthanum(III) triflate (0.10 mmol). The mixture is stirred for 30 minutes. The β-ketoester (1.0 mmol) is then added, and the resulting solution is stirred for another 30 minutes. After cooling the mixture to 0 °C, methyl vinyl ketone (2.0 mmol) is added dropwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

Iodine-Catalyzed Michael Addition of Indole to α,α′-bis(phenylmethylene)cyclopentanone[2]

A mixture of α,α′-bis(phenylmethylene)cyclopentanone (1 mmol) and indole (1.1 mmol) is dissolved in dry dichloromethane (B109758) (5 mL) at room temperature. To this stirred solution, iodine (0.025 g, 10 mol%) is added. The reaction progress is monitored by TLC. Upon completion (typically within 4 hours), the reaction mixture is diluted with dichloromethane and washed successively with aqueous sodium thiosulfate (B1220275) solution and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the E-2-(3-indolylphenylmethyl)-5-phenylmethylenecyclopentanone.[2]

Visualizing Reaction Pathways

To further elucidate the processes involved, the following diagrams illustrate the general workflow of a catalyzed Michael addition and the logical relationship in catalyst selection.

G General Workflow for a Catalyzed Michael Addition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Reactant Preparation Reactant Preparation Reactant Preparation->Reaction Setup Monitoring Monitoring Reaction Setup->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for a typical catalyzed Michael addition reaction.

G Catalyst Selection Logic for Michael Addition cluster_catalysts Potential Catalysts Desired Transformation Desired Transformation Substrate Scope Substrate Scope Desired Transformation->Substrate Scope Desired Selectivity Desired Selectivity Desired Transformation->Desired Selectivity Reaction Conditions Reaction Conditions Desired Transformation->Reaction Conditions Catalyst Choice Catalyst Choice Substrate Scope->Catalyst Choice Desired Selectivity->Catalyst Choice Reaction Conditions->Catalyst Choice Lanthanum(III) Salts Lanthanum(III) Salts Catalyst Choice->Lanthanum(III) Salts Other Lewis Acids Other Lewis Acids Catalyst Choice->Other Lewis Acids Iodine Iodine Catalyst Choice->Iodine

Caption: A decision-making diagram for selecting a suitable catalyst for a Michael addition.

References

Safety Operating Guide

Proper Disposal Procedures for Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Lanthanum(III) iodide is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of Lanthanum(III) iodide waste. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat or other protective clothing to prevent skin exposure.[1][2]

  • Ventilation: Always handle Lanthanum(III) iodide in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][2]

  • Handling: Avoid generating dust.[1] Keep the container tightly closed when not in use.[1][2] Lanthanum(III) iodide is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for Lanthanum(III) iodide.

PropertyValue
Chemical Formula LaI₃[3][4]
Molar Mass 519.62 g/mol [4]
Appearance White to off-white or yellowish powder.[1][3][5]
Density 5.63 g/mL at 25 °C[4]
Melting Point 772 °C (1,422 °F; 1,045 K)[4]
Solubility Very soluble in water.[4]

Experimental Protocol: Disposal of Small Quantities

This protocol is intended for the disposal of small, laboratory-scale quantities of Lanthanum(III) iodide. For larger quantities, it is mandatory to consult a licensed professional waste disposal service.[6][7] The primary strategy for small-scale disposal involves controlled hydrolysis to convert the reactive iodide into a more stable hydroxide (B78521) form.

Materials:

  • Lanthanum(III) iodide waste

  • Large beaker (e.g., 2 L or larger)

  • Stir bar and magnetic stir plate

  • Deionized water

  • Waste container, appropriately labeled for hazardous waste

Procedure:

  • Preparation: Place the magnetic stir plate and a large beaker containing a stir bar inside a certified chemical fume hood.

  • Initial Dilution: Fill the beaker with a large volume of cold deionized water (e.g., at least 100 times the volume of the iodide to be disposed of). Begin stirring the water at a moderate speed.

  • Controlled Addition: Slowly and carefully add the Lanthanum(III) iodide waste to the stirring water in small portions. Lanthanum(III) iodide reacts with water to form lanthanum hydroxide and iodine.[3] This reaction can release heat and potentially fumes.

  • Reaction and Neutralization: Allow the mixture to stir for at least one hour to ensure the reaction is complete. The resulting solution will contain lanthanum hydroxide and iodide ions.

  • Waste Collection: Transfer the resulting solution to a designated hazardous waste container. The container must be clearly labeled with its contents (e.g., "Aqueous waste containing Lanthanum and Iodide").

  • Final Disposal: Dispose of the hazardous waste container through your institution's environmental health and safety office or a licensed waste disposal contractor.[2] Do not pour the solution down the drain.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Lanthanum(III) iodide.

G A Identify Lanthanum(III) Iodide Waste B Assess Quantity of Waste A->B C Small Quantity (<10g) B->C Small D Large Quantity (>10g) B->D Large E Wear Full PPE (Goggles, Gloves, Lab Coat) C->E I Consult Licensed Waste Disposal Service D->I F Perform Controlled Hydrolysis in Fume Hood E->F G Collect Aqueous Waste in Labeled Container F->G H Dispose as Hazardous Waste via EHS G->H

Caption: Disposal workflow for Lanthanum(III) Iodide.

References

Essential Safety and Operational Guide for Handling Lanthanum(III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Lanthanum(III) iodide. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.

Lanthanum(III) iodide is a hygroscopic, air- and moisture-sensitive solid that can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Proper handling is crucial to prevent adverse health effects and to avoid compromising the material's quality.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling Lanthanum(III) iodide. The level of protection should be determined by a risk assessment of the specific procedure being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport (unopened container) Safety glassesNot requiredLab coatNot required
Weighing and Transfer (in open air/fume hood) Safety goggles and face shieldChemical-resistant gloves (e.g., nitrile)Lab coatNIOSH-approved respirator if dust is generated
Weighing and Transfer (in a glovebox) Safety glassesChemical-resistant gloves (compatible with glovebox)Lab coatNot required
Solution Preparation and Reactions Safety goggles and face shieldChemical-resistant glovesChemical-resistant apron over lab coatUse in a certified chemical fume hood
Spill Cleanup Safety goggles and face shieldDouble-gloving with chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator
Waste Disposal Safety goggles and face shieldChemical-resistant glovesLab coatNot required if waste is properly contained

Operational Plan: Step-by-Step Handling Procedures

Given its sensitivity, Lanthanum(III) iodide should ideally be handled within an inert atmosphere, such as a glovebox or using a Schlenk line, to prevent degradation from moisture and air.[4][5][6]

Experimental Protocol: Weighing and Transferring Lanthanum(III) Iodide in a Glovebox

  • Preparation:

    • Ensure the glovebox has a dry, inert atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.[4]

    • Place all necessary equipment (spatulas, weigh boats, sample vials, and a tared, sealed container for the compound) inside the glovebox antechamber.

    • Cycle the antechamber at least three times to remove air and moisture before transferring items into the main chamber.

  • Donning PPE:

    • Before beginning work, don a lab coat and safety glasses.

  • Transfer and Weighing:

    • Inside the glovebox, carefully open the Lanthanum(III) iodide container.

    • Using a clean, dry spatula, transfer the desired amount of the solid to a weigh boat on a tared scale.

    • Record the weight.

    • Promptly transfer the weighed solid into a sealable reaction flask or sample vial.

    • Securely close both the primary Lanthanum(III) iodide container and the container with the weighed sample.

  • Post-Transfer:

    • Clean any residual powder from the spatula and work area within the glovebox using appropriate wipes.

    • Remove all items from the glovebox via the antechamber, again cycling it appropriately.

Disposal Plan

Lanthanum(III) iodide waste is considered hazardous and must be disposed of according to institutional, local, state, and federal regulations.[7][8][9]

  • Waste Collection:

    • Collect all solid waste, including contaminated weigh boats, gloves, and wipes, in a clearly labeled, sealed container designated for "Lanthanum Waste."

    • Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of Lanthanum(III) iodide down the drain or in regular trash.[7][8]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling Lanthanum(III) iodide.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal start Start: Obtain Lanthanum(III) Iodide risk_assessment Perform Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE (See Table 1) risk_assessment->ppe_selection check_sensitivity Is the procedure highly sensitive to air/moisture? ppe_selection->check_sensitivity use_glovebox Handle in Glovebox or using Schlenk Line check_sensitivity->use_glovebox Yes use_fumehood Handle in Chemical Fume Hood check_sensitivity->use_fumehood No weigh_transfer Weigh and Transfer Compound use_glovebox->weigh_transfer use_fumehood->weigh_transfer cleanup Clean Work Area weigh_transfer->cleanup waste_segregation Segregate Contaminated Waste cleanup->waste_segregation disposal Dispose of Waste via EHS waste_segregation->disposal end End of Procedure disposal->end

Caption: Workflow for Handling Lanthanum(III) Iodide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.